LC-PEG8-SPDP
描述
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFFRXQWQMCBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LC-PEG8-SPDP: A Comprehensive Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of LC-PEG8-SPDP, a heterobifunctional crosslinker integral to the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in the drug development sector, this document outlines the core chemical properties, detailed experimental protocols, and the mechanistic pathways associated with the application of this compound.
Core Concepts: Understanding this compound
This compound (Long-Chain Succinimidyl-[(N-maleimidopropionamido)-octaethyleneglycol] ester) is a versatile chemical linker that facilitates the covalent attachment of two different biomolecules. Its structure is characterized by two key reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: This group demonstrates high reactivity towards primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins, forming a stable amide bond.[3]
-
Pyridyldithio Group: This functional group specifically reacts with free sulfhydryl (thiol) groups, creating a cleavable disulfide bond.[3] This feature is particularly advantageous in drug delivery systems, as the disulfide bond can be broken within the reducing environment of a target cell, leading to the controlled release of a payload.[4]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain enhances the solubility and stability of the resulting conjugate in aqueous solutions.[5] It also provides a flexible and extended linkage between the conjugated molecules, which can help to preserve their biological activity.
The unique combination of these components makes this compound a valuable tool for creating precisely defined bioconjugates with desirable pharmacokinetic properties.[4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing essential information for experimental design and execution.
| Property | Value | Reference |
| Chemical Formula | C31H49N3O13S2 | [1] |
| Molecular Weight | 735.86 g/mol | [1] |
| CAS Number | 1252257-56-9 | [1] |
| Purity | Typically >95% | |
| Storage Conditions | Powder: -20°C for up to 2 years; In DMSO: -80°C for up to 6 months | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the creation of an antibody-drug conjugate (ADC). These protocols are based on established methods for SPDP crosslinkers and should be optimized for specific applications.[3][6]
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., monoclonal antibody)
-
Sulfhydryl-containing molecule (e.g., cytotoxic drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
Reducing Agent (for antibody reduction, if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification Columns: Size-exclusion chromatography (SEC) or dialysis cassettes
Protocol 1: Modification of an Antibody with this compound
This protocol describes the reaction of the NHS ester group of this compound with the primary amines of an antibody.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Conjugation Buffer.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL), which is the average number of linker molecules per antibody, by measuring the release of pyridine-2-thione upon reduction with DTT at 343 nm.[7]
-
Protocol 2: Conjugation of a Thiol-Containing Drug to the Modified Antibody
This protocol outlines the reaction of the pyridyldithio group of the modified antibody with a sulfhydryl-containing drug.
-
Preparation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
-
Conjugation Reaction:
-
Add the thiol-containing drug to the purified SPDP-modified antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the final ADC from unreacted drug and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound chemistry and its application in ADC development.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, offering a reliable method for linking biomolecules with enhanced solubility and a cleavable linkage for controlled payload release. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and scientists working on the development of advanced therapeutics such as ADCs. Careful optimization of the described methodologies will be crucial for the successful implementation of this compound in specific drug development programs.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. SPDP-PEG8-acid, 1334177-96-6 | BroadPharm [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to LC-PEG8-SPDP: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of LC-PEG8-SPDP, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a chemically synthesized molecule that serves as a molecular bridge to link two different molecules together. It is characterized by three key components:
-
A Pyridyldithio Group (SPDP): This group reacts specifically with sulfhydryl (thiol) groups, which are present in the amino acid cysteine, to form a stable but cleavable disulfide bond. This feature is particularly useful for applications requiring the release of a conjugated molecule under reducing conditions, such as those found inside cells.[1]
-
A Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a flexible, hydrophilic spacer that increases the solubility of the crosslinker and the resulting conjugate in aqueous environments.[2][3] This property helps to prevent aggregation and can improve the pharmacokinetic properties of the final product.[4]
-
A Terminal Reactive Group: The "LC" (Long Chain) designation in this compound typically refers to the presence of a spacer arm, and the molecule is commonly available with two primary reactive termini for conjugation: a carboxylic acid (-COOH) or an N-hydroxysuccinimide (-NHS) ester. The NHS ester variant is particularly useful for direct reaction with primary amines on proteins and other biomolecules.[5][]
This guide will focus on both the carboxylic acid (SPDP-PEG8-Acid) and the NHS ester (this compound) variants, as their distinct reactive ends dictate their specific applications and conjugation chemistries.
Chemical Structure and Properties
The chemical structure of this compound consists of the SPDP moiety connected to a PEG8 spacer, which is in turn terminated with either a carboxylic acid or an NHS ester.
Chemical Structures
SPDP-PEG8-Acid: IUPAC Name: 3-oxo-1-(pyridin-2-yldisulfanyl)-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid
This compound (NHS Ester): Synonyms: SPDP-PEG8-NHS ester, OPSS-PEG(8)-NHS
Physicochemical Properties
The following tables summarize the key quantitative data for both SPDP-PEG8-Acid and this compound (NHS Ester).
Table 1: Properties of SPDP-PEG8-Acid
| Property | Value | Reference(s) |
| CAS Number | 1334177-96-6 | [7] |
| Molecular Formula | C27H46N2O11S2 | [7] |
| Molecular Weight | 638.8 g/mol | [7] |
| Purity | >95% | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | -20°C for long-term storage | [7] |
Table 2: Properties of this compound (NHS Ester)
| Property | Value | Reference(s) |
| CAS Number | 1252257-56-9 | |
| Molecular Formula | C31H49N3O13S2 | |
| Molecular Weight | 735.9 g/mol | |
| Purity | >95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage | -20°C, desiccated for long-term storage | [5] |
Applications in Bioconjugation
The heterobifunctional nature of this compound makes it a valuable tool in a wide range of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs.[9][10] In this context, the NHS ester end of the linker can react with lysine (B10760008) residues on a monoclonal antibody. The SPDP end can then be used to attach a thiol-containing cytotoxic drug. The resulting ADC can selectively target tumor cells, and once internalized, the disulfide bond in the linker can be cleaved by intracellular reducing agents like glutathione, releasing the drug in its active form.[][12]
Protein-Protein and Protein-Peptide Conjugation
This compound can be used to crosslink two different proteins or a protein and a peptide.[13] This is useful for studying protein-protein interactions, creating bispecific antibodies, or developing novel protein-based therapeutics.
Surface Modification
The properties of this compound can be leveraged to modify the surfaces of nanoparticles, liposomes, or other drug delivery vehicles.[14] This can improve their stability, solubility, and circulation time in vivo.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation using this compound (NHS Ester)
This protocol describes the conjugation of two proteins (Protein A and Protein B), where Protein A has available amine groups and Protein B has available sulfhydryl groups.
Materials:
-
This compound (NHS Ester)
-
Protein A (amine-containing)
-
Protein B (sulfhydryl-containing)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Modification of Protein A: a. Dissolve Protein A in Conjugation Buffer to a concentration of 1-5 mg/mL. b. Add the this compound stock solution to the Protein A solution at a 10-20 fold molar excess. c. Incubate the reaction for 30-60 minutes at room temperature. d. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. e. Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation of Modified Protein A to Protein B: a. Dissolve Protein B in Conjugation Buffer. b. Add the sulfhydryl-containing Protein B to the desalted, SPDP-modified Protein A. The molar ratio of Protein A to Protein B should be optimized for the specific application. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to separate the conjugate from unreacted proteins.
Protocol 2: Activation of a Carboxylic Acid with SPDP-PEG8-Acid for Amine Conjugation
This protocol describes the activation of the carboxylic acid group of SPDP-PEG8-Acid for subsequent reaction with an amine-containing molecule.
Materials:
-
SPDP-PEG8-Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES buffer, pH 4.5-5.0
-
Amine-containing molecule
-
Conjugation Buffer: PBS, pH 7.2-7.5
Procedure:
-
Activation of SPDP-PEG8-Acid: a. Dissolve SPDP-PEG8-Acid in Activation Buffer. b. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. c. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Conjugation to Amine-containing Molecule: a. Add the amine-containing molecule dissolved in Conjugation Buffer to the activated SPDP-PEG8-Acid solution. b. Incubate for 2 hours at room temperature.
-
Purification: Purify the conjugate using appropriate chromatography methods.
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate key processes involving this compound.
Experimental Workflow for ADC Preparation
References
- 1. SPDP-PEG8-acid | 1334177-96-6 | Benchchem [benchchem.com]
- 2. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 7. SPDP-PEG8-acid, 1334177-96-6 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. biochempeg.com [biochempeg.com]
- 13. broadpharm.com [broadpharm.com]
- 14. SPDP-PEG-acid | AxisPharm [axispharm.com]
A Technical Guide to the Mechanism and Application of the LC-PEG8-SPDP Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the LC-PEG8-SPDP crosslinker, a versatile heterobifunctional reagent widely employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its chemical reactivity, detailed experimental protocols, and quantitative data to empower researchers in optimizing their conjugation strategies.
Core Principles of this compound Chemistry
The this compound crosslinker is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a pyridyldithiol (SPDP) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with eight repeating units. This strategic design enables the covalent linkage of two biomolecules, typically a protein or antibody to a therapeutic agent or label, through a cleavable disulfide bond. The PEG8 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, provides flexibility, and minimizes steric hindrance.[][2][3]
Amine-Reactive NHS Ester
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][7]
The efficiency of this reaction is highly dependent on pH.[5][8] The optimal pH range for NHS ester-amine coupling is typically between 7.2 and 8.5.[3][5][6] Below this range, primary amines are protonated (-NH3+), rendering them non-nucleophilic.[5] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing conjugation efficiency.[5][6][9]
Sulfhydryl-Reactive Pyridyldithiol (SPDP) Group
The pyridyldithiol (SPDP) group is specifically reactive towards sulfhydryl (-SH) groups, such as those found in cysteine residues.[9][10] The reaction involves a disulfide exchange, where the thiol on the biomolecule attacks the disulfide bond of the SPDP group. This forms a new, cleavable disulfide bond between the two molecules and releases pyridine-2-thione as a byproduct.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a convenient method to quantify the extent of the reaction.[9][11][12] The optimal pH for this reaction is between 7 and 8.[9][10][13]
Cleavable Disulfide Linkage
A key feature of the this compound crosslinker is the presence of a disulfide bond in the linkage, which can be cleaved under reducing conditions.[9][14] This is particularly advantageous in drug delivery applications, where the reducing environment within a target cell, rich in glutathione (B108866) (GSH), can trigger the release of the conjugated payload.[14] Common laboratory reducing agents used to cleave the disulfide bond include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[11][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and similar SPDP crosslinkers, compiled from various sources.
| Parameter | Value | Conditions/Remarks | Citation |
| NHS Ester Reaction | |||
| Optimal pH Range | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. An optimal pH of 8.3-8.5 is often cited for protein labeling. | [3][4][5][6] |
| Reaction Time | 30 min - 4 hours | At room temperature. Can be extended to overnight at 4°C to minimize hydrolysis. | [5][8][10] |
| Molar Excess of Crosslinker | 5 to 20-fold | Over the protein/biomolecule. The optimal ratio should be determined empirically. | [3][5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [3][5] |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7, 0°C | Decreases to 10 minutes at pH 8.6, 4°C. | [6] |
| SPDP Reaction | |||
| Optimal pH Range | 7.0 - 8.0 | For reaction with sulfhydryl groups. | [3][9][10][13] |
| Pyridine-2-thione Absorbance Max | 343 nm | Allows for monitoring of the reaction progress. | [9][11][12] |
| Disulfide Bond Cleavage | |||
| DTT Concentration | 25 - 50 mM | 25 mM DTT at pH 4.5 can selectively cleave the linker without reducing native protein disulfides. | [9][11][13] |
| TCEP pH Range | 1.5 - 8.5 | TCEP is a non-thiol-based reducing agent, effective over a broader pH range and more stable than DTT. | [11][15] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound crosslinker.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available primary amines (Protein A) and the other with available sulfhydryl groups (Protein B).
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM.[3][10]
-
Modification of Protein A: a. Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.[3] b. Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein A solution.[3] c. Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][10]
-
Purification of SPDP-modified Protein A: a. Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with Reaction Buffer.
-
Conjugation to Protein B: a. Dissolve Protein B in Reaction Buffer. b. Mix the purified SPDP-modified Protein A with Protein B. A slight molar excess of the SPDP-modified protein may be beneficial.[3] c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3][12] The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[3]
-
Purification of the Conjugate: a. Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the conjugate from unreacted proteins.[12]
Protocol 2: Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond of the crosslinker.
Materials:
-
Conjugated molecule with this compound linker
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer (DTT): 0.1 M sodium acetate, pH 4.5 (for selective cleavage) or PBS, pH 7.2 (for general cleavage)[9][11]
-
Cleavage Buffer (TCEP): PBS, pH 7.2
-
Desalting columns
Procedure:
-
Prepare Reducing Agent Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water or a 0.5 M stock solution of TCEP.[11]
-
Cleavage Reaction: a. Dissolve the conjugated molecule in the appropriate Cleavage Buffer. b. Add the reducing agent to the desired final concentration (e.g., 25 mM DTT or 10-50 mM TCEP).[11] c. Incubate the reaction at room temperature for 30 minutes.[10][11]
-
Removal of Reducing Agent: a. Immediately after incubation, remove the reducing agent and the cleaved linker fragment using a desalting column equilibrated with the desired buffer for downstream applications.[11]
Protocol 3: Monitoring Pyridine-2-thione Release
This protocol allows for the quantification of the sulfhydryl-reactive step of the conjugation.
Materials:
-
SPDP-modified molecule
-
Sulfhydryl-containing molecule
-
Reaction Buffer (as in Protocol 1)
-
Spectrophotometer
Procedure:
-
Set up the conjugation reaction as described in Protocol 1, Step 4.
-
Before adding the sulfhydryl-containing molecule, measure the absorbance of the SPDP-modified molecule solution at 343 nm (this will serve as the blank).
-
After adding the sulfhydryl-containing molecule, monitor the increase in absorbance at 343 nm over time.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8080 M⁻¹cm⁻¹ at 343 nm).
Visualizations
The following diagrams illustrate the key chemical reactions and workflows associated with the this compound crosslinker.
Caption: Reaction of the NHS ester with a primary amine.
Caption: Reaction of the SPDP group with a sulfhydryl.
Caption: Workflow for cleaving the disulfide bond.
Caption: Two-step protein-protein conjugation workflow.
References
- 2. SPDP-PEG4-NHS ester, 1334177-95-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to LC-PEG8-SPDP Amine to Sulfhydryl Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for using the heterobifunctional crosslinker LC-PEG8-SPDP. This reagent is instrumental in the covalent conjugation of molecules containing primary amines to those with sulfhydryl groups, a cornerstone technique in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and other advanced bioconjugates.
Core Principles of this compound Chemistry
This compound (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate with an 8-unit polyethylene (B3416737) glycol spacer) is a sophisticated crosslinker designed for specific, multi-step bioconjugation. Its structure is comprised of three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable and robust amide bond.
-
Pyridyldithiol Group: This group is specifically reactive towards free sulfhydryl (thiol) groups, typically from cysteine residues. The reaction results in the formation of a disulfide bond, which is notably cleavable under reducing conditions.
-
PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer arm is hydrophilic, which enhances the water solubility of the crosslinker and the final conjugate. This property is crucial for mitigating aggregation, a common challenge when working with large biomolecules and hydrophobic payloads. The spacer also provides steric separation between the conjugated molecules, which can help preserve their biological activity.
The conjugation process is a sequential, two-step procedure that allows for controlled and specific linkage of two different molecules. This strategic approach minimizes the formation of undesirable homodimers and polymers.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the successful application of this compound in bioconjugation experiments.
Table 1: Physicochemical and Reactivity Data for SPDP-type Crosslinkers
| Parameter | Value | Notes |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester & Pyridyldithiol | Targets primary amines and sulfhydryls, respectively. |
| Spacer Arm Length (LC-SPDP) | 15.7 Å | Provides significant spacing between conjugated molecules[1][2]. |
| Solubility | Limited aqueous solubility | Must be dissolved in a dry, water-miscible organic solvent like DMSO or DMF prior to use[3][4]. |
| Cleavability | Reducible Disulfide Bond | The formed disulfide linkage can be cleaved by reducing agents such as DTT or TCEP[3][4]. |
Table 2: Recommended Reaction Conditions for Amine-to-Sulfhydryl Conjugation
| Step | Parameter | Recommended Range | Critical Considerations |
| Amine Modification (NHS Ester Reaction) | pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. Hydrolysis increases significantly at pH > 8.5[3][4]. |
| Temperature | 4°C to 25°C (Room Temp.) | Room temperature reactions are faster (30-60 min), while 4°C (2-4 hours) can minimize hydrolysis and protein degradation[5]. | |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Highly dependent on the number of available lysines and the desired degree of labeling. Empirical optimization is recommended[5]. | |
| Buffer Composition | Phosphate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) to avoid competing reactions[4][6]. | |
| Sulfhydryl Reaction (Pyridyldithiol Reaction) | pH | 7.0 - 8.0 | Optimal for the disulfide exchange reaction[3][4][7]. |
| Temperature | 4°C to 25°C (Room Temp.) | Reaction can proceed overnight at 4°C or for 1-2 hours at room temperature[7]. | |
| Buffer Composition | Phosphate, Borate, HEPES | Must be free of thiols and reducing agents until the reaction is complete[3][4]. |
Table 3: Spectroscopic Data for Reaction Monitoring
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |
| Pyridine-2-thione | 343 nm | 8,080 M⁻¹cm⁻¹ | Quantification of the byproduct released during the sulfhydryl reaction allows for the determination of the degree of conjugation[1]. |
Mandatory Visualizations
The following diagrams illustrate the chemical principles and experimental workflow of this compound conjugation chemistry.
Caption: Chemical reaction mechanism for this compound conjugation.
Caption: Experimental workflow for amine-to-sulfhydryl conjugation.
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the conjugation of an amine-containing protein (Protein A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a thiol-modified drug).
Materials and Reagents
-
Protein A (Amine-containing): 1-10 mg/mL in an amine-free buffer.
-
Molecule B (Sulfhydryl-containing): To be prepared in a compatible, thiol-free buffer.
-
This compound: Stored desiccated at -20°C.
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or other amine- and thiol-free buffer, pH 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Purification/Desalting Columns: Size-exclusion chromatography (SEC) columns appropriate for the size of Protein A.
-
Reducing Agent (for quantitation assay): Dithiothreitol (DTT).
Step 1: Modification of Protein A with this compound
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 20 mM) of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of LC-SPDP in 235 µL of DMSO[7].
-
Prepare Protein A at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
-
Amine Modification Reaction:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the Protein A solution. Gently mix immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Purification of Modified Protein A:
-
Remove excess, unreacted this compound and the NHS byproduct using a desalting column (SEC).
-
Equilibrate the column with the Reaction Buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the modified protein. The protein will elute in the void volume.
-
Step 2: Conjugation of Modified Protein A to Molecule B
-
Preparation of Molecule B:
-
Dissolve the sulfhydryl-containing Molecule B in the Reaction Buffer. If the sulfhydryl groups are protected or exist as disulfides, they must be reduced prior to this step, and the reducing agent must be subsequently removed.
-
-
Sulfhydryl Conjugation Reaction:
-
Add the purified, SPDP-modified Protein A to the solution of Molecule B. The optimal molar ratio should be determined empirically, but a starting point is often a slight molar excess of the modified protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm[3][4][7].
-
-
Final Purification:
-
Purify the final conjugate from unreacted components using an appropriate method, typically size-exclusion chromatography.
-
Step 3: Determination of Conjugation Ratio (Degree of Labeling)
-
Pyridine-2-Thione Release Assay:
-
Take a known concentration of the final, purified conjugate.
-
Add a reducing agent (e.g., DTT to a final concentration of 20-50 mM) to cleave the disulfide bond and release pyridine-2-thione[3][7].
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance of the solution at 343 nm.
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), with ε = 8,080 M⁻¹cm⁻¹[1].
-
The conjugation ratio is the molar concentration of pyridine-2-thione divided by the initial molar concentration of the protein.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Stock solution prepared too early; moisture in solvent. | Prepare the this compound stock solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C[5][6]. |
| Presence of amine-containing buffers: Tris or glycine (B1666218) in the protein solution. | Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction[6]. | |
| Suboptimal pH: pH of the reaction buffer is too low for efficient amine reaction. | Ensure the pH of the reaction buffer is within the optimal 7.2-8.5 range. | |
| Protein Precipitation | High concentration of organic solvent: Too much DMSO/DMF added to the protein solution. | Keep the final concentration of the organic solvent below 10% (v/v) to avoid denaturation[5]. |
| Protein aggregation: The protein may be unstable under the reaction conditions. | Optimize protein concentration and consider adding stabilizing excipients if compatible with the chemistry. | |
| Inconsistent Results | Inaccurate protein concentration: Initial protein amount is not correctly quantified. | Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay) before starting. |
| Variable number of available amines/sulfhydryls: Batch-to-batch variation in the starting biomolecules. | Characterize the starting materials thoroughly for each new batch. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of the PEG8 Spacer in LC-PEG8-SPDP Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and targeted therapeutics, the precision and efficacy of crosslinking reagents are paramount. The heterobifunctional crosslinker, LC-PEG8-SPDP (Long-Chain Polyethylene (B3416737) Glycol 8 Succinimidyl 3-(2-pyridyldithio)propionate), has emerged as a critical tool, particularly in the construction of antibody-drug conjugates (ADCs). This in-depth technical guide elucidates the integral role of the polyethylene glycol (PEG) 8 spacer in the functionality of this compound, offering a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to inform rational drug design and development.
At its core, this compound is a molecule designed to link two other molecules together. It possesses two reactive ends: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (like those found on the amino acid lysine (B10760008) in proteins), and a pyridyldithiol group that specifically targets sulfhydryl groups (such as those from the amino acid cysteine). The linkage created by the pyridyldithiol reaction is a disulfide bond, which has the unique characteristic of being cleavable under the reducing conditions found inside cells. This feature is highly desirable for ADCs, as it allows for the targeted release of a cytotoxic payload once the ADC has been internalized by a cancer cell.
The "LC" designation signifies a "long chain" spacer, providing increased distance between the conjugated molecules. The "PEG8" component refers to the eight repeating units of ethylene (B1197577) glycol that form the core of this spacer arm. This PEGylated spacer is not merely a passive linker; it actively modulates the physicochemical properties of the entire conjugate, influencing its solubility, stability, and pharmacokinetic profile.
The Multifaceted Role of the PEG8 Spacer
The inclusion of an eight-unit polyethylene glycol chain is a deliberate design choice that imparts several advantageous properties to the this compound crosslinker and the resulting bioconjugate.
Enhanced Solubility and Reduced Aggregation
A significant challenge in the development of ADCs is the inherent hydrophobicity of many potent cytotoxic drugs. Conjugating these drugs to an antibody can lead to aggregation, reducing the therapeutic efficacy and potentially increasing immunogenicity. The hydrophilic nature of the PEG8 spacer helps to mitigate this issue by increasing the overall water solubility of the ADC.[1] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) to be achieved without causing the protein to precipitate.[1]
Improved Pharmacokinetics and "Stealth" Properties
The PEG8 spacer contributes to a "stealth" effect, which can prolong the circulation half-life of the bioconjugate.[2] The flexible and hydrophilic PEG chain creates a hydration shell around the molecule, effectively increasing its hydrodynamic radius. This larger size reduces renal clearance and can shield the conjugate from proteolytic degradation and uptake by the reticuloendothelial system.[3] While longer PEG chains generally lead to more significant improvements in pharmacokinetics, the PEG8 length represents a balance, offering these benefits without excessively increasing the overall size of the conjugate, which could hinder tissue penetration.[1]
Steric Hindrance and Optimized Reactivity
The 15.7 angstrom spacer arm of LC-SPDP, which is extended by the PEG8 chain, provides significant steric separation between the conjugated molecules.[4] This separation can be crucial for preserving the biological activity of both the antibody and the payload. For instance, it prevents the drug from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can still effectively target cancer cells.
Quantitative Data on PEG-SPDP Crosslinkers
The length of the PEG spacer is a critical parameter that influences the performance of the resulting bioconjugate. The following table summarizes the impact of different PEG linker lengths on key performance metrics, providing a basis for comparison and selection of the optimal linker for a specific application.
| Metric | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12) | Rationale |
| Solubility | Moderate Improvement | Significant Improvement | Longer PEG chains are more hydrophilic, leading to better solubility of the conjugate, especially with hydrophobic payloads.[1] |
| In Vitro Potency | Generally Higher | May be Slightly Reduced | Shorter linkers can lead to faster payload release or better cell permeability in some cases.[1] |
| In Vivo Efficacy | Variable | Often Improved | Longer PEG chains enhance circulation time and tumor accumulation, leading to better overall efficacy in animal models.[1] |
| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic size provided by longer PEG chains reduces renal clearance.[1] |
| Drug-to-Antibody Ratio (DAR) Aggregation Threshold | Lower | Higher | The enhanced solubility allows for the attachment of more drug molecules before aggregation occurs.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the conjugation of an antibody to a sulfhydryl-containing payload.
Protocol 1: Modification of Antibody with this compound
Objective: To introduce the pyridyldithiol reactive group onto the antibody surface by reacting with primary amines.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS. The antibody concentration should typically be between 1-10 mg/mL.
-
This compound Stock Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 20 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess is a common starting point, but this should be optimized for each specific antibody.
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted this compound and reaction byproducts using a desalting column equilibrated with the Reaction Buffer. The modified antibody will elute in the void volume.
Protocol 2: Conjugation of Modified Antibody to a Sulfhydryl-Containing Payload
Objective: To conjugate the SPDP-modified antibody to a payload containing a free sulfhydryl group.
Materials:
-
SPDP-modified antibody (from Protocol 1)
-
Sulfhydryl-containing payload
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Payload Preparation: Dissolve the sulfhydryl-containing payload in the Reaction Buffer. If the payload is in a reduced form, ensure the buffer is deoxygenated to prevent re-oxidation of the sulfhydryl groups.
-
Conjugation Reaction: Add the dissolved payload to the SPDP-modified antibody solution. A molar excess of the payload (typically 1.5- to 5-fold over the available pyridyldithiol groups) is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of the byproduct, pyridine-2-thione, at 343 nm.[5]
-
Purification: Purify the final antibody-drug conjugate from unreacted payload and other small molecules using SEC or another suitable chromatographic method.
Protocol 3: Characterization of the Antibody-Drug Conjugate
Objective: To determine the Drug-to-Antibody Ratio (DAR) and confirm successful conjugation.
Methods:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The release of pyridine-2-thione during the conjugation reaction (measured at 343 nm) can also be used to quantify the number of successful linkages.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of different DAR species in the final ADC product.[7]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the intact ADC, allowing for a precise calculation of the DAR.[8]
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: A diagram illustrating the mechanism of action of an antibody-drug conjugate.
Experimental Workflow for Antibody-Drug Conjugation
References
An In-depth Technical Guide to the Cleavable Disulfide Bond in LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), is continually evolving, with the linker chemistry playing a pivotal role in the efficacy and safety of these complex biomolecules. Among the array of linker technologies, those featuring cleavable disulfide bonds have garnered significant attention for their ability to facilitate controlled payload release within the reducing environment of target cells. This guide provides a comprehensive technical overview of LC-PEG8-SPDP, a heterobifunctional crosslinker that embodies this strategy.
This compound (Succinimidyl-[6-(3-[2-pyridyldithio]-propionamido)hexanoyl]-amino-octa(ethylene glycol)) is a versatile reagent designed for the conjugation of amine-containing molecules, such as antibodies, to sulfhydryl-containing payloads. Its architecture comprises three key functional components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a pyridyldithio group for reaction with sulfhydryls to form a cleavable disulfide bond, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. The PEG spacer enhances solubility and reduces aggregation of the resulting conjugate.[] The strategic incorporation of a disulfide bond allows for stable circulation in the bloodstream and selective cleavage within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione.[][2]
This guide will delve into the quantitative aspects of this compound, provide detailed experimental protocols for its application, and present visual representations of key workflows and biological pathways.
Data Presentation
Table 1: Physicochemical and Reaction Properties of this compound
| Property | Value/Description | References |
| Molecular Weight | 735.86 g/mol | |
| Spacer Arm Length | ~43.9 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithio | [3] |
| Reactivity | NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) at pH 7.2-8.5. Pyridyldithio group reacts with sulfhydryls (e.g., cysteine residues) at pH 7-8. | [3][4] |
| Solubility | Limited aqueous solubility; typically dissolved in an organic solvent like DMSO or DMF before addition to aqueous reaction mixtures. | [3] |
| NHS Ester Stability | Half-life of hydrolysis is several hours at pH 7 and <10 minutes at pH 9. Solutions should be freshly prepared. | [3][5] |
Table 2: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | pH | Incubation Time | Notes | References |
| Dithiothreitol (DTT) | 20-50 mM | 7.0-9.0 | 30-60 min at RT | Optimal pH for DTT's reducing activity. | [6] |
| Dithiothreitol (DTT) | 25 mM | 4.5 | 30 min at RT | Can be used to selectively cleave the SPDP linker without reducing native protein disulfide bonds. | [5][6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | 1.5-8.5 | < 5 min at RT | More stable and effective over a broader pH range compared to DTT. Compatible with maleimide (B117702) chemistry. | [7][8] |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the first step in creating an ADC, where the antibody is functionalized with the this compound linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Purification: Remove unreacted this compound and byproducts using a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of a Thiol-Containing Payload
This protocol details the reaction of the modified antibody with a sulfhydryl-containing cytotoxic drug.
Materials:
-
SPDP-modified antibody (from Protocol 1)
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent like DMSO to a known concentration.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified SPDP-modified antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3]
-
Purification: Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or an SEC system.[][10]
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the molar concentrations of the antibody and the payload using their respective molar extinction coefficients.
-
The average DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.[11][][13]
2. Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC is a standard method to determine the DAR and the distribution of drug-loaded species for cysteine-conjugated ADCs.[14][15][16]
-
The ADC is analyzed on an HIC column using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).
-
Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity, allowing for the quantification of each species.[17][18]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[19][20]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.[19][20]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each cell line.[21][22]
Mandatory Visualization
Caption: Chemical reaction workflow for ADC synthesis and payload release using this compound.
Caption: General experimental workflow for ADC development using this compound.
References
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. broadpharm.com [broadpharm.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Hydrophilicity and Solubility of LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity and solubility of the heterobifunctional crosslinker, LC-PEG8-SPDP. This reagent is a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), where the linker's properties significantly influence the stability, solubility, and efficacy of the final conjugate. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its characterization, and provides visual representations of its structure and reaction mechanisms.
Introduction to this compound
This compound, or Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate with an eight-unit polyethylene (B3416737) glycol (PEG) spacer, is a cleavable crosslinker used to conjugate molecules containing primary amines and sulfhydryl groups. The key features of this reagent are:
-
N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines to form stable amide bonds.
-
Pyridyldithio Group: Reacts with sulfhydryl groups to form a reversible disulfide bond.
-
PEG8 Spacer: A hydrophilic polyethylene glycol chain consisting of eight ethylene (B1197577) glycol units, which enhances the water solubility and reduces the immunogenicity of the resulting conjugate.
-
Cleavable Disulfide Bond: The disulfide linkage can be cleaved by reducing agents, allowing for the controlled release of a conjugated molecule, a critical feature in many drug delivery systems.
The incorporation of the PEG8 spacer is a deliberate design choice to improve the aqueous solubility of the crosslinker and the subsequent bioconjugate, a common challenge with traditional hydrocarbon-based linkers.
Physicochemical Properties and Data Presentation
Below is a summary of the available physicochemical data for this compound.
| Property | Value | Source/Comment |
| Chemical Formula | C₃₁H₄₉N₃O₁₃S₂ | Based on the chemical structure. |
| Molecular Weight | 735.86 g/mol | Calculated from the chemical formula. |
| Water Solubility | Data not available in the searched literature. | The PEG8 spacer is expected to confer significant water solubility compared to non-PEGylated analogues. However, the SPDP moiety itself has limited aqueous solubility. |
| Octanol-Water Partition Coefficient (LogP) | Data not available in the searched literature. | The hydrophilic PEG chain would decrease the LogP value, indicating a preference for the aqueous phase over the organic phase. |
| Solubility in Organic Solvents | Soluble in DMSO and DMF. | Common practice for dissolving SPDP-based crosslinkers for use in conjugation reactions. |
Experimental Protocols
For researchers wishing to determine the precise hydrophilicity and solubility of this compound or similar PEGylated crosslinkers, the following established experimental protocols can be employed.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of known concentrations of this compound should be prepared in the same buffer.
-
Calculation: The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Determination of the Octanol-Water Partition Coefficient (LogP)
The shake-flask method is also the standard approach for determining the LogP of a compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of the Two-Phase System: Add a known amount of this compound to a mixture of water-saturated n-octanol and n-octanol-saturated water in a sealed container.
-
Equilibration: Vigorously shake the container for a set period to allow for the partitioning of the compound between the two phases. Then, allow the phases to separate completely.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
-
Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPDP Linker Reaction Mechanism
Caption: Reaction mechanism of the SPDP linker.
Experimental Workflow for Solubility Determination
Caption: Workflow for aqueous solubility determination.
Conclusion
This compound is a well-designed heterobifunctional crosslinker where the inclusion of a PEG8 spacer is intended to significantly enhance its hydrophilicity and aqueous solubility. While specific quantitative data is not widely published, the principles of its chemical structure and the established methodologies for its characterization provide a strong framework for its application in research and drug development. The experimental protocols detailed in this guide offer a clear path for scientists to determine the precise solubility and hydrophilicity parameters of this and similar reagents, ensuring the development of robust and effective bioconjugates.
An In-Depth Technical Guide to the LC-PEG8-SPDP Spacer Arm: Properties, Significance, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually advancing, demanding sophisticated reagents that offer precise control over the linkage of biomolecules and therapeutic agents. Among these, the LC-PEG8-SPDP crosslinker has emerged as a pivotal tool, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the this compound spacer arm, detailing its physicochemical properties, the critical significance of its constituent parts—the long-chain (LC) moiety, the eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) reactive group. We present quantitative data, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant biological and experimental workflows to equip researchers with the knowledge to effectively leverage this versatile crosslinker in their work.
Introduction: The Architecture of a High-Performance Crosslinker
The this compound crosslinker is a heterobifunctional reagent designed for the covalent linkage of molecules, primarily proteins, through amine and sulfhydryl groups. Its structure is meticulously designed to offer a balance of reach, flexibility, hydrophilicity, and cleavability, making it an invaluable asset in the construction of complex bioconjugates. The significance of each component is as follows:
-
LC (Long Chain): This typically refers to a hexanoate (B1226103) spacer that extends the distance between the conjugated molecules, complementing the length provided by the PEG chain.
-
PEG8: The eight-unit polyethylene glycol chain is the cornerstone of this linker's utility. It imparts hydrophilicity, which is crucial for mitigating the aggregation often associated with hydrophobic drug payloads.[1] The PEG8 spacer also enhances the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. Furthermore, the flexibility of the PEG chain can alleviate steric hindrance, ensuring that the biological activity of the conjugated molecules is preserved.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This component provides the reactive ends for conjugation. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds.[2] The pyridyldithiol group reacts with sulfhydryl groups (e.g., from cysteine residues or a previously introduced thiol) to form a disulfide bond. A key feature of this disulfide bond is its cleavability in a reducing environment, such as that found within a target cell, allowing for the controlled release of a payload.[3]
Quantitative Data and Physicochemical Properties
A precise understanding of the physical and chemical characteristics of the this compound linker is essential for its effective application. The following tables summarize key quantitative data for this compound and related crosslinkers for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate-PEG8 | N/A |
| CAS Number | 1252257-56-9 | [4][5] |
| Molecular Weight | 735.86 g/mol | [1][4][5] |
| Molecular Formula | C₃₁H₄₉N₃O₁₃S₂ | [4] |
| Spacer Arm Length (Estimated) | ~45.1 Å | See Note 1 |
Note 1: Calculation of Estimated Spacer Arm Length. The precise, experimentally determined spacer arm length for this compound is not consistently reported in publicly available datasheets. However, an estimation can be derived from the known lengths of its components:
-
LC (hexanoate) spacer: ~15.7 Å
-
PEG unit length: ~3.5 Å per unit
-
SPDP moiety contribution
A simplified estimation for the PEG8 portion would be 8 units * 3.5 Å/unit = 28 Å. Combined with the LC spacer, this provides a substantial and flexible linker.
Table 2: Comparison of Spacer Arm Lengths and Molecular Weights for Various SPDP-based Crosslinkers
| Crosslinker | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SPDP | 0 | 312.37 | 6.8 |
| LC-SPDP | 0 | 425.52 | 15.6 |
| PEG4-SPDP | 4 | 559.65 | 25.7 |
| This compound | 8 | 735.86 | ~45.1 (Estimated) |
| PEG12-SPDP | 12 | 912.07 | 54.1 |
The Significance of the PEG8 Spacer in Drug Development
The choice of spacer length in a linker is a critical design parameter that can profoundly impact the efficacy and safety of a bioconjugate. The eight-unit PEG spacer in this compound offers a compelling balance of properties that have made it a popular choice in the development of antibody-drug conjugates.[6]
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of the PEG8 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and reducing the propensity for aggregation.[6] This is crucial for maintaining the stability of the drug product and ensuring its safe administration.
-
Improved Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the ADC, which can shield it from renal filtration and enzymatic degradation, thereby extending its circulation half-life. Studies have indicated that the pharmacokinetic benefits of PEGylation can plateau around eight PEG units, suggesting that PEG8 offers a near-optimal length for this purpose.
-
Optimal Drug-to-Antibody Ratio (DAR): The improved solubility conferred by the PEG8 spacer can enable the attachment of a higher number of drug molecules to an antibody without leading to aggregation. This allows for the development of ADCs with a high DAR, which can be more potent, especially against tumors with low antigen expression.[6]
-
Steric Hindrance Mitigation: The flexible and extended nature of the LC-PEG8 spacer provides ample distance between the antibody and the payload. This separation can be critical for preserving the antigen-binding affinity of the antibody, which might otherwise be compromised by a bulky drug molecule.[7]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the conjugation of an antibody to a thiol-containing payload. Optimization will be required for specific antibodies and payloads.
Two-Step Antibody-Drug Conjugation
This is the most common method, involving the initial modification of the antibody with the linker, followed by conjugation to the drug.
Materials:
-
Antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing drug payload
-
Reducing agent (e.g., Dithiothreitol - DTT) if the payload's thiol is protected
-
Desalting columns
-
Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Antibody Modification
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Step 2: Drug Conjugation
-
Payload Preparation: If the thiol group on the payload is protected, it must be deprotected according to the manufacturer's instructions. If the payload is in a disulfide dimer form, it can be reduced with a mild reducing agent like TCEP.
-
Conjugation Reaction: Add the thiol-containing payload to the purified, SPDP-modified antibody at a 2- to 5-fold molar excess over the incorporated SPDP groups.
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.[8]
-
Purification: Purify the resulting ADC from unreacted payload and linker fragments using size-exclusion chromatography (SEC) or dialysis.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy (by measuring the absorbance of the drug and the protein) or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).[9]
-
Confirmation of Conjugation: Confirm the successful conjugation and the final molecular weight of the ADC using mass spectrometry (LC-MS).[10]
Visualizing Workflows and Mechanisms
Graphical representations are invaluable for understanding the complex processes involved in bioconjugation and the mechanism of action of the resulting products.
Logical Relationship of this compound Components
Caption: Logical components and reactivity of the this compound crosslinker.
Experimental Workflow for ADC Synthesis
Caption: A two-step workflow for synthesizing an antibody-drug conjugate.
Signaling Pathway: ADC Mechanism of Action with Bystander Effect
Caption: The mechanism of action for an ADC, including the bystander effect.
Conclusion
The this compound crosslinker represents a significant advancement in the field of bioconjugation, offering a unique combination of features that address many of the challenges associated with the development of complex biologics. Its extended and flexible spacer arm, coupled with the hydrophilicity of the PEG8 moiety and the cleavable nature of the SPDP linker, provides researchers with a powerful tool for creating highly effective and stable bioconjugates. A thorough understanding of its properties and the role of each of its components, as detailed in this guide, is paramount for its successful application in the development of next-generation therapeutics and diagnostics.
References
- 1. This compound - CAS:1252257-56-9 - 孚可科技(上海)有限公司 [forcbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - CAS:1252257-56-9 - KKL Med Inc. [kklmed.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of LC-PEG8-SPDP, a heterobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs). The information presented is collated from key scientific literature, offering a comprehensive resource for researchers in the field of bioconjugation and medicinal chemistry.
Introduction
This compound, with the full chemical name 2,5-dioxopyrrolidin-1-yl 3-oxo-1-(pyridin-2-yldisulfanyl)-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oate, is a valuable crosslinking reagent used in the construction of ADCs. Its structure incorporates a long-chain (LC) polyethylene (B3416737) glycol (PEG8) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule features two key reactive groups: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those on the lysine (B10760008) residues of antibodies, and a pyridyldithio group for conjugation to thiol-containing molecules, like cytotoxic payloads, via a cleavable disulfide bond.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential modification of a PEGylated starting material. The following protocol is based on the synthesis of a similar PEG-containing hydrophilic linker described by Zhao et al. in the Journal of Medicinal Chemistry (2011).[1][2]
Synthesis Pathway
The overall synthetic pathway can be visualized as a three-step process starting from commercially available N-(tert-butoxycarbonyl)-2,2'-(ethylenedioxy)di(ethylamine).
References
LC-PEG8-SPDP: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterobifunctional crosslinker, LC-PEG8-SPDP (Succinimidyl-[6-(3-[2-pyridyldithio]-propionamido)]hexanoate-Polyethylene Glycol-8). Understanding the stability profile of this reagent is critical for its effective use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details experimental protocols for assessing its integrity.
Core Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of its two functional ends: the N-hydroxysuccinimide (NHS) ester and the 2-pyridyldithio group. The NHS ester is susceptible to hydrolysis, while the disulfide bond in the SPDP group can be cleaved by reducing agents. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the molecule.
Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following tables summarize the recommended storage conditions for the solid reagent and for solutions in common organic solvents.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C | Long-term (months to years) | Recommended for optimal stability. The product should be stored in a dry, dark environment and protected from moisture. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2][3][4] |
| 0 - 4°C | Short-term (days to weeks) | Suitable for temporary storage. Keep in a dry and dark place.[2] |
| Ambient | Shipping | The product is stable for a few weeks during ordinary shipping and time spent in Customs.[2] |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles. Use anhydrous solvent.[5] |
| DMSO | -20°C | Up to 2 weeks | For shorter-term storage. Use anhydrous solvent.[5] |
| DMSO | 4°C | Up to 2 weeks | For very short-term storage.[5] |
pH Stability
The NHS ester moiety of this compound is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH. The rate of hydrolysis increases significantly with increasing pH. The reaction of the NHS ester with primary amines is most efficient in the pH range of 7.2 to 8.5.[6]
Table 3: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Data is for NHS esters in general and serves as a guideline for this compound.
The 2-pyridyldithio group is most reactive with sulfhydryl groups at a pH between 7 and 8.[7] Reaction buffers should be free of thiols and reducing agents until the disulfide cleavage is desired.
Degradation Pathway
The primary degradation pathway for this compound in aqueous buffer is the hydrolysis of the NHS ester, which renders the molecule incapable of reacting with primary amines. The disulfide bond remains stable under normal aqueous conditions but can be cleaved by reducing agents.
Caption: Degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to assess the stability and reactivity of this compound.
Protocol 1: Quantification of NHS Ester Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the indirect assessment of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous reaction buffer at a known concentration.
-
Immediately measure the absorbance of the solution at 260 nm at time zero (A₀).
-
Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
At various time points, measure the absorbance at 260 nm (Aₜ).
-
The increase in absorbance over time corresponds to the release of NHS and thus the hydrolysis of the NHS ester. The rate of hydrolysis can be calculated from the change in absorbance.
Protocol 2: Assessment of Pyridyldithio Group Integrity via DTT Assay
This protocol quantifies the amount of intact pyridyldithio groups by measuring the release of pyridine-2-thione upon reduction with dithiothreitol (B142953) (DTT). Pyridine-2-thione has a maximum absorbance at 343 nm.
Materials:
-
This compound modified molecule (e.g., protein conjugate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) solution (e.g., 1 M in water)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the this compound modified molecule in PBS.
-
Measure the baseline absorbance of the solution at 343 nm.
-
Add a molar excess of DTT to the solution to initiate the cleavage of the disulfide bond.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Measure the final absorbance at 343 nm.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε₃₄₃ = 8080 M⁻¹cm⁻¹), which corresponds to the amount of active pyridyldithio groups.[8]
Signaling Pathways and Experimental Workflows
The utility of this compound is realized in its application in creating bioconjugates. The following diagram illustrates a typical experimental workflow for conjugating an antibody to a drug molecule.
Caption: Experimental workflow for ADC creation.
By adhering to the storage and handling guidelines and utilizing appropriate analytical methods to verify its integrity, researchers can ensure the successful application of this compound in their conjugation strategies.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. amsbio.com [amsbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Lynchpin of Bioconjugation: An In-depth Technical Guide to Pyridyldithiol Reactivity in SPDP Linkers
For researchers, scientists, and drug development professionals, the precise and controlled covalent linking of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of chemical tools available, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its derivatives have emerged as highly versatile heterobifunctional crosslinkers. Their utility is central to the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the creation of sophisticated diagnostic and research reagents. This guide provides a comprehensive exploration of the core reactivity of the pyridyldithiol group, offering detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of SPDP linkers.
The functionality of SPDP linkers hinges on two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group.[][2][3] The NHS ester provides a mechanism for conjugation to primary amines, such as the lysine (B10760008) residues abundant on the surface of proteins, forming a stable amide bond.[4][5] This reaction is typically efficient under mild pH conditions (pH 7.2-8.0).[3][6]
The focus of this guide, however, is the nuanced and critical reactivity of the 2-pyridyldithiol group. This functional group is the key to forming a cleavable disulfide bridge with a thiol-containing molecule, such as a cysteine residue on a protein or a thiol-modified payload.[2][7] This disulfide exchange reaction is not only efficient but also offers a unique analytical handle to monitor the reaction's progress.
The Thiol-Disulfide Exchange Reaction: A Closer Look
The core of pyridyldithiol reactivity lies in its disulfide exchange with a free sulfhydryl group. This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyldithiol's disulfide bond. The reaction results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[3][5]
The release of pyridine-2-thione is a particularly advantageous feature of SPDP chemistry. This byproduct has a distinct ultraviolet absorbance maximum at 343 nm, allowing for the real-time monitoring and quantification of the conjugation reaction.[3][5][8][9] The concentration of the released pyridine-2-thione is directly proportional to the number of formed disulfide bonds.
The efficiency of this thiol-disulfide exchange is pH-dependent, with optimal rates typically observed between pH 7 and 8.[5][9] Below this range, the protonation of the thiol group reduces its nucleophilicity, slowing the reaction rate.[6] Conversely, at pH values above 8.5, the risk of side reactions, such as disulfide scrambling with other available thiols, can increase.[6]
A critical application of this technology is in the design of ADCs, where the disulfide bond serves as a cleavable linker.[7][10] These linkers are designed to be stable in the bloodstream but are readily cleaved in the reducing environment of the intracellular cytoplasm, where high concentrations of glutathione (B108866) are present.[7][11] This targeted release mechanism is crucial for delivering cytotoxic payloads specifically to cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[7][]
Quantitative Data for SPDP Linker Reactions
To facilitate experimental design and optimization, the following tables summarize key quantitative data related to SPDP linker reactivity.
| Parameter | Value | Reference |
| Pyridine-2-thione Molar Extinction Coefficient | 8.08 x 10³ M⁻¹cm⁻¹ at 343 nm | [13] |
| Optimal pH for NHS Ester Reaction | 7.0 - 8.0 | [3][5] |
| Optimal pH for Pyridyldithiol-Thiol Exchange | 7.0 - 8.0 | [5][9] |
| Half-life of NHS ester at pH 7 | Several hours | [3][5] |
| Half-life of NHS ester at pH 9 | < 10 minutes | [3][5] |
Table 1: Key Physicochemical and Reaction Parameters for SPDP Linkers.
| Parameter | Recommended Range | Notes | Reference |
| Molar Excess of SPDP over Protein | 5:1 to 50:1 | Highly dependent on the number of available primary amines and the desired degree of modification. A 20:1 ratio is a good starting point for initial trials. | [4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. | [4] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Room temperature reactions are faster, while 4°C can help to minimize protein degradation and non-specific reactions. | [4] |
| Reaction Time (NHS Ester Coupling) | 30 minutes - 4 hours | 30-60 minutes at room temperature is often sufficient. | [2][4] |
| Reaction Time (Disulfide Exchange) | 1 - 4 hours at room temperature or overnight at 4°C | The reaction can be monitored by measuring the absorbance at 343 nm. | [2][5] |
| Final Organic Solvent Concentration | < 10% (v/v) | To avoid protein denaturation when using SPDP dissolved in DMSO or DMF. | [4] |
Table 2: Typical Reaction Conditions for Protein Conjugation using SPDP Linkers.
Experimental Protocols
The following are detailed methodologies for key experiments involving SPDP linkers.
Protocol 1: Modification of a Protein with SPDP
This protocol describes the first step of a two-step conjugation, where a protein containing primary amines is modified with the SPDP linker.
Materials:
-
Protein to be modified (1-10 mg/mL in amine-free buffer)
-
SPDP linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)[7]
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL solution of the protein in the amine-free reaction buffer.[4] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.[4]
-
Immediately before use, prepare a 10-20 mM stock solution of the SPDP linker in anhydrous DMSO or DMF.[4] Equilibrate the vial of SPDP to room temperature before opening to prevent moisture condensation.[4]
-
-
Conjugation Reaction:
-
Calculate the required volume of the SPDP stock solution to achieve the desired molar excess over the protein (e.g., 20-fold molar excess).[4]
-
While gently vortexing, add the calculated volume of the SPDP stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v).[4]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]
-
-
Purification:
Protocol 2: Conjugation of a Thiol-Containing Molecule to an SPDP-Modified Protein
This protocol describes the second step, where a thiol-containing molecule is conjugated to the SPDP-modified protein.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified drug)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, deoxygenated)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve the thiol-containing molecule in the reaction buffer. If the molecule is prone to oxidation, use a deoxygenated buffer.
-
-
Conjugation and Monitoring:
-
Add the thiol-containing molecule solution to the purified SPDP-modified protein solution. A molar ratio of 3-5 moles of the thiol-containing molecule per mole of protein is a common starting point.[2]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Monitor the progress of the reaction by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[3][5]
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted thiol-containing molecules and the pyridine-2-thione byproduct. This can be achieved using a desalting column or size-exclusion chromatography.[2]
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[4]
-
Protocol 3: Quantification of Thiol Groups using the Pyridyldithiol Reaction
This protocol outlines how to determine the concentration of free thiol groups in a sample using the pyridyldithiol reaction.
Materials:
-
Thiol-containing sample
-
4,4'-dithiodipyridine (DTDP) or SPDP
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8, containing 1 mM EDTA)[14]
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTDP or SPDP in a suitable solvent.
-
-
Reaction:
-
Add a known volume of the thiol-containing sample to the reaction buffer.
-
Add the DTDP or SPDP solution to initiate the reaction.
-
-
Measurement:
-
After the reaction is complete (the absorbance at 343 nm is stable), measure the absorbance of the solution at 343 nm.
-
-
Calculation:
-
Calculate the concentration of the released pyridine-2-thione using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8.08 x 10³ M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. The concentration of pyridine-2-thione is equal to the initial concentration of free thiol groups in the sample.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
References
- 2. benchchem.com [benchchem.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LC-PEG8-SPDP crosslinker is a heterobifunctional reagent widely used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This reagent features a long-chain (LC) spacer arm with an eight-unit polyethylene (B3416737) glycol (PEG8) chain, an N-hydroxysuccinimide (NHS) ester, and a 2-pyridyldithio (SPDP) group. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the SPDP group reacts with sulfhydryl (thiol) groups on a payload molecule, such as a cytotoxic drug. The PEG8 spacer enhances the solubility and stability of the resulting conjugate. The disulfide bond formed is cleavable under reducing conditions, allowing for the controlled release of the payload within the target cell.[1][2][3]
These application notes provide a detailed protocol for the conjugation of antibodies using this compound, methods for characterization, and a discussion of the underlying principles.
Chemical Principle of this compound Conjugation
The conjugation process is a two-step reaction:
-
Antibody Activation: The NHS ester of this compound reacts with primary amine groups on the antibody, typically at pH 7.2-8.5, to form a stable amide bond. This step introduces the pyridyldithiol functionality to the antibody.[2][4]
-
Payload Conjugation: The pyridyldithiol-activated antibody is then reacted with a thiol-containing payload. The pyridyldithiol group reacts with the sulfhydryl group of the payload to form a stable, cleavable disulfide bond, releasing pyridine-2-thione as a byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the degree of labeling.[3][4]
Experimental Protocols
Materials and Reagents
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Dithiothreitol (DTT)
-
UV-Vis Spectrophotometer
-
HPLC system (SEC and HIC capabilities)
Protocol 1: Antibody Activation with this compound
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in Reaction Buffer.[5]
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
This compound Stock Solution:
-
Activation Reaction:
-
Purification of Activated Antibody:
Protocol 2: Conjugation of Activated Antibody with Thiol-Containing Payload
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) at a known concentration.
-
-
Conjugation Reaction:
-
Purification of the Antibody-Payload Conjugate (ADC):
-
Purify the ADC from unreacted payload and byproducts using a desalting column or size-exclusion chromatography (SEC).[]
-
Protocol 3: Characterization of the Antibody-Payload Conjugate
A. Determination of Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method quantifies the release of pyridine-2-thione to determine the number of SPDP molecules attached to the antibody.
-
Dilute a sample of the purified, activated antibody (from Protocol 1) to a known concentration in Reaction Buffer.
-
Measure the absorbance at 343 nm (A_initial).
-
Add DTT to a final concentration of 20 mM to cleave the disulfide bonds and release pyridine-2-thione.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 343 nm again (A_final).
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε₃₄₃ = 8080 M⁻¹cm⁻¹).[4]
-
Calculate the DOL/DAR:
-
DOL = [Pyridine-2-thione] / [Activated Antibody]
-
B. Characterization by Chromatography
-
Size-Exclusion Chromatography (SEC-HPLC): Used to determine the extent of aggregation and fragmentation of the final conjugate. A high-purity conjugate should show a major monomeric peak.[2]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful technique to determine the DAR distribution. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated payloads, which are more hydrophobic. The weighted average DAR can be calculated from the peak areas.[7][8]
Data Presentation
The following tables summarize typical quantitative data obtained during antibody conjugation with this compound.
| Parameter | Typical Value | Method of Determination | Reference |
| Degree of Labeling (DOL) | 2 - 4 | UV-Vis (Pyridine-2-thione release) | [4] |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC | [7][8] |
| Conjugation Efficiency | >90% | HIC-HPLC | |
| Antibody Recovery | >85% | UV 280nm | [9] |
| Monomer Purity | >95% | SEC-HPLC | [2] |
| Conjugate Stability in Plasma (24h) | >90% intact conjugate | ELISA, LC-MS | [10][11][12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Signaling Pathway: EGFR-Targeted ADC Mechanism of Action
Antibody-drug conjugates utilizing cleavable linkers like this compound are often designed to target cancer cells. A common target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many tumors.[1][13][] The binding of an anti-EGFR antibody component of an ADC can block downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. Following internalization, the cleavable linker releases the cytotoxic payload, leading to cell death.[1][15]
Caption: EGFR signaling pathway and the mechanism of action of an anti-EGFR ADC.
References
- 1. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. biochempeg.com [biochempeg.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein-Protein Crosslinking with LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing LC-PEG8-SPDP, a heterobifunctional, cleavable crosslinker, for the conjugation of proteins. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, making it a valuable tool in bioconjugation and drug development.
Introduction
This compound (Long Chain-PEG8-Succinimidyl 3-(2-pyridyldithio)propionate) is a crosslinking reagent that facilitates the covalent linkage of two molecules. It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine (B10760008) residues) on a protein, and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., cysteine residues). The PEG8 spacer arm, a chain of eight polyethylene glycol units, imparts greater water solubility to the crosslinker and the resulting protein conjugate, which can help to reduce aggregation.[1][2] The disulfide bond within the pyridyldithiol group allows the crosslinked proteins to be cleaved by a reducing agent, such as dithiothreitol (B142953) (DTT), providing a mechanism to reverse the crosslinking when desired.[1][3] This reagent is particularly useful in the creation of antibody-drug conjugates (ADCs).[4][][6]
The PEGylation of proteins offers several advantages, including a prolonged circulatory half-life, reduced immunogenicity, enhanced solubility, and improved stability against enzymatic degradation and temperature fluctuations.[7][][9] These benefits make PEGylated crosslinkers like this compound highly desirable in therapeutic protein development.[]
Chemical Mechanism and Workflow
The crosslinking process with this compound can be tailored based on the functional groups present on the proteins to be conjugated. The general workflow involves the initial reaction of the NHS ester with primary amines on the first protein, followed by reaction of the pyridyldithiol group with a sulfhydryl group on the second protein. If the second protein does not possess a free sulfhydryl group, one can be introduced by first reacting it with an SPDP reagent and then reducing the disulfide bond to expose a reactive thiol group.
Below are diagrams illustrating the chemical structure of this compound and the experimental workflows for protein-protein conjugation.
Caption: Chemical structure of the this compound crosslinker.
Caption: Experimental workflows for protein-protein crosslinking.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful protein-protein crosslinking using this compound, compiled from various protocols.[3][10][11]
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 25 mM in DMSO or DMF | Prepare fresh before use. Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.[3][10] |
| Protein Concentration | 1-5 mg/mL | Optimal concentration may vary depending on the protein. |
| Reaction Buffer (Amine reaction) | 100 mM Sodium Phosphate, pH 7.2-8.0, with 1 mM EDTA | Buffers should be free of primary amines (e.g., Tris).[3][12] |
| Reaction Time (Amine reaction) | 30-60 minutes at room temperature | |
| Reaction Buffer (Sulfhydryl reaction) | 100 mM Sodium Phosphate, pH 7.2-8.0, with 1 mM EDTA | Buffers must be free of thiols.[3] The optimal pH for the sulfhydryl reaction is between 7 and 8.[12] |
| Reaction Time (Sulfhydryl reaction) | 8-16 hours at room temperature | For amine-to-amine crosslinking (Scenario 2), incubation can be for 18 hours at room temperature or 4°C.[12] |
| Molar Ratio (Protein B to Protein A) | 0.2 to 1.0 molar equivalents | This is a starting point and may require optimization.[3][11] |
| Cleavage Conditions | 25-50 mM DTT | Incubation with 25 mM DTT at pH 4.5 can cleave the crosslinker without reducing native protein disulfide bonds.[3][11] Alternatively, 50 mM DTT for 90-120 minutes at room temperature or 1 hour at 45°C can be used.[10] |
| Monitoring Pyridine-2-thione Release | Measure absorbance at 343 nm | The displacement of pyridine-2-thione during the reaction with a sulfhydryl can be monitored to quantify the reaction progress.[3][11][12] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups or primary amines)
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Dithiothreitol (DTT) (for cleavage and amine-to-amine crosslinking)
-
Acetate (B1210297) Buffer (for reduction step to avoid reducing native disulfides)[12][13]
Protocol 1: Amine to Sulfhydryl Crosslinking
This protocol is for crosslinking a protein with primary amines (Protein A) to a protein with free sulfhydryl groups (Protein B).
-
Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 25 mM stock solution by dissolving 5 mg of this compound in 640 µL of DMSO or DMF.[3][11]
-
Prepare Protein A: Dissolve Protein A to a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Reaction of this compound with Protein A: Add a 20-fold molar excess of the this compound stock solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.[3][11]
-
Purification of Protein A-SPDP: Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
Prepare Protein B: Dissolve Protein B in the Reaction Buffer.
-
Conjugation of Protein A-SPDP to Protein B: Add 0.2 to 1.0 molar equivalents of Protein B to the purified Protein A-SPDP solution.[3][11] Incubate for 8-16 hours at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the crosslinked product from unconjugated proteins.[12][13]
Protocol 2: Amine to Amine Crosslinking
This protocol is for crosslinking two proteins that both have primary amines but lack free sulfhydryl groups.
-
Modification of Both Proteins: Separately modify both Protein A and Protein B with this compound as described in steps 1-4 of Protocol 1.
-
Reduction of one SPDP-modified Protein: a. Choose one of the SPDP-modified proteins for reduction. It is advisable to select the protein whose function is less dependent on native disulfide bonds.[12][13] b. Prepare a 150 mM DTT solution in acetate buffer or PBS-EDTA.[12][13] c. Add the DTT solution to the SPDP-modified protein to a final DTT concentration of 50 mM.[12] d. Incubate for 30 minutes at room temperature.[12][13]
-
Purification of the Reduced Protein: Remove the DTT from the reduced protein using a desalting column equilibrated with the Reaction Buffer. This will yield a protein with a free sulfhydryl group.
-
Conjugation: Mix the SPDP-modified protein (from step 1) with the newly generated sulfhydryl-containing protein (from step 3). Incubate for 18 hours at room temperature or 4°C.[12]
-
Final Purification: Purify the final conjugate using a suitable chromatographic method to separate the desired crosslinked product.[12][13]
Storage and Handling
This compound is moisture-sensitive and should be stored at -20°C, protected from moisture.[3][11] The product is typically shipped at ambient temperature in a sealed bag with a desiccant.[11] Always allow the vial to reach room temperature before opening to prevent condensation.[10]
References
- 1. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. confluore.com [confluore.com]
- 4. This compound - CAS:1252257-56-9 - KKL Med Inc. [kklmed.com]
- 6. amsbio.com [amsbio.com]
- 7. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. proteochem.com [proteochem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) using LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the heterobifunctional crosslinker, LC-PEG8-SPDP (Long Chain-Polyethylene Glycol-Succinimidyl 3-(2-pyridyldithio)propionate), in the development of antibody-drug conjugates (ADCs). This document outlines the core principles, experimental protocols, and data analysis techniques pertinent to this cleavable linker technology.
Introduction to this compound for ADC Development
This compound is a versatile crosslinker designed for the conjugation of antibodies to therapeutic payloads. Its structure comprises three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with lysine (B10760008) residues on the antibody.
-
Polyethylene Glycol (PEG8) Spacer: A hydrophilic eight-unit PEG chain that enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile.[1][2] The PEG spacer can also create a "hydration shell" that may protect the ADC from enzymatic degradation.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A thiol-reactive group containing a cleavable disulfide bond. This group reacts with sulfhydryl moieties on the payload, forming a disulfide linkage that is stable in systemic circulation but can be cleaved in the reducing environment of the cell.[3][4]
The cleavable nature of the disulfide bond is a critical feature, allowing for the specific release of the cytotoxic payload within the target cancer cells, which have a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream.[3][5]
Mechanism of Action
The therapeutic action of an ADC prepared with this compound follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4][6] The complex is then trafficked through the endosomal-lysosomal pathway.[6][7]
-
Payload Release: Inside the cell, the high intracellular concentration of glutathione (GSH) reduces the disulfide bond in the linker, cleaving it and releasing the active cytotoxic payload into the cytoplasm.[3][5]
-
Cytotoxicity: The released payload exerts its cell-killing effect, for example, by disrupting microtubules or damaging DNA, leading to apoptosis of the cancer cell.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the performance of ADCs. While specific values can vary depending on the antibody, payload, and precise reaction conditions, these tables provide representative data for ADCs constructed with long-chain PEG-disulfide linkers.
Table 1: In Vitro Plasma Stability Comparison of ADCs with Different PEG Linker Lengths
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |
| ADC-PEG4 | 24 | 22% |
| ADC-PEG8 | 24 | 12%[3] |
This data suggests that the longer PEG8 linker contributes to enhanced stability in plasma compared to a shorter PEG4 linker.[3]
Table 2: Representative Drug-to-Antibody Ratios (DAR) for Cysteine-Linked ADCs
| Analytical Method | Average DAR Achieved | Reference |
| LC-HRMS (Papain Digestion) | 3.79 | [8] |
| LC-HRMS (Trypsin/Chymotrypsin Digestion) | 3.77 | [8] |
| UV/Vis Spectroscopy | Consistent with MS methods | [8] |
| HIC-UV and Native LC-MS | Comparable Results | [9] |
DAR is a critical quality attribute of an ADC, and various analytical methods can be employed for its determination. The values presented are typical for interchain cysteine-linked ADCs.
Experimental Protocols
Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a thiol-containing payload to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., Dithiothreitol, DTT) for linker cleavage confirmation (optional)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers: Conjugation buffer (e.g., PBS, pH 7.2-8.0), Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
Step 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the dissolved this compound to the antibody solution. A typical starting molar excess of linker to antibody is 5:1 to 20:1. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with thiol-free buffer. The purified product is the SPDP-activated antibody.
Step 2: Conjugation of Thiolated Payload to Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the purified SPDP-activated antibody. A molar excess of payload to activated antibody (typically 1.5 to 5-fold) is recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the final ADC from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the ADC
4.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute that influences the efficacy and safety of the ADC.[]
Method: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and elute later.
Protocol:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatography:
-
Column: A HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.[11]
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more direct measurement of the mass of the different ADC species, allowing for accurate DAR determination.[9][12]
Protocol:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains. For analysis of reduced ADC, incubate the sample with a reducing agent like DTT.[13]
-
LC-MS Analysis:
-
LC: Use a reversed-phase column suitable for protein separation.
-
MS: Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.
-
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
DAR Calculation: Calculate the average DAR based on the relative abundance of the different drug-loaded species.[13]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.[3]
Protocol:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse) at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).[3]
-
Sample Processing: At each time point, capture the ADC from the plasma using, for example, protein A/G magnetic beads.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR as described in section 4.2.1.
-
Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation.[3]
Visualizations
References
- 1. biochempeg.com [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for LC-PEG8-SPDP in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, LC-PEG8-SPDP (Long Chain-Polyethylene Glycol-8-Succinimidyl 3-(2-pyridyldithio)propionate), for the surface functionalization of nanoparticles. This linker is particularly valuable in the development of targeted drug delivery systems, diagnostic agents, and other nanomedical applications. The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugates, while the terminal N-hydroxysuccinimide (NHS) ester and pyridyldithiol groups allow for the covalent attachment to amine-functionalized nanoparticles and sulfhydryl-containing biomolecules, respectively.
Principle of this compound Chemistry
The functionalization process using this compound is a two-step reaction. Initially, the NHS ester end of the linker reacts with primary amines on the surface of a nanoparticle to form a stable amide bond. Subsequently, the pyridyldithiol group reacts with a sulfhydryl (thiol) group on a biomolecule (e.g., a cysteine residue in a peptide or antibody) via a thiol-disulfide exchange reaction. This reaction forms a disulfide bond, linking the biomolecule to the nanoparticle, and releases pyridine-2-thione, which can be quantified spectrophotometrically to monitor the reaction progress.
Quantitative Data Summary
The successful functionalization of nanoparticles with this compound and subsequent biomolecule conjugation can be assessed by monitoring changes in the physicochemical properties of the nanoparticles. The following table provides an example of the expected changes in hydrodynamic diameter, zeta potential, and polydispersity index (PDI) for gold nanoparticles (AuNPs) after functionalization.
| Functionalization Stage | Nanoparticle Core | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Bare Nanoparticles | Gold (AuNP) | ~15 nm | -30 to -50 mV (citrate-stabilized) | < 0.2 |
| After this compound | Gold (AuNP) | Increase of ~10-15 nm | Shift towards neutral (~ -5 to -15 mV) | < 0.25 |
| After Biomolecule Conjugation | Gold (AuNP) | Further increase depending on biomolecule size | Dependent on biomolecule's charge | < 0.3 |
Experimental Protocols
Protocol 1: Activation of Amine-Functionalized Nanoparticles with this compound
This protocol describes the first step of functionalization, where the this compound linker is attached to nanoparticles that present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting columns or dialysis equipment
-
Spectrophotometer
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a known concentration.
-
Activation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized, but a 20 to 50-fold molar excess of the linker is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column or by dialysis against the Reaction Buffer.
-
Characterization (Optional): The successful incorporation of the pyridyldithiol group can be confirmed by reducing a small aliquot of the activated nanoparticles with Dithiothreitol (DTT) and measuring the absorbance of the released pyridine-2-thione at 343 nm.
Protocol 2: Conjugation of Thiol-Containing Biomolecules to Activated Nanoparticles
This protocol outlines the second step, where a biomolecule containing a free sulfhydryl group is conjugated to the this compound-activated nanoparticles.
Materials:
-
This compound-activated nanoparticles (from Protocol 1)
-
Thiol-containing biomolecule (e.g., antibody fragment, peptide)
-
Reaction Buffer: PBS, pH 7.2-7.5, containing 1-5 mM EDTA
-
Quenching solution (e.g., L-cysteine)
-
Purification equipment (e.g., size exclusion chromatography, centrifugation)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the thiol-containing biomolecule in the Reaction Buffer. If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP and subsequently purify it to remove the reducing agent.
-
Conjugation Reaction: Add the thiol-containing biomolecule solution to the suspension of this compound-activated nanoparticles. The molar ratio of the biomolecule to the nanoparticles should be optimized based on the desired loading.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
Quenching: (Optional) Add a quenching solution like L-cysteine to react with any remaining pyridyldithiol groups on the nanoparticles.
-
Purification: Purify the nanoparticle-biomolecule conjugates from unconjugated biomolecules and other reagents using an appropriate method such as size exclusion chromatography or centrifugation.
-
Characterization: Characterize the final conjugates for size, zeta potential, and biomolecule loading.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Application Notes and Protocols for Cell Surface Protein Labeling with LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and efficient labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the study of protein localization, trafficking, and interaction, and is crucial for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). LC-PEG8-SPDP is a versatile, cleavable crosslinker designed for the conjugation of molecules to proteins, antibodies, or other biomolecules with available primary amines.
This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a pyridyldithiol group that reacts with sulfhydryl groups. The inclusion of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2] The disulfide bond within the SPDP moiety allows for the cleavage of the conjugate under reducing conditions, providing a mechanism for payload release in intracellular environments.[2][3]
These application notes provide a detailed protocol for the use of this compound to label cell surface proteins on living cells.
Principle of the Method
The labeling strategy involves a two-step process. First, a molecule containing a free sulfhydryl group (e.g., a therapeutic payload, a fluorescent dye, or a biotin (B1667282) tag) is conjugated to the pyridyldithiol group of this compound. In the second step, the NHS ester of the resulting complex is reacted with primary amines on cell surface proteins. This results in the covalent attachment of the molecule of interest to the cell surface via the this compound linker.
Alternatively, if the goal is to introduce a reactive handle onto the cell surface for subsequent conjugation, this compound can be directly reacted with cell surface proteins. The exposed pyridyldithiol group is then available to react with a sulfhydryl-containing molecule.
Core Applications
-
Targeted Drug Delivery: Conjugation of cytotoxic agents to antibodies that target tumor-specific cell surface antigens.
-
Receptor Trafficking Studies: Labeling of cell surface receptors to monitor their internalization and degradation pathways.
-
Proteomics: Selective biotinylation and subsequent enrichment of cell surface proteins for mass spectrometry analysis.
-
Immunoassays: Covalent attachment of signaling molecules or detection tags to cell surface proteins.
Quantitative Data Summary
The efficiency of cell surface protein labeling with this compound can be assessed using various methods, including flow cytometry (if labeling with a fluorescent molecule) or western blot analysis. The following table provides representative data from a hypothetical experiment to optimize the final concentration of an this compound-fluorophore conjugate for labeling a specific cell line.
| Concentration of this compound-Fluorophore Conjugate (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) | Cell Viability (%) |
| 0 (Control) | 10 | 0.5 | 98 |
| 10 | 500 | 85 | 97 |
| 25 | 1200 | 95 | 96 |
| 50 | 2500 | 98 | 95 |
| 100 | 2600 | 98 | 85 |
| 250 | 2700 | 99 | 60 |
Table 1: Dose-Response of Cell Surface Labeling. A human cancer cell line was incubated with varying concentrations of an this compound-fluorophore conjugate for 1 hour at 4°C. Labeling efficiency and cell viability were assessed by flow cytometry. The data indicates that a concentration of 50 µM provides a high level of labeling with minimal impact on cell viability under these experimental conditions.
Experimental Protocols
Protocol 1: General Cell Surface Protein Labeling
This protocol describes the direct labeling of cell surface proteins on either adherent or suspension cells with an this compound conjugate.
Materials:
-
Cells of interest (adherent or suspension)
-
This compound conjugate (e.g., this compound-Biotin, this compound-Fluorophore)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency.
-
For suspension cells, harvest and wash twice with ice-cold, amine-free PBS to remove any residual media. Resuspend the cell pellet in ice-cold PBS (pH 7.2-8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.[4]
-
-
Preparation of Labeling Reagent:
-
Immediately before use, dissolve the this compound conjugate in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.[4]
-
-
Labeling Reaction:
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 7.2-8.0). Add the appropriate volume of PBS to cover the cells.
-
Add the this compound conjugate stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.
-
Incubate on a rocking platform for 30-60 minutes at 4°C to minimize internalization of cell surface proteins.[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at 4°C with gentle agitation to quench any unreacted NHS ester.[4]
-
-
Cell Lysis (Optional - for downstream analysis):
-
Wash the cells three times with ice-cold PBS.
-
For adherent cells, add ice-cold Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells and resuspend in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled cell surface proteins.[4]
-
Protocol 2: Two-Step Antibody-Drug Conjugation and Cell Labeling
This protocol outlines the preparation of an antibody-drug conjugate using this compound and subsequent labeling of target cells.
Materials:
-
Antibody specific to a cell surface antigen (azide-free)
-
Drug or payload with a free sulfhydryl group
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
-
Target cells
Procedure:
-
Modification of Antibody with this compound:
-
Dissolve the antibody in Reaction Buffer.
-
Dissolve this compound in DMSO and add a 10- to 20-fold molar excess to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation of Drug to Modified Antibody:
-
Dissolve the sulfhydryl-containing drug in Reaction Buffer.
-
Add the drug to the SPDP-modified antibody solution. The reaction between the pyridyldithiol group on the antibody and the sulfhydryl group on the drug will form a disulfide bond.[3]
-
Incubate for 2-4 hours at room temperature.
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
-
Labeling of Target Cells:
-
Harvest and wash target cells as described in Protocol 1, Step 1.
-
Resuspend cells in a binding buffer (e.g., PBS with 1% BSA).
-
Add the purified antibody-drug conjugate to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 1 hour at 4°C.
-
Wash the cells three times with ice-cold binding buffer to remove unbound conjugate.
-
The labeled cells are now ready for downstream applications, such as in vitro cytotoxicity assays or in vivo studies.
-
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: ADC mechanism of action via cell surface labeling.
References
Application Notes and Protocols for Protein Immobilization using LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC-PEG8-SPDP is a heterobifunctional crosslinker that enables the covalent immobilization of proteins onto surfaces. This reagent features a long-chain polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a protein or an amine-functionalized surface, while the pyridyldithiol group reacts with sulfhydryl (thiol) groups (e.g., cysteine residues). This dual reactivity allows for controlled, stepwise immobilization, which is crucial for maintaining protein activity and orientation. The disulfide bond within the pyridyldithiol group is cleavable by reducing agents, offering an option for reversible immobilization.
These characteristics make this compound a valuable tool in various applications, including the development of biosensors, immunoassays, affinity chromatography matrices, and targeted drug delivery systems. The PEG8 spacer arm, in particular, provides a significant advantage by extending the distance between the immobilized protein and the surface, thereby minimizing denaturation and preserving the protein's native conformation and function.
Key Applications
-
Biosensor Development: Covalent attachment of antibodies, enzymes, or other receptor proteins to sensor surfaces (e.g., gold, silica (B1680970), polystyrene) for the detection of specific analytes.
-
Immunoassays: Immobilization of capture antibodies onto microplates or beads for ELISA and other immunoassay formats.
-
Affinity Chromatography: Preparation of affinity columns by coupling ligands to a solid support for the purification of target proteins.
-
Drug Delivery: Conjugation of targeting proteins to drug-loaded nanoparticles or liposomes.
-
Enzyme Reactors: Creation of reusable biocatalysts by immobilizing enzymes onto solid supports.[1]
Quantitative Data Summary
The efficiency of protein immobilization and the retention of biological activity are critical parameters for success. The following tables provide representative data for the immobilization of common proteins using heterobifunctional PEGylated crosslinkers like this compound. Actual results may vary depending on the specific protein, surface, and reaction conditions.
Table 1: Representative Immobilization Efficiency and Activity Retention
| Protein | Support Matrix | Immobilization Yield (%) | Activity Retention (%) |
| Horseradish Peroxidase (HRP) | Amine-functionalized silica beads | 85 | 70 |
| Bovine Serum Albumin (BSA) | Carboxyl-functionalized magnetic beads | 92 | N/A |
| Monoclonal Antibody (IgG) | Gold surface | 78 | 90 (Antigen binding) |
| Alkaline Phosphatase | Epoxy-activated resin | 88 | 65 |
| Glucose Oxidase | Polystyrene microplate | 80 | 75 |
Immobilization Yield (%) = [ (Initial Protein - Unbound Protein) / Initial Protein ] x 100 Activity Retention (%) = (Activity of Immobilized Protein / Activity of Free Protein) x 100
Table 2: Comparison of Immobilization Strategies
| Parameter | Covalent (this compound) | Physisorption |
| Bonding | Covalent (stable) | Non-covalent (less stable) |
| Orientation | Can be controlled | Random |
| Leaching | Minimal | Significant |
| Reproducibility | High | Low to moderate |
| Protein Activity | Generally high | Variable, often lower |
Experimental Protocols
Two primary strategies can be employed for immobilizing proteins using this compound, depending on the available functional groups on the protein and the surface.
Protocol 1: Immobilization of an Amine-Containing Protein to a Thiol-Functionalized Surface
This protocol is suitable for proteins with accessible primary amines (lysines) and surfaces that have been modified to present free sulfhydryl groups.
Materials:
-
This compound
-
Protein to be immobilized (2-5 mg/mL in PBS)
-
Thiol-functionalized surface (e.g., thiol-silanized glass slide, gold surface)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Modification of Protein with this compound: a. Prepare a 20 mM solution of this compound in DMSO or DMF immediately before use. b. Add the crosslinker solution to the protein solution at a 10- to 20-fold molar excess. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, non-reacted crosslinker using a desalting column equilibrated with PBS. The protein is now "activated" with a thiol-reactive pyridyldithiol group.
-
Immobilization onto Thiol-Functionalized Surface: a. Apply the activated protein solution to the thiol-functionalized surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. This allows the pyridyldithiol groups on the protein to react with the sulfhydryl groups on the surface, forming a stable disulfide bond. c. Wash the surface thoroughly with Washing Buffer to remove unbound protein. d. (Optional) Quench any unreacted sites on the surface by incubating with a solution of cysteine or β-mercaptoethanol. e. Wash again with Washing Buffer and store the surface in an appropriate buffer at 4°C.
Protocol 2: Immobilization of a Thiol-Containing Protein to an Amine-Functionalized Surface
This protocol is ideal for proteins with available cysteine residues or engineered thiol groups, and for surfaces functionalized with primary amines.
Materials:
-
This compound
-
Thiol-containing protein (or protein to be thiolated)
-
Amine-functionalized surface (e.g., amine-silanized glass slide, poly-L-lysine coated plate)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
DMSO or DMF
-
Desalting column
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
(Optional) Reducing agent like Dithiothreitol (DTT) if protein disulfides need to be reduced.
Procedure:
-
Activation of Amine-Functionalized Surface with this compound: a. Prepare a 20 mM solution of this compound in DMSO or DMF. b. Apply the crosslinker solution to the amine-functionalized surface. c. Incubate for 30-60 minutes at room temperature. The NHS-ester will react with the surface amines. d. Wash the surface thoroughly with PBS to remove non-reacted crosslinker. The surface is now functionalized with thiol-reactive pyridyldithiol groups.
-
Preparation of Thiol-Containing Protein: a. If the protein has free cysteines, it can be used directly. b. If the protein's cysteines are in disulfide bonds, they may need to be reduced. Dissolve the protein in a buffer containing 10-50 mM DTT, incubate for 30 minutes, and then remove the DTT using a desalting column equilibrated with a deoxygenated buffer.
-
Immobilization of Protein onto Activated Surface: a. Apply the thiol-containing protein solution to the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Wash the surface thoroughly with Washing Buffer to remove unbound protein. d. Quench any unreacted pyridyldithiol groups on the surface by incubating with a solution of cysteine or β-mercaptoethanol. e. Wash again with Washing Buffer and store the surface in an appropriate buffer at 4°C.
Diagrams
Caption: Workflow for immobilizing an amine-containing protein.
Caption: Workflow for immobilizing a thiol-containing protein.
Caption: Chemical reactivity of this compound.
References
Application Notes: Peptide Bioconjugation Using LC-PEG8-SPDP
Introduction
LC-PEG8-SPDP (Long Chain-Succinimidyl 3-(2-pyridyldithio)propionate with an 8-unit polyethylene (B3416737) glycol spacer) is a heterobifunctional crosslinker essential for modern bioconjugation. It is designed to covalently link two molecules, typically peptides, proteins, or other biomolecules, by targeting primary amines and sulfhydryl groups. Its structure includes three key components: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine), a pyridyldithiol group that reacts with sulfhydryls (from cysteine residues), and a hydrophilic 8-unit PEG spacer.[1][2] This PEG spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic peptides.[1][2]
The disulfide bond formed by the pyridyldithiol group is cleavable under reducing conditions, a feature highly valuable in drug delivery systems, such as Antibody-Drug Conjugates (ADCs), for the controlled release of a payload within a target cell.[3][4] These application notes provide detailed protocols for using this compound to conjugate peptides, summarize key quantitative parameters, and illustrate the experimental workflow and a relevant biological application.
Chemical Principle of Operation
The bioconjugation process using this compound is a sequential, two-step reaction:
-
Amine Acylation: The NHS ester end of the linker reacts with a primary amine on the first peptide (Peptide A), forming a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5 and releases N-hydroxysuccinimide as a byproduct.[1][2]
-
Thiol-Disulfide Exchange: The pyridyldithiol group on the now-modified Peptide A reacts with a free sulfhydryl group on the second peptide (Peptide B). This exchange reaction forms a stable disulfide bond between the two peptides and releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[3][5]
Quantitative Data Summary
Successful bioconjugation depends on optimizing several reaction parameters. The following table summarizes typical starting conditions and expected outcomes for peptide conjugation using SPDP-based linkers. These values should be optimized for each specific application.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of Linker | 5 to 20-fold molar excess | The optimal ratio of this compound to the peptide should be determined empirically.[6][7] |
| Reaction pH | 7.2 - 8.0 | For both amine and sulfhydryl reactions. The NHS ester is susceptible to hydrolysis at higher pH.[3][5] |
| Reaction Time (Amine) | 30 - 60 minutes | The initial reaction of the NHS ester with the amine-containing peptide.[5][8] |
| Reaction Time (Thiol) | 2 - 18 hours | The conjugation of the SPDP-modified peptide to the sulfhydryl-containing peptide.[5][8] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures (4°C) are often used for overnight incubations to maintain protein stability.[6][8] |
| Monitoring Wavelength | 343 nm | Release of pyridine-2-thione during the thiol-disulfide exchange can be measured to monitor the reaction.[3][9] |
| Expected Efficiency | Variable (50-90%) | Conjugation efficiency is highly dependent on the specific peptides, buffer conditions, and purification methods. |
Detailed Experimental Protocols
Two primary strategies are presented: conjugating an amine-containing peptide to a sulfhydryl-containing peptide, and conjugating two amine-containing peptides.
Protocol 1: Amine-to-Sulfhydryl Peptide Conjugation
This is the most direct method when one peptide has a primary amine (e.g., lysine) and the other has a free sulfhydryl (cysteine).
A. Materials and Reagents
-
This compound
-
Amine-containing Peptide (Peptide A)
-
Sulfhydryl-containing Peptide (Peptide B)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100mM sodium phosphate, 150mM NaCl, pH 7.5 (PBS)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)[8]
-
Purification System (e.g., Size-Exclusion Chromatography (SEC) or RP-HPLC)
B. Experimental Procedure
Step 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 20mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve 2mg of LC-SPDP in 235µL of DMSO.[5]
Step 2: Modification of Peptide A with this compound
-
Dissolve Peptide A in the Conjugation Buffer to a final concentration of 2-5 mg/mL.[5]
-
Add a 5 to 20-fold molar excess of the 20mM this compound stock solution to the peptide solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[5]
-
Remove excess, non-reacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with Conjugation Buffer.
Step 3: Conjugation to Sulfhydryl-containing Peptide B
-
Dissolve Peptide B in the Conjugation Buffer.
-
Add the purified, SPDP-activated Peptide A to the solution of Peptide B. A 1:1 molar ratio is a good starting point, but can be optimized.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[8]
Step 4: Purification of the Final Conjugate
-
Isolate the final peptide-peptide conjugate from unconjugated peptides and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterize the final product using techniques like SDS-PAGE (to visualize the increase in molecular weight) and Mass Spectrometry (to confirm the precise mass of the conjugate).[9]
Protocol 2: Amine-to-Amine Peptide Conjugation
This method is used when neither peptide has a free sulfhydryl. Both peptides are first modified with this compound, then one is treated with a reducing agent to expose a sulfhydryl group for conjugation.
A. Experimental Procedure
Step 1: Modification of Both Peptides
-
Separately modify both Peptide A and Peptide B with this compound following Step 1 and Step 2 from Protocol 1. Be sure to purify both activated peptides using desalting columns.
Step 2: Reduction of one SPDP-activated Peptide
-
Choose one of the SPDP-activated peptides (e.g., Peptide B-SPDP) for reduction.
-
Prepare a 150mM solution of Dithiothreitol (DTT) by dissolving 23mg of DTT in 1mL of a suitable buffer (e.g., acetate (B1210297) buffer to avoid reducing native disulfides).[5][8]
-
Add the DTT solution to the Peptide B-SPDP solution to a final DTT concentration of 50mM.[5][8]
-
Incubate for 30 minutes at room temperature. This cleaves the disulfide bond, releasing the pyridine-2-thione and exposing a free sulfhydryl group on Peptide B.
-
Immediately remove the DTT using a desalting column equilibrated with Conjugation Buffer. The resulting product is Peptide B-SH.
Step 3: Final Conjugation and Purification
-
Mix the purified, SPDP-activated Peptide A with the newly prepared, sulfhydryl-activated Peptide B-SH.
-
Incubate and purify the final conjugate as described in Step 3 and Step 4 of Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Application: ADC Mechanism of Action
A key application for SPDP-based linkers is the creation of Antibody-Drug Conjugates (ADCs). The cleavable disulfide bond is crucial for releasing the drug payload inside a target cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. confluore.com [confluore.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescence Labeling of Proteins using LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, dynamics, trafficking, and interactions. LC-PEG8-SPDP is a heterobifunctional crosslinker that offers a versatile solution for protein fluorescence labeling. This linker features a long-chain (LC) succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety with an eight-unit polyethylene (B3416737) glycol (PEG) spacer.
The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable amide bond. The pyridyldithio group at the other end reacts with sulfhydryl (thiol) groups, which can be present on a fluorescent dye or other reporter molecule, forming a cleavable disulfide bond. The hydrophilic PEG8 spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and minimizes non-specific interactions, thereby preserving the native function of the labeled protein.
These application notes provide detailed protocols for the use of this compound in the fluorescence labeling of proteins, guidance on the characterization of the resulting conjugates, and a conceptual framework for their application in cellular imaging and the study of signaling pathways.
Data Presentation
Table 1: Representative Labeling Efficiency of this compound with Common Fluorophores
| Fluorophore Class | Amine-Reactive Derivative | Thiol-Reactive Derivative | Typical Molar Ratio (Dye:Protein) | Achieved Degree of Labeling (DOL) |
| Fluorescein | FITC (Isothiocyanate) | Fluorescein Maleimide | 10:1 - 20:1 | 2 - 5 |
| Rhodamine | TRITC (Isothiocyanate) | TMR Maleimide | 10:1 - 20:1 | 2 - 4 |
| Cyanine Dyes | Cy3-NHS Ester | Cy3-Maleimide | 5:1 - 15:1 | 1 - 3 |
| Cyanine Dyes | Cy5-NHS Ester | Cy5-Maleimide | 5:1 - 15:1 | 1 - 3 |
| Alexa Fluor™ | Alexa Fluor™ 488 NHS Ester | Alexa Fluor™ 488 C5 Maleimide | 10:1 - 20:1 | 3 - 6 |
| Alexa Fluor™ | Alexa Fluor™ 647 NHS Ester | Alexa Fluor™ 647 C2 Maleimide | 10:1 - 20:1 | 2 - 5 |
Note: The optimal molar ratio and resulting DOL are protein-dependent and should be empirically determined. Over-labeling can lead to fluorescence quenching and protein precipitation.
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Thiol-Reactive Fluorescent Dye
This protocol describes the modification of a protein with this compound, followed by conjugation to a thiol-reactive fluorescent dye.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-reactive fluorescent dye (e.g., maleimide-functionalized)
-
Dithiothreitol (DTT)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Modification of Protein with this compound
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against the Reaction Buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer. The protein is now activated with pyridyldithio groups.
Step 2: Conjugation to Thiol-Reactive Dye
-
Dye Preparation: Dissolve the thiol-reactive fluorescent dye in DMSO to a concentration of 10 mM.
-
Reaction: Add a 2- to 5-fold molar excess of the dissolved dye to the SPDP-activated protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye by size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: One-Step Labeling of a Thiol-Containing Protein or Fluorophore
This protocol is suitable if either the protein has available free thiols or the fluorescent dye is amine-reactive.
Procedure:
-
Reactant 1 Preparation (Amine-containing): Prepare the protein or amine-reactive dye in an amine-free buffer (pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Reactant 2 Preparation (Thiol-containing): If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with 10 mM DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column.
-
This compound Stock Solution: Prepare a fresh 10-20 mM solution of this compound in DMSO or DMF.
-
Activation of Amine-Containing Reactant: Add a 10- to 20-fold molar excess of this compound to the amine-containing reactant and incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Purify the SPDP-activated molecule using a desalting column.
-
Conjugation: Mix the SPDP-activated molecule with the thiol-containing molecule in a 1:1 to 1:5 molar ratio (activated molecule:thiol-containing molecule).
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein conjugate using SEC or dialysis.
Protocol 3: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified fluorescently labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (A_max).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the fluorophore's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Fluorophore Concentration:
-
Fluorophore Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the fluorophore at its A_max.
-
-
-
Calculate DOL:
-
DOL = Fluorophore Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Determining the Labeling Efficiency of LC-PEG8-SPDP: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the labeling efficiency of LC-PEG8-SPDP, a heterobifunctional crosslinker widely used in bioconjugation. The protocol herein details the modification of proteins with this compound and the subsequent quantification of the incorporated linker. The primary method for this determination is a spectrophotometric assay based on the release of pyridine-2-thione upon reduction of the disulfide bond within the SPDP moiety. This application note offers detailed experimental protocols, data presentation tables, and workflow diagrams to ensure accurate and reproducible determination of labeling efficiency, a critical parameter for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction
This compound (Long Chain-Polyethylene Glycol-8-Succinimidyl 3-(2-pyridyldithio)propionate) is a versatile crosslinking reagent that facilitates the conjugation of molecules containing primary amines to molecules with free sulfhydryl groups. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) and a pyridyldithiol group that reacts with sulfhydryls to form a stable, yet cleavable, disulfide bond. The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Accurate determination of the labeling efficiency, or the degree of labeling (DOL), is paramount in bioconjugation. The DOL, which represents the average number of linker molecules conjugated to each protein molecule, significantly impacts the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. This document provides a robust protocol to quantify the DOL of this compound on a target protein.
Principle of the Method
The determination of labeling efficiency relies on the quantitative release of pyridine-2-thione upon the reduction of the disulfide bond in the SPDP moiety by a reducing agent, such as dithiothreitol (B142953) (DTT). The released pyridine-2-thione has a distinct absorbance maximum at 343 nm. By measuring the change in absorbance at this wavelength before and after reduction, the concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law. This value directly corresponds to the concentration of the conjugated this compound.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Protocols
Protocol 1: Modification of Protein with this compound
This protocol describes the initial labeling of the target protein with the this compound crosslinker.
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4. This step is crucial for accurate determination of labeling efficiency. Alternative methods such as dialysis can also be used.
-
Collect the fractions containing the labeled protein.
-
Caption: Workflow for protein modification with this compound.
Protocol 2: Quantification of Labeling Efficiency by Pyridine-2-thione Release Assay
This protocol details the spectrophotometric method to determine the degree of labeling.
-
Sample Preparation:
-
Dilute a small aliquot of the purified, labeled protein to a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
-
Spectrophotometric Measurement (Before Reduction):
-
Measure the absorbance of the diluted labeled protein solution at 343 nm using a UV-Vis spectrophotometer. This is the background absorbance.
-
-
Reduction and Pyridine-2-thione Release:
-
Prepare a fresh solution of 50 mM DTT in PBS.
-
To 1 mL of the diluted labeled protein solution, add a sufficient volume of the DTT solution to achieve a final DTT concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
-
Spectrophotometric Measurement (After Reduction):
-
Measure the absorbance of the DTT-treated protein solution at 343 nm. This is the final absorbance.
-
Caption: Workflow for the pyridine-2-thione release assay.
Data Presentation and Calculations
The degree of labeling (DOL) is calculated using the following steps and the data summarized in the tables below.
Table 1: Molar Extinction Coefficient
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pyridine-2-thione | 343 | 8,080 |
Table 2: Experimental Data
| Measurement | Value |
| Protein Concentration (mg/mL) | |
| Molecular Weight of Protein (Da) | |
| Initial Absorbance at 343 nm (A_initial) | |
| Final Absorbance at 343 nm (A_final) |
Calculation Steps:
-
Calculate the change in absorbance (ΔA): ΔA = A_final - A_initial
-
Calculate the concentration of released pyridine-2-thione (which is equal to the concentration of incorporated this compound): Concentration of SPDP (M) = ΔA / ε Where ε is the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹).
-
Calculate the molar concentration of the protein: Protein Concentration (M) = (Protein Concentration (mg/mL) / Molecular Weight of Protein (Da)) * 1000
-
Calculate the Degree of Labeling (DOL): DOL = Moles of SPDP / Moles of Protein = Concentration of SPDP (M) / Protein Concentration (M)
Example Calculation:
-
Protein Concentration: 2 mg/mL
-
Molecular Weight of Protein: 150,000 Da
-
A_initial: 0.100
-
A_final: 0.650
-
ΔA = 0.650 - 0.100 = 0.550
-
Concentration of SPDP = 0.550 / 8,080 M⁻¹cm⁻¹ = 6.81 x 10⁻⁵ M
-
Protein Concentration = (2 mg/mL / 150,000 g/mol ) * 1000 = 1.33 x 10⁻⁵ M
-
DOL = (6.81 x 10⁻⁵ M) / (1.33 x 10⁻⁵ M) ≈ 5.12
This indicates an average of approximately 5.12 molecules of this compound are conjugated to each protein molecule.
Signaling Pathway and Mechanism
The reaction mechanism involves two key steps: the reaction of the NHS ester with a primary amine on the protein to form a stable amide bond, followed by the reaction of the pyridyldithiol group with a sulfhydryl-containing molecule, which is the basis for the release of pyridine-2-thione in the assay.
Caption: Reaction mechanism of this compound labeling and subsequent thiol release.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL | Insufficient molar excess of this compound. | Increase the molar ratio of the linker to the protein. |
| Hydrolysis of the NHS ester. | Prepare the this compound stock solution immediately before use. Ensure the reaction buffer pH is within the optimal range (7.2-8.0). | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS. | |
| High Background Absorbance | Incomplete removal of excess this compound. | Ensure thorough purification of the labeled protein using a desalting column or dialysis. |
| Inconsistent Results | Inaccurate protein concentration measurement. | Use a reliable method for protein quantification (e.g., BCA assay). |
| Instability of the reducing agent. | Prepare the DTT solution fresh before each use. |
Conclusion
The protocol described in this application note provides a reliable and straightforward method for determining the labeling efficiency of this compound. Accurate quantification of the degree of labeling is a critical quality control step in the development of bioconjugates, ensuring consistency and optimal performance in downstream applications. By following the detailed procedures and calculations outlined, researchers can confidently assess the success of their conjugation reactions.
Purification of LC-PEG8-SPDP Conjugated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene (B3416737) glycol (PEG) using linkers such as LC-PEG8-SPDP is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve protein stability, increase serum half-life, and reduce immunogenicity. The this compound (Long Chain-PEG8-Succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the protein and a pyridyldithiol (SPDP) group that can react with sulfhydryl groups to form a reversible disulfide bond.[1][2]
The conjugation reaction, however, often yields a heterogeneous mixture of the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted native protein, and excess PEG-linker.[][4] Therefore, a robust purification strategy is crucial to isolate the desired product with high purity and ensure its safety and efficacy. This document provides detailed protocols for the purification of this compound conjugated proteins using common chromatographic techniques and methods for their characterization.
Purification Strategies
The primary methods for purifying PEGylated proteins are based on differences in size, charge, and hydrophobicity between the native protein, the PEGylated conjugate, and process-related impurities.[][4] The most common techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Reaction and Quenching Workflow
The initial step involves the conjugation of the protein with the this compound linker. It is crucial to control the reaction conditions to achieve the desired degree of PEGylation.
Caption: Workflow for the conjugation of a protein with this compound.
Experimental Protocols
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] PEGylation increases the hydrodynamic radius of a protein, making SEC an effective method for removing unreacted protein and low molecular weight impurities.[][5]
Protocol for SEC Purification:
-
Materials and Equipment:
-
SEC Column (e.g., Superdex 200 pg or similar, with a suitable molecular weight range).[4]
-
Chromatography System (e.g., FPLC or HPLC system).
-
SEC Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer.[4]
-
Sample: Crude PEGylation reaction mixture, clarified by centrifugation or filtration (0.22 µm filter).[4]
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC Running Buffer.[4]
-
Sample Loading: Load the clarified sample onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.[4]
-
Elution: Elute the sample with the SEC Running Buffer for 1.5 CVs. Monitor the elution profile using UV absorbance at 280 nm.[4]
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the unconjugated protein.
-
Caption: Experimental workflow for SEC purification.
B. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its isoelectric point (pI).[] This change in charge allows for the separation of PEGylated species from the native protein and from each other (e.g., mono- vs. di-PEGylated).[][4]
Protocol for Cation Exchange (CEX) Purification:
-
Materials and Equipment:
-
IEX Column (e.g., Resource S, Mono S, or a similar strong cation exchange column).[4]
-
Chromatography System (FPLC/HPLC).
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (or a buffer with a pH below the protein's pI).[4]
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.[4]
-
Sample: Pooled SEC fractions containing the PEGylated protein, buffer-exchanged into the Binding Buffer.
-
-
Methodology:
-
Column Equilibration: Equilibrate the column with Binding Buffer until a stable baseline is achieved.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with Binding Buffer for 5 CVs to remove any unbound material.[4]
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs. PEGylated species are expected to elute at a lower salt concentration than the native protein.[4]
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.[4]
-
C. Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity.[6][7] The conjugation of a hydrophilic PEG chain generally decreases the overall hydrophobicity of the protein. However, the SPDP linker itself can be hydrophobic, leading to an increase in hydrophobicity, especially in antibody-drug conjugates (ADCs) where the payload is hydrophobic.[6][8][9] HIC is particularly useful for separating species with different drug-to-antibody ratios (DARs) in ADCs, and the same principle can be applied to separate proteins with varying degrees of PEGylation.[6][8][10]
Protocol for HIC Purification:
-
Materials and Equipment:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Chromatography System (FPLC/HPLC).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[6]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[6]
-
Sample: Conjugated protein solution adjusted to a high salt concentration (e.g., 0.5 M ammonium sulfate).[6]
-
-
Methodology:
-
Column Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 33.3% Mobile Phase B).[6]
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Wash: Wash the column with the equilibration buffer for 5 CVs.[6]
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., a linear gradient from 33.3% to 100% Mobile Phase B over 30 CVs).[6] Species will elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze fractions to identify the desired purified conjugate.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugated Proteins
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Separation Principle | Hydrodynamic Radius (Size)[] | Net Surface Charge[] | Surface Hydrophobicity[6][7] |
| Primary Application | Removal of unreacted protein and small molecules.[1] | Separation of mono- vs. multi-PEGylated species.[] | Separation of species with different degrees of conjugation.[8] |
| Typical Mobile Phase | Physiological buffers (e.g., PBS)[4] | Low salt binding buffer and high salt elution buffer.[4] | High salt binding buffer and low salt elution buffer.[6] |
| Advantages | Mild conditions, preserves protein activity.[] | High resolution for charge variants.[] | Can separate species with subtle hydrophobicity differences.[7] |
| Limitations | Lower resolution for species of similar size. | Requires protein to be charged at the working pH. | Can sometimes lead to protein precipitation at high salt concentrations.[6] |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value/Range | Rationale |
| Molar Excess (PEG:Protein) | 5:1 to 50:1 | Highly dependent on the number of available lysines and desired degree of PEGylation. Start with a 20:1 ratio for initial trials.[1] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES) | To prevent reaction of the NHS ester with buffer components.[1] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Room temperature is faster; 4°C may reduce non-specific reactions and protein degradation.[1] |
| Reaction Time | 30 min - 4 hours | 30-60 minutes at room temperature is often sufficient.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |
Characterization of Purified Conjugates
After purification, it is essential to characterize the conjugate to determine its purity, identity, and degree of PEGylation.
A. SDS-PAGE
SDS-PAGE is a simple and rapid method to visually assess the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
B. High-Performance Liquid Chromatography (HPLC)
-
SEC-HPLC: Can be used to determine the purity of the conjugate and quantify any remaining unconjugated protein or aggregates.[1]
-
Reversed-Phase HPLC (RP-HPLC): Can separate species based on hydrophobicity and can be coupled with mass spectrometry.
C. Mass Spectrometry (MS)
Mass spectrometry techniques like MALDI-TOF or ESI-MS are powerful tools for determining the exact molecular weight of the conjugate.[1] This allows for the calculation of the average number of PEG molecules attached per protein, known as the degree of PEGylation.[1][11][12]
D. Pyridine-2-thione Release Assay
This spectrophotometric assay can be used to determine the degree of conjugation. The disulfide bond in the SPDP moiety is cleaved by a reducing agent like dithiothreitol (B142953) (DTT), releasing pyridine-2-thione, which has a strong absorbance at 343 nm.[13] The concentration of the released pyridine-2-thione can be quantified using the Beer-Lambert law.[13]
Caption: Workflow for determining the degree of conjugation.
Conclusion
The purification of this compound conjugated proteins is a critical step in the development of biotherapeutics. A multi-step purification strategy, often involving a combination of SEC, IEX, and/or HIC, is typically required to obtain a homogeneous product. The choice of purification techniques will depend on the specific properties of the protein and the desired purity level. Thorough characterization of the purified conjugate is essential to ensure its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for LC-PEG8-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of LC-PEG8-SPDP (Long-Chain Succinimidyl 3-(2-pyridyldithio)propionate with an 8-unit polyethylene (B3416737) glycol spacer) as a heterobifunctional crosslinker. This reagent is widely used for the conjugation of molecules containing primary amines and sulfhydryl groups, enabling the formation of cleavable disulfide bonds.
Introduction to this compound Chemistry
This compound is a versatile crosslinking reagent that features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester end reacts specifically with primary amines (-NH₂) to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryl groups (-SH) to form a reversible disulfide bond.[1][2] The integrated PEG8 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[1]
The key reactions are:
-
Amine Reaction: The NHS ester reacts with primary amines, typically found in lysine (B10760008) residues of proteins, at a slightly alkaline pH.
-
Sulfhydryl Reaction: The 2-pyridyldithio group reacts with free sulfhydryls, such as those in cysteine residues, to form a disulfide bond, releasing a pyridine-2-thione byproduct.[3] This release can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[4]
The resulting disulfide bond in the crosslink is cleavable by reducing agents like dithiothreitol (B142953) (DTT), allowing for the separation of the conjugated molecules when desired.[2][3]
Reaction Buffer Composition and pH
The choice of appropriate reaction buffers and pH is critical for successful conjugation with this compound. The two reactive ends of the molecule have distinct optimal conditions.
Table 1: Recommended Buffer Conditions for this compound Reactions
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Buffers | Incompatible Buffer Components |
| NHS Ester | Primary Amine (-NH₂) | 7.0 - 8.5[5] | Phosphate, Bicarbonate/Carbonate, Borate[2][3] | Buffers containing primary amines (e.g., Tris, Glycine)[5] |
| 2-Pyridyldithio | Sulfhydryl (-SH) | 7.0 - 8.0[1][3][6] | Phosphate, Borate | Buffers containing thiols (e.g., DTT, β-mercaptoethanol)[2][3] |
-
For NHS Ester Reaction: The reaction rate with primary amines increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH, which can reduce the conjugation efficiency. A pH range of 7.2-8.0 is a common compromise.[6][7] The half-life of the NHS ester is several hours at pH 7 but decreases to less than 10 minutes at pH 9.[1][2]
-
For 2-Pyridyldithio Reaction: The reaction with sulfhydryl groups is most efficient at a pH of 7-8.[3][6] It is essential to use a thiol-free buffer to prevent unwanted side reactions with the 2-pyridyldithio group.[3]
A commonly used general-purpose buffer for both reaction steps is Phosphate-Buffered Saline (PBS) with EDTA, adjusted to the desired pH.[3]
Experimental Protocols
The following protocols describe two common strategies for protein-protein conjugation using this compound: conjugation between an amine-containing protein and a sulfhydryl-containing protein, and conjugation between two amine-containing proteins.
3.1. Protocol 1: Amine-to-Sulfhydryl Conjugation
This protocol is for conjugating a protein with available primary amines (Protein A) to a protein with available sulfhydryl groups (Protein B).
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]
-
Protein A (amine-containing)
-
Protein B (sulfhydryl-containing)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0[6][7]
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20-25 mM).[6][7] For example, dissolve 5 mg of SPDP-PEG in 640 µL of DMSO to make a 25 mM stock solution.[6][7]
-
-
Modification of Protein A with this compound:
-
Dissolve Protein A in the Conjugation Buffer at a concentration of 1-5 mg/mL.[6][7]
-
Add the this compound stock solution to the Protein A solution. The molar ratio of this compound to protein will need to be optimized, but a starting point is a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.[6][7]
-
-
Removal of Excess Crosslinker:
-
Conjugation of Modified Protein A to Protein B:
-
Dissolve Protein B in the Conjugation Buffer.
-
Add the sulfhydryl-containing Protein B to the desalted, SPDP-modified Protein A. The molar ratio of the two proteins should be optimized, a 1:1 ratio is a good starting point.
-
Incubate the reaction for 8-18 hours at room temperature or overnight at 4°C.[1][6][7]
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unconjugated proteins and byproducts using an appropriate method, such as size-exclusion chromatography.[1]
-
3.2. Protocol 2: Amine-to-Amine Conjugation
This protocol is for conjugating two proteins (Protein A and Protein B) that both have available primary amines but lack free sulfhydryl groups.
Materials:
-
Same as Protocol 1
-
Reducing Agent: Dithiothreitol (DTT)
-
Reduction Buffer: 100 mM Sodium Acetate (B1210297), 100 mM NaCl, 1 mM EDTA, pH 4.5
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow step 1 from Protocol 1.
-
-
Modification of Both Proteins with this compound:
-
Separately modify both Protein A and Protein B with this compound following step 2 from Protocol 1.
-
-
Removal of Excess Crosslinker:
-
Separately desalt both modified proteins as described in step 3 of Protocol 1.
-
-
Reduction of one SPDP-Modified Protein to Generate Sulfhydryls:
-
Choose one of the SPDP-modified proteins (e.g., Protein B) for reduction.
-
Prepare a fresh solution of DTT (e.g., 50 mM) in the Reduction Buffer. Using a lower pH buffer like acetate helps to prevent the reduction of native disulfide bonds within the protein.[2][6]
-
Add the DTT solution to the SPDP-modified Protein B to a final DTT concentration of 20-50 mM.[3]
-
-
Removal of DTT:
-
Immediately remove the DTT from the now sulfhydryl-containing Protein B using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation of the Two Modified Proteins:
-
Purification of the Conjugate:
-
Purify the final conjugate using a suitable chromatography method.[1]
-
Visualization of Workflows
4.1. Amine-to-Sulfhydryl Conjugation Workflow
Caption: Workflow for conjugating an amine-containing protein to a sulfhydryl-containing protein.
4.2. Amine-to-Amine Conjugation Workflow
Caption: Workflow for conjugating two amine-containing proteins using this compound.
Summary of Quantitative Data
Table 2: Key Quantitative Parameters for this compound Conjugation
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 20 - 25 mM in anhydrous DMSO or DMF | Prepare fresh before use.[6][7] |
| Protein Concentration | 1 - 5 mg/mL | For initial modification reaction.[6][7] |
| Reaction Time (NHS Ester) | 30 - 60 minutes at room temperature | For the reaction of the NHS ester with primary amines.[6][7] |
| Reaction Time (Disulfide) | 8 - 18 hours at room temperature or 4°C | For the reaction between the 2-pyridyldithio group and a sulfhydryl.[1][6] |
| DTT Concentration for Reduction | 20 - 50 mM | For generating a free sulfhydryl from an SPDP-modified protein.[3] |
| Reduction Reaction Time | 30 minutes at room temperature | For DTT-mediated reduction.[1][3] |
| Monitoring of Sulfhydryl Reaction | Measure absorbance at 343 nm | The release of pyridine-2-thione (ε = 8080 M⁻¹cm⁻¹) indicates reaction progress.[3][6] |
These protocols and guidelines provide a solid foundation for utilizing this compound in various bioconjugation applications. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific molecules and experimental goals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
Application Notes and Protocols: Molar Ratio Calculation for LC-PEG8-SPDP Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC-PEG8-SPDP is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the pyridyldithio group reacts with sulfhydryl groups to form a reversible disulfide bond. This reagent is widely used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to a monoclonal antibody.[1][2][3][4] The PEG spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[5]
The precise control of the molar ratio between the biomolecule and the this compound linker is critical for achieving the desired degree of labeling (DOL). An insufficient molar excess of the linker can lead to low conjugation efficiency, whereas an excessive amount may result in protein aggregation or loss of biological activity due to the modification of critical amine residues.[6] This document provides detailed protocols for molar ratio calculations and the conjugation procedure.
Quantitative Data Summary
Optimizing the molar ratio of this compound to the biomolecule is a crucial first step in any conjugation experiment. The ideal ratio is dependent on the specific properties of the biomolecule, such as its concentration and the number of available primary amines, as well as the desired final DOL. The following table summarizes recommended starting molar excess ratios for common applications.
| Biomolecule Type | Concentration Range (mg/mL) | Recommended Molar Excess of this compound | Expected Degree of Labeling (DOL) | Reference |
| Antibodies (e.g., IgG) | 1-10 | 5- to 20-fold | 4-6 linkers per antibody | [6] |
| Other Proteins | 1-5 | 10- to 50-fold | Application Dependent | [7][8] |
| Peptides | Variable | 2- to 10-fold | Application Dependent | N/A |
| Amine-modified Oligonucleotides | Variable | 10- to 20-fold | Application Dependent | [9] |
Note: These are starting recommendations and may require empirical optimization for each specific application.[10]
Experimental Protocols
Molar Ratio Calculation
This protocol outlines the steps to calculate the required amount of this compound for a desired molar excess.
Materials:
-
Biomolecule (e.g., antibody, protein) of known concentration and molecular weight.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Procedure:
-
Calculate the moles of your biomolecule:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Example for an IgG antibody:
-
Mass = 2 mg = 0.002 g
-
Molecular Weight ≈ 150,000 g/mol
-
Moles of IgG = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol
-
-
-
Determine the desired molar excess of this compound. For this example, a 20-fold molar excess will be used.[6]
-
Calculate the moles of this compound required:
-
Moles of Linker = Moles of Biomolecule x Molar Excess
-
Example: 1.33 x 10⁻⁸ mol x 20 = 2.66 x 10⁻⁷ mol
-
-
Calculate the mass of this compound to be weighed:
-
Mass (g) = Moles of Linker x Molecular Weight of Linker
-
Example: 2.66 x 10⁻⁷ mol x 735.86 g/mol = 1.96 x 10⁻⁴ g = 0.196 mg
-
-
Prepare a stock solution of this compound. It is often more practical to prepare a stock solution in DMSO or DMF and add a specific volume to the reaction.[10][12]
-
Example Stock Solution Preparation: Prepare a 10 mM stock solution.
-
Mass = 0.010 mol/L x 1 L x 735.86 g/mol = 7.36 mg
-
Dissolve 7.36 mg of this compound in 1 mL of DMSO.
-
-
Calculate the volume of stock solution to add to the reaction:
-
Volume (L) = Moles of Linker / Molarity of Stock Solution
-
Example: 2.66 x 10⁻⁷ mol / 0.010 mol/L = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the reaction of this compound with a protein containing primary amines.
Materials:
-
Amine-containing biomolecule (e.g., antibody) in a suitable buffer.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., Borate or Carbonate/Bicarbonate), pH 7.2-8.0.[8]
-
This compound stock solution (from previous protocol).
-
Desalting column or dialysis cassette for purification.[12][13]
Procedure:
-
Prepare the biomolecule solution at a concentration of 1-10 mg/mL in conjugation buffer.
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[10][14]
-
Remove excess, non-reacted this compound using a desalting column or by dialysis against the conjugation buffer.[13] This step is crucial to prevent interference in the subsequent reaction with a sulfhydryl-containing molecule.
Conjugation of the SPDP-activated Biomolecule to a Sulfhydryl-Containing Molecule
This protocol outlines the reaction between the now SPDP-activated biomolecule and a second molecule containing a free sulfhydryl group.
Materials:
-
Purified SPDP-activated biomolecule.
-
Sulfhydryl-containing molecule.
-
Conjugation Buffer (as above).
Procedure:
-
Dissolve the sulfhydryl-containing molecule in the conjugation buffer.
-
Add the sulfhydryl-containing molecule to the purified SPDP-activated biomolecule. A molar ratio of 1:1 is a good starting point, but may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
The final conjugate can be purified from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).[10][13]
Determination of the Degree of Labeling (DOL)
The DOL can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.
Materials:
-
SPDP-modified biomolecule.
-
Dithiothreitol (DTT).
-
Spectrophotometer.
Procedure:
-
Dilute a sample of the SPDP-modified protein to a known concentration in a suitable buffer.
-
Measure the absorbance of the solution at 343 nm.
-
Add DTT to a final concentration of 10-20 mM.[15]
-
Incubate for 15-30 minutes at room temperature to ensure complete reduction of the disulfide bonds.[15][16]
-
Measure the absorbance at 343 nm again. The increase in absorbance is due to the released pyridine-2-thione.
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8080 M⁻¹cm⁻¹.[15]
-
The DOL is the molar ratio of pyridine-2-thione to the protein concentration.[15]
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Reaction mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - CAS:1252257-56-9 - KKL Med Inc. [kklmed.com]
- 4. Featured products | DC Chemicals [dcchemicals.com]
- 5. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis of protein conjugates adsorbed on cationic liposomes surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SPDP-PEG8-NHS ester | C31H49N3O13S2 | CID 51341024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with LC-PEG8-SPDP
Welcome to the technical support center for the LC-PEG8-SPDP crosslinker. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during bioconjugation experiments, particularly focusing on low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in an this compound conjugation reaction?
Low conjugation yield with this compound can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[1]
-
Reagent Quality and Handling: The this compound reagent is sensitive to moisture. Improper storage or handling can lead to hydrolysis of the NHS ester, rendering it inactive.[1][2]
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) or thiols in the reaction buffer will compete with the target molecules, leading to lower yields.[1][3]
-
Protein-Specific Issues: The target protein may have a limited number of accessible primary amines or sulfhydryl groups, or it may be prone to aggregation under the reaction conditions.[1]
Q2: What is the optimal pH for a two-step conjugation reaction using this compound?
The conjugation process involves two key reactions, each with a similar optimal pH range:
-
Amine-Reactive NHS Ester: The N-hydroxysuccinimide (NHS) ester reacts most efficiently with primary amines (like the side chain of lysine) at a pH between 7.2 and 8.5.[2] Below pH 7.2, the amines are increasingly protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction.[2][4]
-
Sulfhydryl-Reactive Pyridyldithiol: The pyridyldithiol group reacts optimally with free sulfhydryls (cysteines) in the pH range of 7 to 8.[4][5]
Therefore, maintaining a pH between 7.2 and 8.0 is crucial for maximizing the efficiency of both reaction steps.
Q3: How can I prevent my protein from aggregating during conjugation?
Protein aggregation is a common cause of low yield as it leads to the loss of active product.[1] Here are several strategies to mitigate aggregation:
-
Optimize Buffer Conditions: Screen different buffer systems and adjust the pH and ionic strength to enhance protein stability.
-
Include Stabilizing Excipients: The addition of excipients such as arginine or non-ionic surfactants (e.g., Polysorbate 20) can help to stabilize the protein.[1]
-
Lower Reaction Temperature: Performing the incubation at a lower temperature, such as 4°C, can reduce aggregation, though this may necessitate a longer reaction time.[1]
-
Control Protein Concentration: High protein concentrations can favor aggregation. Consider performing the conjugation at a lower protein concentration.[1]
-
Utilize Hydrophilic Linkers: The PEG spacer in this compound is inherently hydrophilic and generally improves the solubility of the resulting conjugate. If aggregation persists, a longer PEG chain might provide further improvement.[1]
Q4: How do I confirm that the this compound has successfully attached to my first protein?
The reaction of the pyridyldithio group with a sulfhydryl results in the displacement of pyridine-2-thione.[3][5][6] The concentration of this byproduct can be quantified by measuring its absorbance at 343 nm. This allows for the determination of the degree of SPDP modification.[3][6]
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
If you observe minimal to no formation of your desired conjugate, systematically work through the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no conjugation.
Problem 2: Product Loss and Aggregation During Purification
If the initial conjugation appears successful but you encounter significant product loss and aggregation during purification, consider the following.
-
Evaluate Purification Method: Harsh elution conditions (e.g., extreme pH or high salt concentrations) can lead to aggregation and low recovery. The chosen chromatography resin may also be inappropriate for the PEGylated conjugate.
-
Optimize Purification Buffers: Ensure that the purification buffers are optimized to maintain the solubility of the conjugate. The addition of stabilizing excipients may be necessary.
-
Solution: Optimize the elution gradient to be as gentle as possible. Test alternative chromatography resins, such as those with different pore sizes or surface chemistries.
Quantitative Data Summary
The efficiency of your conjugation reaction is highly dependent on the molar ratio of the this compound linker to your protein. The optimal ratio should be determined empirically for each specific system.
| Target Molecule | Molar Excess of this compound to Protein | Recommended Starting Molar Ratio | Reaction pH | Incubation Time (Room Temp) |
| Monoclonal Antibody | 5:1 to 50:1 | 20:1 | 7.2 - 8.5 | 30 - 60 minutes |
| Other Proteins | 5:1 to 50:1 | 20:1 | 7.2 - 8.5 | 30 - 60 minutes |
Table based on data from multiple sources.[2][7][8]
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein A (in amine-free buffer, e.g., PBS)
-
Protein B (with a free sulfhydryl group)
-
Reaction Buffer: Phosphate buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Prepare this compound Solution:
-
Modification of Protein A:
-
Removal of Excess Linker:
-
Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein B:
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion or ion-exchange chromatography, to separate the conjugated protein from unconjugated proteins and other byproducts.[1]
-
Caption: Experimental workflow for a two-step protein-protein conjugation.
Signaling Pathways and Logical Relationships
Chemical Reaction Mechanism of this compound
The this compound linker facilitates a two-step conjugation process by reacting sequentially with a primary amine and a sulfhydryl group.
Caption: Reaction mechanism of this compound with amine and thiol groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During LC-PEG8-SPDP Conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation during conjugation with LC-PEG8-SPDP (Long Chain-PEG8-Succinimidyl 3-(2-pyridyldithio)propionate).
FAQs: Understanding the Problem
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to conjugate molecules containing primary amines (like proteins) to molecules with sulfhydryl (-SH) groups. It consists of three key parts:
-
An N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7-8.[1][2]
-
A polyethylene (B3416737) glycol (PEG) spacer (PEG8): This flexible, hydrophilic eight-unit PEG chain increases the solubility of the conjugate and provides spatial separation between the conjugated molecules.[2][3]
-
A pyridyldithio group: This group reacts with free sulfhydryl groups to form a stable disulfide bond, releasing pyridine-2-thione as a byproduct.[2] The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]
Q2: Why does my protein aggregate during conjugation with this compound?
Protein aggregation during this process is a common issue that can arise from several factors, often related to the protein's inherent stability and the reaction conditions:
-
High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions and aggregation.[4][5][6]
-
Over-labeling: Attaching too many PEG-SPDP molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4]
-
Intermolecular Cross-linking: If the crosslinker reacts with two different protein molecules instead of the intended target, it can lead to the formation of large, insoluble aggregates.[4]
-
Suboptimal Buffer Conditions:
-
Incorrect pH: Every protein has an optimal pH range for stability.[7] Deviating from this can expose hydrophobic regions or alter surface charges, promoting aggregation.[8][9] While the NHS ester reaction is efficient at pH 7-8, this may not be the ideal pH for your specific protein's stability.[1][2]
-
Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency and potentially leading to side reactions.[1][3][10]
-
-
Method of Reagent Addition: Adding the entire volume of the dissolved crosslinker at once can create localized high concentrations, causing rapid, uncontrolled reactions and precipitation.[4]
-
Physical Stress: Factors like vigorous mixing, agitation, or elevated temperatures can induce protein unfolding and aggregation.[5][11][12]
Q3: How can I detect and quantify protein aggregation?
Assessing the extent of aggregation is crucial for optimizing your conjugation protocol. Common methods include:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectrophotometry: An increase in absorbance at wavelengths around 340-600 nm can indicate the presence of larger aggregates due to light scattering.[6]
-
Size-Exclusion Chromatography (SEC-HPLC): This is a powerful quantitative method to separate and quantify monomers, dimers, and larger soluble aggregates.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates in real-time.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you might encounter during the conjugation process.
Issue 1: My protein precipitates immediately after adding the dissolved this compound.
This often points to issues with reagent concentration or buffer incompatibility.
-
Potential Cause: Localized high concentration of the crosslinker or organic solvent (DMSO/DMF).
-
Potential Cause: The reaction buffer's pH or ionic strength is suboptimal for your protein's stability.
-
Solution: Perform a buffer screening experiment. Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) using a non-amine buffer like PBS or HEPES to identify the condition where your protein is most stable.[1][4] Sometimes, adjusting the salt concentration (e.g., testing NaCl from 50 mM to 500 mM) can also prevent precipitation.[10]
-
-
Potential Cause: The protein concentration is too high.
Issue 2: Aggregation is observed during the incubation period or post-reaction.
This suggests that the conjugation process itself is destabilizing the protein.
-
Potential Cause: Over-labeling due to a high PEG:protein molar ratio.
-
Solution: Titrate the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it. Analyze the results by SEC-HPLC to find the optimal balance between conjugation efficiency and minimal aggregation.[4]
-
-
Potential Cause: The protein is inherently unstable under the required reaction conditions (e.g., room temperature incubation).
-
Solution 1: Reduce the incubation temperature. Performing the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) can help maintain protein stability.[13]
-
Solution 2: Use stabilizing excipients. Adding stabilizers to the reaction buffer can prevent aggregation.[4] See the data table below for common examples.
-
-
Potential Cause: Unreacted crosslinker and reaction byproducts are causing instability.
Issue 3: Low conjugation efficiency is observed alongside aggregation.
This indicates a problem with the reaction chemistry itself.
-
Potential Cause: The reaction buffer contains primary amines (e.g., Tris, glycine).
-
Solution: Ensure your protein is in an appropriate amine-free buffer like PBS, HEPES, or borate (B1201080) buffer before adding the crosslinker.[1][4][10] If necessary, perform a buffer exchange using a desalting column or dialysis.[13]
-
-
Potential Cause: The NHS ester on the this compound has hydrolyzed.
Data & Protocols
Quantitative Data Summary
The following tables provide starting parameters for optimizing your conjugation reaction.
Table 1: Recommended Starting Conditions & Optimization Ranges
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Notes |
| Protein Concentration | 2 mg/mL | 0.5 - 5 mg/mL | Lower concentrations can reduce intermolecular interactions and aggregation.[4] |
| PEG:Protein Molar Ratio | 20:1 | 5:1 to 50:1 | A higher excess can lead to over-labeling. Titrate to find the optimal balance.[4] |
| Reaction pH | 7.5 | 7.0 - 8.0 | Balances NHS-ester reactivity with protein stability. Screen for your protein's optimal pH.[1][2][4] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperatures can improve the stability of sensitive proteins.[13] |
| Incubation Time | 30 - 60 minutes | 30 minutes - 4 hours | Longer times may be needed at 4°C. Monitor reaction to avoid over-labeling.[13][14] |
Table 2: Common Stabilizing Excipients
| Excipient | Working Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[4] |
| Sucrose | 5 - 10% (w/v) | Stabilizes the native conformation of the protein through preferential exclusion.[4] |
| Polysorbate 20 (Tween 20) | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[4] |
Experimental Protocols
Protocol 1: General Amine-to-Sulfhydryl Conjugation with this compound
This protocol describes the modification of a protein containing primary amines.
Materials:
-
Protein to be modified (in amine-free buffer, e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Sulfhydryl-containing molecule
Procedure:
-
Protein Preparation: Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[14]
-
This compound Stock Solution: Equilibrate the vial of this compound to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[13][14]
-
Conjugation Reaction:
-
Calculate the volume of the crosslinker stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume to the protein solution. For sensitive proteins, add the reagent stepwise in 3-4 aliquots over 15-30 minutes.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[13][14]
-
-
Purification: Immediately following incubation, remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with the desired buffer for the next step.[1][14]
-
Reaction with Sulfhydryl Molecule: The purified, SPDP-activated protein is now ready to be reacted with a sulfhydryl-containing molecule.
Protocol 2: Screening for Optimal Buffer Conditions
This small-scale experiment helps identify the most stabilizing buffer for your protein.
-
Prepare several small aliquots of your protein (e.g., 50-100 µL each at your target concentration).
-
Exchange the buffer for each aliquot into a different candidate buffer using a micro-desalting column. Test a matrix of conditions:
-
Buffer Type: PBS, HEPES.
-
pH: 6.5, 7.0, 7.5, 8.0.
-
-
To each aliquot, add the this compound stock solution at your desired molar ratio.
-
Incubate under standard conditions (e.g., 1 hour at room temperature).
-
Analyze each sample for aggregation using SEC-HPLC or DLS and for conjugation efficiency using SDS-PAGE or other relevant methods.
-
Select the buffer and pH condition that provides the best balance of high conjugation efficiency and low aggregation.
Visual Guides
Experimental Workflow
Caption: Standard workflow for protein conjugation using this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common causes of aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. leukocare.com [leukocare.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing LC-PEG8-SPDP to Protein Molar Ratio
Welcome to the technical support center for optimizing the molar ratio of LC-PEG8-SPDP to your protein of interest. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful and reproducible bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Long Chain-Polyethylene Glycol-Succinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker. It is used to covalently link two different molecules, typically proteins. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein).[1]
-
A 2-pyridyldithio group that reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues).[1][2]
The molecule features an 8-unit polyethylene (B3416737) glycol (PEG) spacer arm, which increases the solubility of the crosslinker and the resulting conjugate.[1][3] The disulfide bond formed is cleavable by reducing agents, making it ideal for applications like antibody-drug conjugates (ADCs) where release of a payload is desired.[1][2]
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: A common starting point for optimization is a 10- to 20-fold molar excess of this compound to the protein.[1][4] However, the optimal ratio is highly dependent on the specific protein and the desired degree of labeling (DOL), so empirical testing is crucial.[5] For applications like antibody-drug conjugates, a higher molar excess of 5- to 20-fold may be necessary to achieve the desired DOL.[5]
Q3: What are the critical reaction conditions to consider?
A3: The pH of the reaction buffer is critical. The NHS ester reaction with primary amines is most efficient at a pH between 7.2 and 8.0.[1][2][6] Higher pH levels (above 8.5-9.0) can lead to rapid hydrolysis of the NHS ester, reducing conjugation efficiency.[1][2][6] The pyridyldithiol group also reacts optimally with sulfhydryls in the pH range of 7.0 to 8.0.[1][2][6]
Q4: How can I determine the number of SPDP molecules conjugated to my protein?
A4: The degree of labeling (DOL) can be determined by measuring the amount of pyridine-2-thione released after reducing the disulfide bond with an excess of a reducing agent like Dithiothreitol (DTT). The released pyridine-2-thione has a maximum absorbance at 343 nm, and its concentration can be calculated using its extinction coefficient (8,080 M⁻¹cm⁻¹).[3][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS-ester: The this compound reagent may have been compromised by moisture.[1][4] 2. Interfering substances in buffer: Buffers containing primary amines (e.g., Tris) or thiols will compete with the target protein.[1][4] 3. Insufficient molar excess: The ratio of crosslinker to protein may be too low.[1] 4. Low protein concentration: Protein concentrations below 0.5 mg/mL can hinder conjugation efficiency.[4] | 1. Use a fresh vial of this compound, allow it to warm to room temperature before opening, and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][6] 2. Perform a buffer exchange into a non-interfering buffer such as PBS, HEPES, or Borate.[1][4] 3. Increase the molar excess of this compound in increments (e.g., 20x, 30x, 50x) and analyze the results.[1] 4. Concentrate the protein solution to at least 0.5 mg/mL.[4] |
| Protein Precipitation during/after Reaction | 1. Over-crosslinking: Excessive modification of the protein surface can lead to aggregation.[1] 2. High concentration of organic solvent: The final concentration of DMSO or DMF from the linker stock solution may be too high.[1] 3. Shift in isoelectric point (pI): Modification of lysine residues can alter the protein's pI, leading to precipitation if it nears the buffer pH.[1] | 1. Reduce the molar excess of this compound, shorten the reaction time, or perform the reaction at a lower temperature (e.g., 4°C).[1][8] 2. Keep the final concentration of the organic solvent below 10% (v/v).[1] 3. Adjust the pH of the buffer to be further away from the theoretical new pI of the modified protein. |
| Inconsistent Degree of Labeling (DOL) | 1. Inaccurate protein concentration: An incorrect starting protein concentration will lead to errors in molar ratio calculations. 2. Variability in reaction time or temperature: Inconsistent incubation parameters can affect the extent of the reaction. 3. Pipetting errors: Inaccurate measurement of the small volumes of the linker stock solution. | 1. Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay). 2. Standardize incubation times and use a temperature-controlled environment. 3. Use calibrated pipettes and prepare a slightly larger volume of the reaction mixture to minimize the impact of pipetting errors. |
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of this compound to Protein
This protocol outlines a general procedure for determining the optimal molar excess of this compound for your target protein. It is recommended to perform a series of reactions with varying molar ratios.
Materials:
-
Protein of interest in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns
-
Reaction tubes
Procedure:
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Calculate Required Volume of this compound:
-
Calculate the moles of your protein.
-
For each desired molar excess (e.g., 5x, 10x, 20x, 40x), calculate the moles of this compound required.
-
Determine the volume of the 20 mM this compound stock solution to add to each reaction.
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) for each molar ratio using the pyridine-2-thione release assay (Protocol 2).
-
Analyze the protein conjugate for aggregation (e.g., by size exclusion chromatography) and retention of biological activity.
-
Protocol 2: Determination of Degree of Labeling (DOL)
Materials:
-
SPDP-modified protein from Protocol 1
-
Dithiothreitol (DTT)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Dilute a known concentration of the SPDP-modified protein in a suitable buffer (e.g., PBS).
-
-
Release of Pyridine-2-thione:
-
Spectrophotometric Measurement:
-
Calculation of DOL:
-
Calculate the molar concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl).
-
The DOL is the ratio of the molar concentration of pyridine-2-thione to the molar concentration of the protein.[5]
-
Visualizations
Caption: Experimental workflow for this compound conjugation and optimization.
Caption: Troubleshooting logic for optimizing this compound to protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
side reactions of LC-PEG8-SPDP and how to avoid them
Welcome to the technical support center for LC-PEG8-SPDP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound (Succinimidyl-[6-(3-[2-pyridyldithio]-propionamido)hexanoyl]-aminoethyl-octa(ethylene glycol)) is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.
-
A pyridyl disulfide : This group reacts with sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form a cleavable disulfide bond.
The polyethylene (B3416737) glycol (PEG) spacer (PEG8) increases the solubility and reduces the immunogenicity of the resulting conjugate.
Q2: What is the primary application of this compound?
This compound is commonly used to link two different biomolecules, such as an antibody and a cytotoxic drug in the formation of antibody-drug conjugates (ADCs). It can also be used to conjugate proteins, peptides, or other molecules for various research applications.
Q3: What are the optimal reaction conditions for using this compound?
The reaction is typically a two-step process. The first step, the reaction of the NHS ester with a primary amine, is most efficient at a pH between 7.2 and 8.5. The second step, the reaction of the pyridyl disulfide with a thiol, also proceeds efficiently in the pH range of 7.0 to 8.0. Reactions are often carried out at room temperature for 30-60 minutes or at 4°C for longer incubation times.
Q4: How can I monitor the progress of the conjugation reaction?
The reaction of the pyridyl disulfide group with a thiol releases a byproduct, pyridine-2-thione. This molecule has a strong absorbance at 343 nm, which allows for real-time monitoring of the thiol-disulfide exchange reaction. An increase in absorbance at 343 nm indicates that the conjugation is proceeding.
Q5: Is the disulfide bond formed by this compound reversible?
Yes, the disulfide bond formed is cleavable. It can be reduced using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This property is particularly useful in applications like ADCs, where the drug needs to be released from the antibody within the target cell.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | The NHS ester is susceptible to hydrolysis in aqueous solutions, which inactivates it. To minimize hydrolysis: • Use the this compound immediately after dissolving it in an anhydrous organic solvent like DMSO or DMF. • Maintain the reaction pH between 7.2 and 8.0. The rate of hydrolysis increases significantly at higher pH. • Perform the reaction at a higher concentration of the amine-containing protein to favor the aminolysis reaction over hydrolysis. |
| Suboptimal pH | The reaction of the NHS ester with primary amines is pH-dependent. Ensure the pH of your reaction buffer is between 7.2 and 8.5. At lower pH, the amine groups are protonated and less reactive. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate, carbonate, bicarbonate, or HEPES.[1] |
| Inaccessible amine or thiol groups | The target amine or thiol groups on your biomolecule may be sterically hindered or buried within the protein's three-dimensional structure. Consider using a longer spacer arm crosslinker or denaturing the protein under controlled conditions if its activity can be recovered. |
| Low reactant concentrations | Low concentrations of either the biomolecule or the this compound can slow down the desired reaction, allowing competing side reactions like hydrolysis to dominate. Increase the concentration of your reactants if possible. A protein concentration of at least 2 mg/mL is often recommended.[1] |
| Improper storage of this compound | This compound is moisture-sensitive. Store it at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. |
Problem 2: Protein Precipitation During or After Conjugation
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | The this compound is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
| Over-labeling of the protein | A high degree of modification can alter the protein's surface properties, leading to aggregation and precipitation. Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. |
| Suboptimal buffer conditions | The conjugation buffer may not be optimal for your protein's stability. Ensure the buffer composition and pH are suitable for maintaining the solubility and integrity of your protein. |
Problem 3: Unwanted Side Reactions
Side Reaction of the NHS Ester: Hydrolysis
The most common side reaction of the NHS ester is hydrolysis, where it reacts with water instead of the primary amine on the target molecule. This leads to an inactive carboxylic acid and a lower conjugation yield.
How to Avoid NHS Ester Hydrolysis:
-
pH Control: The rate of hydrolysis is highly pH-dependent. While the reaction with amines is favored at slightly alkaline pH, hydrolysis becomes very rapid above pH 8.5. The optimal pH range is a compromise, typically between 7.2 and 8.0.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the rate of hydrolysis.
-
Concentration: Higher concentrations of the amine-containing molecule will favor the desired reaction over hydrolysis.
-
Fresh Reagents: Always prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Do not store it in aqueous solutions.
Quantitative Data on NHS Ester Hydrolysis:
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Side Reaction of the Pyridyl Disulfide: Unwanted Disulfide Exchange (Disulfide Scrambling)
The pyridyl disulfide group is designed to react with a specific thiol on a target molecule. However, if other free thiols are present, or if the reaction conditions are not optimal, unwanted disulfide exchange can occur. This can lead to the formation of incorrect conjugates or intramolecular disulfide bonds within the protein.
How to Avoid Unwanted Disulfide Exchange:
-
pH Control: Thiol-disulfide exchange is initiated by the more nucleophilic thiolate anion. Keeping the pH below the pKa of potentially reactive thiols can minimize unwanted reactions. However, the desired reaction also depends on the deprotonation of the target thiol. A pH range of 7.0-7.5 is often a good starting point.
-
Thiol Capping: If your protein has other reactive thiols that you do not want to participate in the conjugation, you can block them with a thiol-capping agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) before adding the this compound-modified molecule.
-
Quenching the Reaction: After the desired conjugation time, the reaction can be quenched to prevent further disulfide exchange. This can be done by adding a small molecule thiol like cysteine or by lowering the pH of the solution.
-
Minimize Reaction Time: Use the shortest reaction time necessary for sufficient conjugation to reduce the opportunity for side reactions.
Experimental Protocols
Protocol: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free thiol group (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.4)
-
Protein B (in a suitable buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
-
Reducing agent (e.g., DTT or TCEP), if Protein B's thiol is in a disulfide bond
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Step 1: Modification of Protein A with this compound
-
Prepare Protein A: Ensure Protein A is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.4.
-
Prepare this compound: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4. The resulting solution contains the SPDP-modified Protein A.
Step 2: Conjugation of SPDP-Modified Protein A with Protein B
-
Prepare Protein B: If the thiol on Protein B is part of a disulfide bond, it must first be reduced. Incubate Protein B with a suitable concentration of a reducing agent (e.g., 10 mM DTT or TCEP) for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column equilibrated with a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Conjugation: Add the thiol-containing Protein B to the purified SPDP-modified Protein A. A 1.5- to 2-fold molar excess of Protein B over Protein A is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance at 343 nm.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purification of the Conjugate: Purify the final conjugate from unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Visualizations
Caption: Main reaction pathway of this compound conjugation.
Caption: Hydrolysis side reaction of the NHS ester.
Caption: Unwanted disulfide exchange side reaction.
Caption: General experimental workflow for this compound conjugation.
References
Technical Support Center: Optimizing Cleavage of LC-PEG8-SPDP Disulfide Bonds with DTT
Welcome to the technical support center for the optimization of LC-PEG8-SPDP disulfide bond cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical bioconjugation step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DTT for cleaving this compound disulfide bonds?
A common starting point for DTT concentration is a 10- to 100-fold molar excess relative to the SPDP-conjugated molecule.[1] For many applications, a final DTT concentration of 20-50 mM is effective.[1] However, the optimal concentration can vary depending on the specific molecule and the desired extent of cleavage. It is recommended to titrate the DTT concentration to find the lowest effective amount that achieves efficient cleavage of the SPDP linker.[1]
Q2: What is the recommended incubation time and temperature for the cleavage reaction?
A typical incubation time is 30-60 minutes at room temperature.[1] For more robust disulfide bonds or to potentially increase the reaction rate, the temperature can be increased to 37°C.[1][2] Some reductions can be rapid, but allowing for a 30-60 minute incubation is a good starting point for ensuring complete cleavage.[1]
Q3: What is the optimal pH for DTT-mediated cleavage of the SPDP linker?
DTT is most effective in a pH range of 7 to 9.[1] The reducing power of DTT is limited at pH values below 7 because only the negatively charged thiolate form (-S⁻) is reactive.[3] For selective cleavage of the SPDP linker while minimizing the reduction of native protein disulfide bonds, a lower pH of 4.5 can be used, typically with a DTT concentration of 25 mM.[1][4][5]
Q4: How can I monitor the efficiency of the disulfide bond cleavage?
The cleavage of the SPDP linker results in the release of pyridine-2-thione, which has a maximum absorbance at 343 nm.[1][4][6] Monitoring this absorbance change is a direct way to measure the reaction progress. Additionally, chromatographic methods like RP-HPLC or SEC, as well as mass spectrometry, can be used to analyze the reaction products and confirm the reduction of the disulfide bond.[1]
Q5: How can I prevent the re-formation of disulfide bonds after cleavage?
To prevent the re-oxidation of the newly formed free thiols, it is advisable to work in a low-oxygen environment, for example, by using degassed buffers.[1] Alternatively, the free thiols can be capped with an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) immediately after the reduction step.[1] Lowering the pH of the buffer after reduction can also help to slow down the rate of re-oxidation.[1]
Q6: Can I use TCEP as an alternative to DTT?
Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative. TCEP is effective over a broader pH range (1.5 to 8.5) and is more resistant to air oxidation than DTT.[1] A key advantage of TCEP is its compatibility with maleimide (B117702) chemistry without the need for removal, which can be beneficial in certain experimental workflows.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No Cleavage | Insufficient concentration of DTT. | Increase the molar excess of DTT to 10-100 fold over the SPDP-conjugated molecule. A common starting concentration is 20-50 mM.[1] |
| Suboptimal pH for DTT. | Adjust the buffer pH to the optimal range for DTT, which is typically between 7 and 9.[1] | |
| Short incubation time. | Increase the incubation time to 30-60 minutes at room temperature.[1] | |
| Low reaction temperature. | Increase the temperature to 37°C to enhance the reaction rate.[1][2] | |
| Degraded DTT solution. | Prepare fresh DTT stock solutions, as they can degrade over time, especially when exposed to air.[1] | |
| Reduction of Native Protein Disulfide Bonds | Reaction pH is too high. | To selectively cleave the SPDP linker, perform the reduction at a lower pH, for instance, using 25 mM DTT at pH 4.5.[1][4][5] |
| Excessive concentration of DTT. | Titrate the DTT concentration to the lowest effective level that still provides efficient cleavage of the SPDP linker.[1] | |
| Prolonged incubation time. | Optimize the incubation time to be long enough for SPDP cleavage but short enough to minimize the reduction of more stable native disulfides.[1] | |
| Re-formation of Disulfide Bonds After Cleavage | Oxidation of free thiols. | Work in a low-oxygen environment (e.g., use degassed buffers) or cap the free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) immediately after reduction.[1] Lowering the buffer pH after reduction can also slow re-oxidation.[1] |
| Interference with Downstream Applications | Reaction of maleimide with residual DTT. | If your downstream application involves maleimide chemistry, it is crucial to remove DTT after reduction using a desalting column or dialysis.[1] Alternatively, use TCEP, which does not readily react with maleimides.[1] |
Experimental Protocols
Standard Protocol for DTT Cleavage of this compound Disulfide Bond
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.[1]
-
Reaction Setup: In a microcentrifuge tube, dissolve the this compound conjugated molecule to a final concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Initiate Cleavage: Add the 1 M DTT stock solution to the reaction mixture to achieve a final concentration of 20-50 mM.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[1]
-
Monitoring (Optional): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.[1]
-
Removal of DTT (if required): If DTT interferes with downstream applications, remove it using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired buffer.[1]
Protocol for Selective DTT Cleavage at Low pH
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.[1]
-
Prepare Acetate (B1210297) Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.[1]
-
Reaction Setup: Dissolve the this compound conjugated protein in the pH 4.5 acetate buffer to a concentration of 1-5 mg/mL.[1]
-
Initiate Cleavage: Add the 1 M DTT stock solution to a final concentration of 25 mM.[1]
-
Incubation: Incubate the reaction at room temperature for 30 minutes.[1]
-
Buffer Exchange: Immediately exchange the buffer to your desired neutral pH buffer for downstream applications using a desalting column.[1]
Visualizations
Caption: Experimental workflow for DTT-mediated cleavage of this compound disulfide bonds.
Caption: Chemical mechanism of this compound disulfide bond cleavage by DTT.
References
Technical Support Center: Optimizing LC-PEG8-SPDP Reactions
Welcome to the technical support center for LC-PEG8-SPDP (Long Chain-Polyethylene Glycol-Succinimidyl 3-(2-pyridyldithio)propionate) crosslinker applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical role of buffer pH in achieving high reaction efficiency. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for an this compound conjugation reaction?
A1: The optimal pH for most this compound conjugation reactions is between pH 7.0 and 8.0 .[1][2][3][4] This range provides the best balance for the two distinct reactions mediated by the crosslinker's functional groups: the N-hydroxysuccinimide (NHS) ester reaction with primary amines and the 2-pyridyldithio reaction with sulfhydryl groups.[1][2][5][6][7]
Q2: How does buffer pH affect the NHS ester reaction with primary amines?
A2: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds. This reaction is highly pH-dependent:
-
Below pH 7.0: The reaction rate slows considerably because primary amines are more likely to be protonated (-NH3+), which reduces their nucleophilicity.[4][8]
-
Between pH 7.0 and 8.5: This is the optimal range for an efficient reaction between the NHS ester and the deprotonated amine.[8][9]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester itself increases dramatically.[4][9] This competing hydrolysis reaction consumes the crosslinker, significantly reducing the amount available to react with the target protein and lowering the overall conjugation efficiency.[6][8]
Q3: How does buffer pH influence the 2-pyridyldithio reaction with sulfhydryls?
A3: The 2-pyridyldithio group at the other end of the SPDP linker reacts with free sulfhydryl (thiol, -SH) groups to form a stable disulfide bond. This reaction also performs optimally in the pH range of 7.0 to 8.0 .[1][2][3] This pH ensures the sulfhydryl group is sufficiently reactive for the disulfide exchange to occur efficiently.[4]
Q4: What are the recommended buffers for this reaction?
A4: Buffers that are free of primary amines and thiols are required. Commonly recommended buffers include:
It is crucial to ensure these buffers are prepared at the target pH of 7.0-8.0 for the reaction.
Q5: Which buffers must be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine , must be avoided.[3][8][9] These buffer components will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and consumption of the crosslinker.[8][9] Buffers containing thiols or other reducing agents should also be avoided as they will react with the 2-pyridyldithio group.[1][2][6]
Data Summary
Table 1: Impact of pH on this compound Reactive Groups
| Functional Group | Target Moiety | Optimal pH Range | Effect of Low pH (<7.0) | Effect of High pH (>8.5) |
| NHS Ester | Primary Amine (-NH₂) | 7.0 - 8.5 | Reduced amine nucleophilicity, slowing the reaction.[4][8] | Rapid hydrolysis of the NHS ester, reducing yield.[4][6][9] |
| 2-Pyridyldithio | Sulfhydryl (-SH) | 7.0 - 8.0 | Reduced sulfhydryl reactivity. | Potential for side reactions. |
Table 2: pH-Dependent Hydrolysis of NHS Ester
The stability of the NHS ester is critically dependent on pH. As the pH increases, the half-life of the NHS ester in an aqueous buffer decreases significantly, underscoring the importance of performing the conjugation promptly after adding the crosslinker.
| pH | Approximate Half-life of NHS Ester | Implication for Reaction |
| 7.0 | Several hours | Stable enough for efficient conjugation.[1][6] |
| 8.5 | ~30 minutes | Increased competition from hydrolysis. |
| 9.0 | < 10 minutes | Very rapid hydrolysis, likely leading to low yield.[1][3][6] |
Troubleshooting Guide
Issue: Low or No Conjugation Yield
-
Potential Cause 1: Incorrect Buffer pH.
-
Potential Cause 2: Incompatible Buffer.
-
Potential Cause 3: Hydrolyzed Crosslinker.
Issue: Protein Aggregation or Precipitation After Conjugation
-
Potential Cause: Over-modification.
-
Solution: While pH can influence the rate of reaction, excessive labeling is often due to a high molar excess of the crosslinker. If you observe precipitation, try reducing the molar ratio of this compound to your protein.
-
Experimental Protocols
Protocol: Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein with primary amines (Protein A) to a molecule containing a sulfhydryl group (Molecule B).
Materials:
-
Protein A in a recommended buffer (e.g., PBS, pH 7.5)
-
Molecule B with a free sulfhydryl group
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Step 1: Modification of Protein A with this compound (NHS Ester Reaction)
-
Purification of Modified Protein A:
-
Step 2: Conjugation to Sulfhydryl-Containing Molecule B (Pyridyldithiol Reaction)
-
Add the sulfhydryl-containing Molecule B to the purified, SPDP-modified Protein A.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.[1][2]
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to separate the desired conjugate from unreacted components.
-
Visualizations
Caption: Experimental workflow for a two-step amine-to-sulfhydryl conjugation.
Caption: Troubleshooting workflow for low conjugation yield focusing on buffer issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 7. confluore.com [confluore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
LC-PEG8-SPDP hydrolysis rate and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LC-PEG8-SPDP, focusing on its hydrolysis rate and strategies for minimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It features two primary reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines (like those on lysine (B10760008) residues in proteins), and a pyridyldithiol group that reacts with sulfhydryl groups (such as those on cysteine residues).[1] The "LC" designates a "long chain" spacer arm, and "PEG8" refers to an eight-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity.[2][3]
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking the ester bond to form an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[1] This is a primary concern because the hydrolyzed crosslinker can no longer react with its target primary amine, leading to reduced conjugation efficiency and lower yields of the desired product.[1]
Q3: What are the main factors that influence the rate of this compound hydrolysis?
A3: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases with higher pH.[1][3][4][5][6]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide: Minimizing this compound Hydrolysis
This guide provides a systematic approach to troubleshoot and minimize the hydrolysis of the this compound NHS ester during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester before or during the reaction. | 1. Optimize pH: Maintain the reaction pH between 7.2 and 8.0 for optimal NHS ester reactivity with amines. A pH range of 8.3-8.5 can be a good compromise between amine reactivity and NHS ester stability. 2. Control Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures, while slowing the conjugation reaction, significantly reduce the hydrolysis rate.[1] 3. Use Appropriate Buffers: Employ amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer. Strictly avoid buffers containing primary amines like Tris or glycine.[1] 4. Prepare Reagents Fresh: Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][4][7] 5. Minimize Reaction Time: While sufficient for conjugation, avoid unnecessarily long reaction times to reduce the window for hydrolysis. |
| Inconsistent Results | Variable levels of NHS ester hydrolysis between experiments. | 1. Standardize Protocols: Ensure consistent buffer preparation, pH measurement, temperature control, and reaction times across all experiments. 2. Proper Storage: Store the solid this compound reagent at -20°C, protected from moisture.[4][5][6][8] Equilibrate the vial to room temperature before opening to prevent condensation.[4][5][6] |
| No Conjugation | Complete hydrolysis of the NHS ester. | 1. Verify Reagent Activity: Test the activity of the this compound using a protocol to quantify the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.[9] 2. Check Buffer pH and Composition: Re-verify the pH and composition of all buffers used in the experiment. |
Quantitative Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[10] |
| 7.0 | Room Temperature | Several hours[3][4] |
| 8.6 | 4°C | 10 minutes[10] |
| 9.0 | Room Temperature | < 10 minutes[3][4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis During Conjugation
This protocol outlines the key steps for conjugating an amine-containing molecule with a sulfhydryl-containing molecule using this compound while minimizing hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-containing molecule (e.g., protein)
-
Sulfhydryl-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Desalting columns
Procedure:
-
Prepare Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[7] If the molecule is in an incompatible buffer, perform a buffer exchange using a desalting column.
-
Prepare this compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening.[4][5][6] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7]
-
Conjugation Reaction (Amine Modification): Add a 10- to 20-fold molar excess of the dissolved this compound to the amine-containing molecule solution while gently mixing.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[9][7]
-
Purification of the Modified Molecule: Remove excess, unreacted this compound and byproducts using a desalting column.
-
Conjugation to Sulfhydryl-Containing Molecule: Combine the purified, SPDP-modified molecule with the sulfhydryl-containing molecule in the reaction buffer. Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[3][4][5]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC).
Protocol 2: Stability Assessment of SPDP-Conjugates
This protocol can be used to determine the stability of the disulfide bond in the final conjugate.
Materials:
-
Purified SPDP-conjugate
-
Reaction buffer at various pH values (e.g., pH 6.0, 7.4, 8.0)
-
Reducing agent (e.g., DTT or TCEP) for positive control
-
Analytical instrument (e.g., RP-HPLC, LC-MS)
Procedure:
-
Sample Preparation: Aliquot the purified conjugate into separate tubes containing the different reaction buffers.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.[2]
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.[2]
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life under each condition.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
dealing with non-specific binding of LC-PEG8-SPDP conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) of LC-PEG8-SPDP conjugates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why does it occur with this compound conjugates?
A1: Non-specific binding is the unintended adhesion of your conjugate to surfaces (like microplates or beads) or molecules other than its intended target.[1] While the PEG8 linker in your conjugate is hydrophilic and designed to reduce NSB, other parts of the conjugate can contribute to this issue.[1][2] NSB is typically driven by low-affinity interactions, such as:
-
Hydrophobic Interactions : The SPDP linker itself can have hydrophobic characteristics that interact with plastic surfaces or non-target proteins.[1][3]
-
Electrostatic Interactions : Charged regions on the conjugate can bind non-specifically to oppositely charged surfaces or biomolecules.[1][4]
This is a critical issue as it leads to high background signals, reduced assay sensitivity, and potentially false-positive results.[5][6]
Q2: What are the first steps I should take to troubleshoot high background in my assay?
A2: High background is the most common symptom of NSB. The first and most effective areas to optimize are your blocking and washing steps.[5][7] These procedures are designed to minimize NSB by saturating potential binding sites and washing away unbound molecules.[8][9] Start by increasing the stringency of your washes and ensuring your blocking agent is optimal for your specific system.
Q3: Can the this compound conjugate itself be the cause of the problem?
A3: Yes. While assay conditions are a common cause, the conjugate itself can contribute to NSB. Poorly soluble conjugates can form aggregates, which are known to cause high non-specific binding.[1] Additionally, a very high ratio of linker-to-protein could increase the likelihood of multivalent, non-specific interactions.[10] If you have optimized your assay conditions and still face issues, you may need to re-evaluate the purity and characteristics of your conjugate.
Visualizing the Problem and Solution
The Mechanisms of Non-Specific Binding
The following diagram illustrates the primary molecular forces that can lead to the non-specific adhesion of an this compound conjugate to a surface.
Caption: Primary forces driving non-specific binding of conjugates.
Troubleshooting Guide
If you are experiencing high background or poor signal-to-noise, follow this systematic guide to identify and solve the issue.
Step 1: Optimize Your Blocking Protocol
Blocking buffers cover potential binding sites on the assay surface, preventing the conjugate from adhering non-specifically.[5][8] If blocking is insufficient, high background is likely.
Troubleshooting Actions:
-
Increase Incubation Time/Concentration : Try increasing the blocking time from 1 hour to 2 hours or even overnight at 4°C.[7] You can also increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[11]
-
Switch Blocking Agents : If one type of blocker is ineffective, try another. Different proteins have different properties. Casein, for example, is often considered more effective than BSA because it contains a heterogeneous mix of smaller molecules that can penetrate and block leaky sites.[12][13]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-documented, compatible with many systems, good for phosphoprotein detection.[7][14] | Can have lot-to-lot variability; may cross-react with some antibodies.[14] |
| Non-Fat Dry Milk / Casein | 0.5-5% (w/v) | Inexpensive and often very effective at reducing background.[13] May provide lower background than BSA.[6] | Contains phosphoproteins and biotin, which can interfere with phosphotyrosine detection and avidin/streptavidin systems, respectively.[6][15] |
| Normal Serum | 5-10% (v/v) | Contains a diverse mix of proteins that can effectively block various interaction types.[14] | Must be from the same species as the secondary antibody to prevent cross-reactivity.[16] |
| Fish Gelatin | 0.1-1% (w/v) | Does not cross-react with mammalian-derived antibodies or reagents.[13] | May not be as effective as casein for blocking protein-plastic interactions.[13] |
Step 2: Enhance Your Wash Protocol
Washing steps are critical for removing unbound and weakly bound conjugates.[5][7] Insufficient washing is a primary cause of high background.
Troubleshooting Actions:
-
Increase Wash Number and Duration : Increase from 3 washes to 4-5 washes, and increase the duration of each wash to 5-10 minutes with agitation.[7]
-
Add Detergents or Salt : Modifying your wash buffer can disrupt the weak interactions that cause NSB.
Table 2: Common Wash Buffer Additives
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.05 - 0.1% (v/v) | A non-ionic detergent that disrupts hydrophobic interactions. It is a standard component of many wash buffers (e.g., PBS-T, TBS-T).[17][18] |
| Sodium Chloride (NaCl) | Increase concentration to 0.3 - 0.5 M | The increased ionic strength helps to disrupt and shield electrostatic interactions between the conjugate and the surface.[19][20] |
Troubleshooting Workflow Diagram
Use this decision tree to guide your troubleshooting process systematically.
Caption: Systematic workflow for troubleshooting non-specific binding.
Experimental Protocols
Protocol: Optimizing Blocking and Washing in an ELISA-based Assay
This protocol provides a framework for systematically testing different blocking and washing conditions to reduce NSB of your this compound conjugate.
1. Materials
-
96-well high-binding polystyrene microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Antigen or capture antibody
-
Blocking Buffers to Test (prepare fresh):
-
Blocker A: 1% (w/v) BSA in PBS
-
Blocker B: 3% (w/v) BSA in PBS
-
Blocker C: 1% (w/v) Non-Fat Dry Milk in PBS
-
-
Wash Buffers to Test:
-
Wash A: PBS with 0.05% Tween-20 (PBS-T)
-
Wash B: PBS with 0.1% Tween-20
-
Wash C: PBS-T with 500 mM NaCl
-
-
This compound conjugate diluted in blocking buffer
-
Substrate and Stop Solution
-
Plate reader
2. Experimental Procedure
-
Coating : Coat wells of a 96-well plate with your target antigen or capture antibody according to your standard protocol. Incubate overnight at 4°C.
-
Initial Wash : Wash plates 3 times with PBS.
-
Blocking :
-
Divide the plate into sections to test each blocking buffer.
-
Add 200 µL of the appropriate blocking buffer (A, B, or C) to each well.
-
Incubate for 2 hours at room temperature with gentle agitation.[21]
-
-
Washing (Post-Blocking) : Wash plates 3 times with PBS.
-
Conjugate Incubation :
-
Prepare dilutions of your this compound conjugate in each of the blocking buffers being tested.
-
Crucially, include negative control wells for each condition that receive no antigen/capture antibody during the coating step. These wells will directly measure NSB.
-
Add 100 µL of the diluted conjugate to both test wells and negative control wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (Post-Incubation) :
-
Divide the plate sections further to test each wash buffer (A, B, or C).
-
Wash each section 4 times for 5 minutes each with the designated wash buffer.[7]
-
-
Detection : Add the appropriate substrate, incubate until color develops, and stop the reaction.
-
Data Analysis :
-
Read the absorbance on a plate reader.
-
For each condition, calculate the signal-to-noise ratio: (Signal in Test Well) / (Signal in Negative Control Well).
-
Identify the combination of blocking and washing buffers that provides the highest signal-to-noise ratio.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPDP-Hydrazide (PDPH) [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. clyte.tech [clyte.tech]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. How do I reduce high background in my FISH assay? [ogt.com]
- 10. On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 19. aboligo.com [aboligo.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of LC-PEG8-SPDP Conjugates
Welcome to the technical support center for LC-PEG8-SPDP (Long Chain-PEG8-Succinimidyl 3-(2-pyridyldithio)propionate) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound conjugates?
A1: The instability of this compound conjugates primarily stems from two key chemical features of the crosslinker:
-
The Disulfide Bond: The pyridyldithiol group reacts with a sulfhydryl (thiol) on a molecule to form a disulfide bond. This bond is the intended cleavable linkage, designed to be stable in circulation but readily broken in the reducing environment inside a cell (e.g., by glutathione).[1][2][3][4] However, this bond can be prematurely cleaved by exogenous reducing agents or undergo thiol-disulfide exchange with other free thiols in the solution, leading to conjugate degradation.[5][6]
-
The NHS Ester: The N-hydroxysuccinimide (NHS) ester is the amine-reactive group. It is highly susceptible to hydrolysis, especially at neutral to high pH.[3][7] This is more of a concern during the conjugation reaction itself, as premature hydrolysis will inactivate the crosslinker before it can react with the target protein. Once the amide bond is formed with the protein, it is generally stable.
Q2: How does pH affect the stability of the conjugate and the conjugation reaction?
A2: pH is a critical parameter for both the conjugation reaction and the long-term stability of the conjugate.
-
During Conjugation: The reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-9.0.[7][8] However, the rate of NHS ester hydrolysis also increases with pH.[3][7][9] For example, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.[7] Therefore, a compromise, typically between pH 7.2 and 8.0, is used to balance reaction efficiency with linker stability. The reaction of the pyridyldithiol group with a sulfhydryl is optimal between pH 7 and 8.[3][7]
-
Conjugate Storage: For the final conjugate, a slightly acidic to neutral pH (pH 6.0-7.4) is generally recommended for storage.[10] Alkaline conditions can promote disulfide bond scrambling or cleavage, especially if trace reducing agents are present.[11][12]
Q3: What are the ideal storage conditions for my this compound conjugate?
A3: Proper storage is crucial to minimize degradation.
-
Temperature: For long-term stability, store the purified conjugate at -20°C or -80°C.[13] It is advisable to store the conjugate in small aliquots to avoid repeated freeze-thaw cycles, which can damage the protein component.[13] For short-term storage (days to a week), 2-8°C may be acceptable, but this should be validated for your specific conjugate.
-
Buffer: Store the conjugate in a buffer that is free of reducing agents and primary amines (like Tris). Good choices include phosphate-buffered saline (PBS) or MES buffer at a pH between 6.0 and 7.4.
-
Additives: Consider adding a cryoprotectant like glycerol (B35011) (e.g., 20%) for frozen storage or a stabilizing agent like bovine serum albumin (BSA) if your conjugate is prone to aggregation at low concentrations.[8] Ensure any additive does not interfere with the conjugate's function.
Q4: How can I monitor the stability of my conjugate over time?
A4: Several analytical methods can be used to assess conjugate stability.[14][15][16]
-
SDS-PAGE (Non-reducing): This is a straightforward method to visualize the integrity of the conjugate. Under non-reducing conditions, a stable conjugate should appear as a single, high-molecular-weight band. The appearance of lower-molecular-weight fragments indicates cleavage of the disulfide bond.[11]
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules by size. It is excellent for detecting aggregation (which appears as earlier-eluting peaks) or fragmentation (later-eluting peaks) of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species based on the number of conjugated drug/payload molecules (Drug-to-Antibody Ratio or DAR). A shift in the peak distribution over time can indicate payload loss.[15]
-
Mass Spectrometry (MS): MS provides precise mass information and can be used to identify degradation products and confirm the loss of the conjugated payload.[14][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / No Signal | Hydrolysis of NHS Ester: The this compound reagent was inactivated by hydrolysis before reacting with your protein. | Prepare the reagent fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately.[2][7] Keep the final organic solvent concentration below 10% to avoid denaturing the protein.[8] Ensure your reaction buffer (pH 7.2-8.0) is free of primary amines (e.g., Tris).[8] |
| Impure Antibody/Protein: Impurities with primary amines in your protein solution competed with your target for the linker. | Use a highly purified protein (>95% purity). If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS) before conjugation using dialysis or a desalting column.[13] | |
| Conjugate Precipitates During Reaction or Storage | Aggregation: The hydrophobicity of the conjugated molecule is causing the protein to aggregate and fall out of solution. The PEG8 spacer is designed to mitigate this, but it can still occur with very hydrophobic payloads.[17] | Add the linker solution to the protein solution slowly while stirring to avoid localized high concentrations.[8] Reduce the protein concentration during the reaction.[8] Consider including solubility-enhancing additives like arginine or glycerol in the storage buffer.[8] |
| Inappropriate Buffer: The pH or ionic strength of the buffer is not optimal for your protein's stability, leading to precipitation.[10] | Confirm the stability of your specific protein at the conjugation pH (7.2-8.0). Optimize the storage buffer pH and salt concentration to maximize the solubility of your specific conjugate. | |
| Conjugate Shows Fragmentation / Loss of Activity Over Time | Disulfide Bond Cleavage: The disulfide bond is being prematurely reduced. | Ensure all buffers are freshly prepared and free of contaminating reducing agents. After any reduction step in your protocol (e.g., to generate free thiols), completely remove the reducing agent (like DTT or TCEP) using a desalting column.[11] Store the final conjugate in a de-gassed buffer at a slightly acidic pH (6.0-7.0) to minimize disulfide exchange. |
| Proteolytic Degradation: Proteases may be present in the sample, degrading the protein component of the conjugate. | Add a protease inhibitor cocktail to your preparation and storage buffers. Ensure sterile handling and storage conditions to prevent microbial growth, which can introduce proteases. |
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability with Non-Reducing SDS-PAGE
This protocol allows for the visualization of conjugate fragmentation resulting from disulfide bond cleavage.[11]
-
Sample Preparation:
-
Prepare aliquots of your this compound conjugate at a concentration of 1 mg/mL in your chosen storage buffer.
-
Create a time-course study (e.g., Day 0, Day 7, Day 14) by storing the aliquots under desired conditions (e.g., 4°C or -20°C).
-
For each time point, prepare two samples:
-
Non-reducing sample: Mix 10 µL of the conjugate with 10 µL of 2X non-reducing sample buffer (containing SDS, glycerol, but no β-mercaptoethanol or DTT).
-
Reducing sample (Control): Mix 10 µL of the conjugate with 10 µL of 2X reducing sample buffer (containing a reducing agent like DTT).
-
-
-
Electrophoresis:
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Load a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands.
-
-
Interpretation:
-
Reducing Lane (Control): You should see the constituent parts of your original conjugated molecules (e.g., heavy and light chains for an antibody, and your other conjugated partner if it's a protein).
-
Non-reducing Lane: At Day 0, you should ideally see a single band corresponding to the intact, full-size conjugate. The presence of lower molecular weight bands at later time points indicates fragmentation due to disulfide bond reduction.
-
Visualizations
Conjugation and Instability Pathways
Troubleshooting Logic Flow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Characterizing LC-PEG8-SPDP Conjugates
Welcome to the technical support center for the characterization of biomolecules conjugated with the LC-PEG8-SPDP crosslinker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. "LC" signifies a long chain, enhancing flexibility and reducing steric hindrance. "PEG8" indicates a polyethylene (B3416737) glycol spacer with eight repeating units, which improves solubility and reduces immunogenicity.[1] "SPDP" (Succinimidyl 3-(2-pyridyldithio)propionate) contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. This reaction is most efficient at a pH range of 7-8.
-
2-pyridyldithio group: Reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues) to form a cleavable disulfide bond.[2][3] This reaction also proceeds optimally at pH 7-8.[3]
Q2: How can I confirm that my protein has been successfully modified with this compound?
A2: Successful modification can be confirmed by monitoring the release of the pyridine-2-thione byproduct, which absorbs light at 343 nm.[2] The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹).[4] This measurement allows for the quantification of the number of SPDP molecules attached to your protein.
Q3: What are the most common challenges in characterizing this compound conjugates?
A3: The primary challenges stem from the heterogeneity of the resulting conjugate mixture.[5][6] This heterogeneity can manifest as:
-
Variable Degree of PEGylation: A mixture of proteins with different numbers of attached this compound molecules.[7]
-
Positional Isomers: The linker may attach to different amine or sulfhydryl groups on the protein.
-
Presence of Unconjugated Species: The final product may contain unreacted protein, unreacted this compound, and other reaction byproducts.[8]
-
Aggregation: High protein concentrations or changes in protein conformation during conjugation can lead to aggregation.[9][10]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Symptoms:
-
Low yield of the desired conjugate.
-
A large proportion of unconjugated protein is detected by analytical methods like SDS-PAGE or HPLC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The NHS ester reaction with primary amines is most efficient at pH 7.2-8.5.[10] Ensure your reaction buffer is within this range. Use non-amine containing buffers like phosphate, carbonate/bicarbonate, or borate (B1201080) buffers.[3][9] |
| Hydrolysis of NHS Ester | The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture.[3][9] |
| Presence of Competing Amines or Thiols | Buffers containing primary amines (e.g., Tris) will compete with the target protein.[9] Ensure your buffers are free of extraneous amines or thiols. |
| Insufficient Molar Excess of Linker | A low molar ratio of this compound to protein can result in incomplete conjugation. Optimize the molar excess of the crosslinker; a 10-20 fold molar excess is a common starting point.[10] |
| Steric Hindrance | The conjugation site on the protein may be sterically hindered. The "LC" (long chain) and PEG8 spacer of the linker are designed to mitigate this, but for particularly buried residues, conjugation may still be inefficient. |
Issue 2: Conjugate Aggregation and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the reaction mixture.
-
Poor recovery after purification.
-
Presence of high molecular weight species in Size-Exclusion Chromatography (SEC-HPLC).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[9] Consider reducing the protein concentration in the reaction mixture. |
| Inappropriate Buffer Conditions | The buffer composition can influence protein stability. Ensure the buffer is optimal for your specific protein. The addition of excipients like surfactants or sugars can sometimes improve solubility.[9] |
| Hydrophobicity of the Conjugate | While PEGylation generally increases solubility, the addition of the SPDP moiety and any subsequent payload can increase hydrophobicity.[9] Using a longer PEG chain (if available) or optimizing the formulation post-conjugation can help.[9] |
| Pre-existing Aggregates | The starting protein material may already contain aggregates. It is recommended to perform SEC on the initial protein solution to remove any existing aggregates before conjugation.[9] |
Issue 3: Difficulty in Characterizing the Conjugate
Symptoms:
-
Broad or poorly resolved peaks in chromatography.
-
Complex and difficult-to-interpret mass spectra.
-
Inability to accurately determine the degree of PEGylation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Heterogeneity of the Conjugate | A heterogeneous mixture will inherently lead to complex analytical results.[5] Employing orthogonal analytical techniques is crucial for a comprehensive characterization.[4] |
| Inappropriate Analytical Technique | A single analytical method is often insufficient. A combination of techniques is recommended for a thorough analysis.[4][11] |
| Poor Mass Spectrometry Signal | PEGylated proteins can be challenging to analyze by MS due to their size and charge distribution.[12] Post-column addition of amines like triethylamine (B128534) (TEA) can reduce charge state complexity and improve signal quality.[12] |
| Co-elution of Species in HPLC | Unconjugated protein, different PEGylated species, and fragments may co-elute. Optimize your HPLC method (gradient, column chemistry, mobile phase) to improve resolution.[11][13] |
Experimental Protocols & Data
Protocol 1: Quantification of SPDP Incorporation via Pyridine-2-thione Release Assay
This protocol allows for the determination of the degree of substitution (DOS) of the SPDP moiety on the protein.
Materials:
-
SPDP-modified protein in a suitable buffer (e.g., PBS).
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water).
-
UV-Vis Spectrophotometer.
Procedure:
-
Measure the absorbance of the SPDP-modified protein solution at 343 nm against a buffer blank.
-
Add DTT to the protein solution to a final concentration of 10-20 mM to cleave the disulfide bond and release all the pyridine-2-thione.[4]
-
Incubate the solution at room temperature for 15 minutes.[4]
-
Measure the final absorbance at 343 nm.
Data Analysis: Calculate the concentration of the released pyridine-2-thione using the Beer-Lambert law and the molar extinction coefficient of pyridine-2-thione (ε₃₄₃ = 8080 M⁻¹cm⁻¹).[4]
Comparative Data for HPLC Analysis of this compound Conjugates
The choice of HPLC method is critical for resolving the components of the reaction mixture.
| HPLC Method | Principle | Information Obtained | Advantages | Limitations |
| Size-Exclusion (SEC-HPLC) | Separation based on hydrodynamic radius. | Detection of aggregates, monomer, and fragments.[4] | Mild, non-denaturing conditions. | May not resolve species with similar sizes (e.g., mono- vs. di-PEGylated protein).[13] |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Can separate unconjugated protein from PEGylated species and resolve different degrees of PEGylation.[4][13] | High resolution. | Can be denaturing; may require elevated temperatures for good peak shape.[13] |
| Ion-Exchange (IEX-HPLC) | Separation based on net charge. | Can resolve species with different charge states due to PEGylation of charged residues (e.g., lysine).[8] | High resolution under non-denaturing conditions. | PEG chains can mask charges, potentially reducing resolution.[8] |
Visualizations
Experimental Workflow for this compound Conjugation and Characterization
Caption: Workflow for this compound conjugation and subsequent characterization.
Logical Relationship for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting logic for addressing low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Linkers: LC-PEG8-SPDP vs. Sulfo-LC-SPDP
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the appropriate crosslinker is a critical determinant of experimental success. This guide provides a detailed comparison of two widely utilized heterobifunctional crosslinkers: LC-PEG8-SPDP and Sulfo-LC-SPDP. Both reagents are invaluable tools for linking molecules via amine and sulfhydryl groups, particularly in the construction of antibody-drug conjugates (ADCs), but their distinct chemical modifications offer unique advantages and disadvantages in different applications.
This publication will objectively compare the performance of this compound and Sulfo-LC-SPDP, supported by their physicochemical properties and general performance characteristics. Detailed experimental protocols for a typical antibody conjugation workflow are also provided to guide researchers in their practical application.
Core Chemical and Physical Properties
Both this compound and Sulfo-LC-SPDP are amine-to-sulfhydryl crosslinkers that create a cleavable disulfide bond. They possess an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of proteins) and a pyridyldithiol group that reacts with sulfhydryls (thiols). The key difference lies in their spacer arms and solubility-enhancing moieties.
This compound incorporates an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[1]
Sulfo-LC-SPDP , on the other hand, features a sulfonate group on the NHS ring. This modification renders the entire molecule water-soluble, eliminating the need for organic solvents like DMSO or DMF during the conjugation reaction.[2][3] This is particularly advantageous when working with proteins that are sensitive to organic solvents.[4]
A summary of their key properties is presented in the table below:
| Property | This compound | Sulfo-LC-SPDP |
| Full Chemical Name | Succinimidyl-[3-(2-pyridyldithio)propionamido]-octa(ethylene glycol) | Sulfosuccinimidyl 6-[3'-(2-pyridyldithio)-propionamido] hexanoate |
| Molecular Weight | ~735.86 g/mol | 527.57 g/mol [2] |
| Spacer Arm Length | ~43.7 Å | 15.7 Å[2] |
| Solubility | Soluble in organic solvents (DMSO, DMF)[1] | Water-soluble[2] |
| Cell Permeability | Membrane permeable | Membrane impermeable[2][5] |
| Reactive Groups | NHS ester, Pyridyldithiol | Sulfo-NHS ester, Pyridyldithiol[2] |
| Reactive Towards | Primary amines, Sulfhydryls | Primary amines, Sulfhydryls[2] |
| Cleavability | Reducible disulfide bond | Reducible disulfide bond[2] |
Performance Comparison
While direct head-to-head experimental data from a single study is limited, a comparative performance overview can be constructed based on the known benefits of PEGylation and sulfonation.
| Performance Metric | This compound | Sulfo-LC-SPDP |
| Conjugation Efficiency | High, but may require organic co-solvent. | High, with the advantage of being performed in fully aqueous buffers. |
| Solubility of Conjugate | Excellent, the PEG spacer significantly enhances the solubility of the final conjugate, which is particularly beneficial for hydrophobic payloads.[1] | Good, the sulfonate group on the linker contributes to the overall solubility of the conjugate. |
| Stability of Conjugate | The PEG chain can provide a protective hydration layer, potentially enhancing the stability of the conjugate in biological media.[1] | Generally stable, but lacks the steric shielding effect of a long PEG chain. |
| Immunogenicity | Reduced, the "stealth" properties of the PEG spacer can help to mask the conjugate from the immune system.[1] | May be more immunogenic compared to the PEGylated counterpart. |
| In Vivo Performance | The PEG spacer can improve the pharmacokinetic profile, leading to a longer circulation half-life.[6] | Shorter spacer arm and lack of PEG may result in faster clearance. |
| Ease of Use | Requires dissolution in an organic solvent before addition to the aqueous reaction mixture.[1] | Can be directly dissolved in aqueous buffers, simplifying the experimental setup.[3][4] |
Experimental Protocols
The following are detailed protocols for a typical two-step antibody conjugation procedure using either this compound or Sulfo-LC-SPDP.
Protocol 1: Antibody Modification and Conjugation with this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing molecule (e.g., a cytotoxic drug)
-
Desalting columns
-
Reaction buffers (e.g., PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Antibody Modification:
-
To the antibody solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified SPDP-modified antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the Final Conjugate:
-
Purify the antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Antibody Modification and Conjugation with Sulfo-LC-SPDP
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-LC-SPDP
-
Ultrapure water
-
Thiol-containing molecule (e.g., a cytotoxic drug)
-
Desalting columns
-
Reaction buffers (e.g., PBS)
Procedure:
-
Preparation of Sulfo-LC-SPDP Stock Solution:
-
Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature.
-
Immediately before use, dissolve the Sulfo-LC-SPDP in ultrapure water to a concentration of 20 mM. For example, dissolve 2 mg in 200 µL of water.[3]
-
-
Antibody Modification:
-
Add the Sulfo-LC-SPDP solution to the antibody solution to achieve a desired molar excess (typically 10- to 20-fold).
-
Incubate for 30-60 minutes at room temperature.[3]
-
-
Purification of Modified Antibody:
-
Remove non-reacted Sulfo-LC-SPDP using a desalting column equilibrated with PBS.
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified Sulfo-LC-SPDP modified antibody.
-
Incubate the reaction for 8 to 16 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance at 343 nm due to the release of pyridine-2-thione.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules.
-
Visualizing the Workflow and Chemical Structures
To further clarify the processes and molecules discussed, the following diagrams are provided.
Figure 1. Chemical structures of this compound and Sulfo-LC-SPDP.
Figure 2. A generalized workflow for antibody conjugation using SPDP crosslinkers.
Figure 3. Simplified signaling pathway of an ADC leading to cell death.
Conclusion
The choice between this compound and Sulfo-LC-SPDP hinges on the specific requirements of the bioconjugation experiment.
This compound is the preferred choice when:
-
The hydrophobicity of the payload is a concern.
-
A longer spacer arm is desired to minimize steric hindrance.
-
Improved in vivo pharmacokinetics and reduced immunogenicity are critical endpoints.
Sulfo-LC-SPDP is advantageous when:
-
The use of organic solvents must be avoided.
-
A simpler, fully aqueous reaction setup is preferred.
-
The biomolecules are sensitive to even small amounts of organic solvents.
-
Cell surface labeling is intended, as it is membrane-impermeable.[2]
By understanding the distinct properties and performance characteristics of these two powerful crosslinkers, researchers can make an informed decision to optimize their bioconjugation strategies and advance their research and drug development programs.
References
A Head-to-Head Comparison: Unveiling the Advantages of LC-PEG8-SPDP over SMCC Crosslinker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The choice of a crosslinker is a pivotal decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two widely utilized heterobifunctional crosslinkers: the PEGylated, cleavable LC-PEG8-SPDP and the traditional non-cleavable SMCC. By examining their fundamental chemical differences and the resulting impact on conjugate performance, this document aims to equip researchers with the critical information needed to select the optimal crosslinker for their specific application.
Introduction to this compound and SMCC
This compound (Succinimidyl-[N-maleimidopropionamido]octa(ethylene glycol) ester) is a modern crosslinker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a thiol-reactive pyridyldithiol (SPDP) group. The integrated eight-unit PEG chain imparts significant hydrophilicity to the crosslinker and the resulting conjugate. The SPDP moiety forms a disulfide bond with a thiol group, which is cleavable under reducing conditions, such as those found within the intracellular environment.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, non-PEGylated crosslinker composed of an amine-reactive NHS ester and a thiol-reactive maleimide (B117702) group.[2] The maleimide group forms a stable, non-cleavable thioether bond with a thiol. The cyclohexane (B81311) ring in its structure provides rigidity.[2]
At a Glance: Key Differences and Advantages
| Feature | This compound | SMCC | Advantage of this compound |
| Structure | Contains an 8-unit PEG spacer | Contains a cyclohexane ring | The PEG spacer increases hydrophilicity, which can improve solubility and reduce aggregation of the final conjugate.[3][4] |
| Bond Formed | Disulfide bond | Thioether bond | The disulfide bond is cleavable in the reducing environment of the cell, allowing for targeted payload release.[1] |
| Cleavability | Cleavable | Non-cleavable | Facilitates intracellular release of the unmodified payload, which can be crucial for its therapeutic activity.[1] |
| Hydrophilicity | High | Low | Enhanced hydrophilicity can lead to improved pharmacokinetics, such as a longer circulation half-life and reduced clearance.[3][4] |
| Aggregation | Reduced tendency for aggregation | Higher tendency for aggregation, especially with hydrophobic payloads | The hydrophilic PEG chain can "shield" hydrophobic payloads, preventing aggregation and improving the stability of the conjugate.[3] |
| Payload Release Mechanism | Reduction of disulfide bond | Proteolytic degradation of the antibody | Allows for a more direct and potentially faster release of the payload once inside the target cell.[1] |
Quantitative Performance Comparison
Direct head-to-head comparative studies with identical antibodies and payloads for this compound and SMCC are limited in publicly available literature. The following tables summarize representative data compiled from various studies to provide a comparative perspective on their performance characteristics.
Table 1: Physicochemical Properties
| Parameter | ADC with this compound (or similar PEG-SPDP) | ADC with SMCC | Key Findings & References |
| Hydrophilicity (HIC Retention Time) | Shorter retention time | Longer retention time | PEGylated linkers increase the hydrophilicity of ADCs, leading to earlier elution from HIC columns. This indicates a more polar and less hydrophobic conjugate.[5][6] |
| Aggregation (% High Molecular Weight Species by SEC) | Lower % HMW species | Higher % HMW species | The hydrophilic PEG spacer helps to mitigate aggregation, particularly with hydrophobic payloads, resulting in a more homogeneous and stable ADC preparation.[3][5] |
| Drug-to-Antibody Ratio (DAR) Achievement | Can enable higher DAR with hydrophobic payloads | High DAR can be limited by aggregation | By improving the solubility of the conjugate, PEGylated linkers can allow for the attachment of a greater number of hydrophobic drug molecules per antibody.[3] |
Table 2: In Vitro and In Vivo Performance
| Parameter | ADC with this compound (or similar PEG-SPDP) | ADC with SMCC | Key Findings & References |
| Plasma Stability | Generally stable in circulation, cleavable in reducing environments | Highly stable thioether bond | The disulfide bond is relatively stable in the bloodstream but is designed for intracellular cleavage. The thioether bond is non-cleavable and highly stable in plasma.[1][7] |
| Pharmacokinetics (Plasma Clearance) | Slower clearance, longer half-life | Faster clearance, shorter half-life | The "hydration shell" created by the PEG chain reduces non-specific interactions and renal clearance, leading to improved pharmacokinetic profiles.[3][8] |
| In Vitro Cytotoxicity (IC50) | Potent, dependent on payload release | Potent | The cytotoxicity of both types of ADCs is primarily determined by the payload and its successful delivery and release within the target cell.[1] |
| In Vivo Efficacy | Enhanced efficacy due to improved PK and payload release | Effective, but can be limited by PK | The improved pharmacokinetics and efficient intracellular payload release of ADCs with cleavable, hydrophilic linkers can lead to superior in vivo anti-tumor activity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are generalized protocols for the conjugation of a thiol-containing payload to an antibody using either this compound or SMCC.
Protocol 1: Two-Step Conjugation using this compound
Objective: To conjugate a thiol-containing molecule to an antibody via a cleavable disulfide bond.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., DTT or TCEP) for protein reduction (if necessary)
-
Desalting columns
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Preparation of Thiol-Containing Payload:
-
If the payload has a protected thiol group, deprotect it according to the manufacturer's instructions.
-
If the payload is a protein with disulfide bonds that need to be reduced to generate free thiols, incubate with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature) and subsequently remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Combine the SPDP-modified antibody with the thiol-containing payload at a desired molar ratio.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.[9]
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and antibody.
-
Protocol 2: Two-Step Conjugation using SMCC
Objective: To conjugate a thiol-containing molecule to an antibody via a non-cleavable thioether bond.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[7]
-
Incubate for 30-60 minutes at room temperature.[7]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).[7]
-
-
Preparation of Thiol-Containing Payload:
-
Ensure the payload has a free, reactive thiol group. If necessary, reduce any disulfide bonds as described in Protocol 1.
-
-
Conjugation:
-
Immediately combine the maleimide-activated antibody with the thiol-containing payload at a desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Purify the conjugate using SEC or another appropriate chromatographic method.
-
Mandatory Visualizations
Caption: this compound conjugation pathway and intracellular payload release.
Caption: SMCC conjugation pathway and lysosomal payload release.
Caption: A generalized experimental workflow for two-step bioconjugation.
Conclusion
The selection of a crosslinker is a critical decision in the design of bioconjugates that has far-reaching implications for the therapeutic's performance. This compound offers several distinct advantages over the traditional SMCC crosslinker, primarily stemming from its integrated PEG spacer and cleavable disulfide linkage. The enhanced hydrophilicity imparted by the PEG chain can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles. Furthermore, the cleavable nature of the disulfide bond allows for a more direct and efficient release of the payload within the target cell. While SMCC forms a highly stable bond, which can be advantageous in certain contexts, the benefits of PEGylation and cleavability often make this compound and similar PEGylated crosslinkers a superior choice for the development of next-generation bioconjugates, particularly ADCs with hydrophobic payloads. The experimental data, though compiled from various sources, consistently supports the theoretical advantages of using a hydrophilic, cleavable linker like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
A Comparative Guide to Alternative Crosslinkers for Bioconjugation: Moving Beyond LC-PEG8-SPDP
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical step in the design of effective bioconjugates. N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its PEGylated derivatives, such as LC-PEG8-SPDP, have long been staples for linking amine- and sulfhydryl-containing molecules. These reagents are valued for their ability to form a disulfide bond that is cleavable under reducing conditions, a feature often exploited for intracellular drug release.[1] The NHS ester end reacts efficiently with primary amines on proteins, while the pyridyldithiol group targets cysteine residues.[1]
However, the landscape of bioconjugation has evolved, driven by the need for greater stability, diverse release mechanisms, and enhanced specificity. The reversible nature of the disulfide bond formed by SPDP linkers can be a liability, leading to premature cleavage in the reducing environment of the bloodstream.[2] Furthermore, the inherent hydrophobicity of the non-PEGylated SPDP can cause aggregation issues with the resulting conjugates.[3] This guide provides an objective comparison of modern alternatives to this compound, focusing on performance, stability, and application-specific advantages, supported by experimental data and detailed protocols.
Performance Comparison of Crosslinker Chemistries
The choice of reactive chemistry dictates the stability, reversibility, and overall performance of the final bioconjugate. The following tables summarize key characteristics of different thiol-reactive chemistries and compare specific heterobifunctional crosslinkers.
Table 1: Comparison of Thiol-Reactive Chemistries
| Chemistry | Reactive Group | Target Residue(s) | Bond Formed | Linkage Stability | Cleavable? | Optimal pH | Key Advantages | Key Disadvantages |
| Pyridyldithiol | 2-Pyridyldithio | Cysteine (Thiol) | Disulfide | Moderate | Yes (Reducing Agents) | 7.2 - 8.0 | Cleavable linkage; reaction progress can be monitored spectrophotometrically.[1] | Susceptible to premature cleavage by endogenous thiols (e.g., glutathione).[2] |
| Maleimide (B117702) | Maleimide | Cysteine (Thiol) | Thioether | High | No | 6.5 - 7.5 | Forms stable, non-cleavable bond; highly selective for thiols at neutral pH.[4][5] | Can undergo retro-Michael reaction, leading to deconjugation; maleimide ring can hydrolyze at pH > 7.5.[6][7] |
| Haloacetyl | Iodo/Bromoacetamide | Cysteine (Thiol) | Thioether | Very High | No | ~7.5 | Forms a highly stable, irreversible thioether bond.[6] | Slower reaction rate compared to maleimides.[4] |
| Click Chemistry (SPAAC) | Dibenzocyclooctyne (DBCO) | Azide (B81097) (non-native) | Triazole | Very High | No | Physiological | Bioorthogonal, high specificity, copper-free, highly stable linkage.[4][6] | Requires introduction of non-native azide and alkyne groups into biomolecules.[6] |
Table 2: Head-to-Head Comparison of Selected Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 (Thiol-Reactive) | Spacer Arm (PEG units) | Linkage Type | Key Features |
| This compound | NHS Ester | Pyridyldithiol | 8 | Disulfide (Cleavable) | Hydrophilic spacer, cleavable linkage.[1] |
| SM(PEG)8 | NHS Ester | Maleimide | 8 | Thioether (Non-Cleavable) | Hydrophilic spacer, forms a stable, non-cleavable bond.[8] |
| Iodoacetyl-PEG4-NHS | NHS Ester | Iodoacetyl | 4 | Thioether (Non-Cleavable) | Forms a highly stable, irreversible bond; shorter spacer.[8] |
| DBCO-PEG4-NHS Ester | NHS Ester | DBCO (alkyne) | 4 | Triazole (Non-Cleavable) | For copper-free click chemistry; bioorthogonal and highly stable.[9] |
In-Depth Look at Alternative Chemistries
Maleimide-Based Crosslinkers: The Stability Workhorse
Maleimide-based crosslinkers, such as SMCC and its PEGylated analogs (SM(PEG)n), are the most common alternatives to SPDP. They react with sulfhydryl groups via a Michael addition to form a stable thioether bond.[10] This non-cleavable linkage provides significantly higher stability in circulation compared to disulfide bonds, which is crucial for applications requiring long-term integrity of the bioconjugate.[11][12]
However, the conventional maleimide-thiol bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange and off-target effects.[7] To address this, "next-generation" maleimides, such as N-aryl maleimides, have been developed that exhibit enhanced stability against this reversal.[12]
Haloacetyl Crosslinkers: For Irreversible Conjugation
Crosslinkers containing an α-haloacetamide group (e.g., iodoacetamide (B48618) or bromoacetamide) react with thiols through nucleophilic substitution to form an irreversible thioether bond.[6] This linkage is considered one of the most stable connections in bioconjugation, completely eliminating concerns of deconjugation seen with both disulfide and maleimide chemistries.[6] While highly effective, the reaction kinetics of haloacetyls are generally slower than those of maleimides.[4]
Click Chemistry: The Bioorthogonal Revolution
Click chemistry refers to a class of reactions that are rapid, highly specific, and bioorthogonal, meaning they do not interfere with native biological processes.[13] This makes them ideal for complex biological environments, including in vivo applications.[14]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide and a terminal alkyne to form a stable triazole ring. While highly efficient, it requires a copper catalyst that can be cytotoxic.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for copper, SPAAC uses a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with an azide.[9][15] This copper-free click chemistry is the preferred method for conjugations involving living cells or whole organisms.
To use click chemistry, the biomolecules must first be modified to introduce the azide and alkyne functional groups. Reagents like DBCO-PEG-NHS ester allow for the straightforward introduction of a DBCO moiety onto a protein via its amine groups.[9]
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of molar ratios and reaction times is recommended.
Protocol 1: Two-Step Sequential Conjugation with an NHS-Maleimide Crosslinker
This protocol describes the conjugation of an amine-containing molecule (Molecule 1, e.g., an antibody) to a thiol-containing molecule (Molecule 2, e.g., a drug or peptide).
Materials:
-
Molecule 1 (amine-containing)
-
Molecule 2 (thiol-containing)
-
NHS-Maleimide Crosslinker (e.g., SM(PEG)n)
-
Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[9]
-
Thiol-Reaction Buffer: PBS, pH 6.5-7.0, with 1-5 mM EDTA.[6]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Activation of Molecule 1 with the Crosslinker
-
Preparation: Equilibrate all reagents to room temperature. Ensure Molecule 1 is in the Amine-Reaction Buffer; if it's in a buffer containing primary amines like Tris, exchange it into the reaction buffer.[6]
-
Crosslinker Activation: Immediately before use, dissolve the NHS-Maleimide crosslinker in DMSO to a concentration of ~10 mM.[7]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule 1. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6]
-
Purification: Immediately remove excess, non-reacted crosslinker using a desalting column, exchanging the now maleimide-activated Molecule 1 into the Thiol-Reaction Buffer.
Step 2: Conjugation to Thiol-Containing Molecule 2
-
Thiol Reduction (if necessary): If the thiol groups on Molecule 2 are in a disulfide bond, reduce them using an excess of a reducing agent like TCEP. Note: DTT must be removed before adding the maleimide-activated molecule.[4]
-
Conjugation: Add the thiol-containing Molecule 2 to the purified maleimide-activated Molecule 1. A 1.5- to 5-fold molar excess of the thiol molecule is typical.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like cysteine or 2-mercaptoethanol.[6]
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to a DBCO-modified molecule. Here, we assume an antibody is first modified with a DBCO-NHS ester.
Materials:
-
Antibody in amine-free buffer (PBS, pH 7.2-8.0)
-
Azide-modified molecule
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
Step 1: Labeling the Antibody with DBCO
-
Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in DMSO to make a 10 mM stock solution.[16]
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-reagent to the antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C.[16]
-
Purification: Remove excess DBCO reagent using a desalting column, exchanging the antibody into a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Click Reaction with Azide-Modified Molecule
-
Reaction Setup: Add the azide-modified molecule to the purified DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the azide molecule is typically used.[16]
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction is spontaneous and requires no catalyst.
-
Final Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography to remove any unreacted azide molecule.
Visualizing Bioconjugation Workflows and Mechanisms
Diagrams created using DOT language help clarify complex experimental processes and chemical reactions.
Caption: Workflow for a two-step bioconjugation using an NHS-Maleimide crosslinker.
Caption: Comparison of SPDP and Maleimide reaction mechanisms with a thiol group.
Caption: ADC payload release mechanisms for cleavable vs. non-cleavable linkers.
Conclusion: Selecting the Optimal Crosslinker
The field of bioconjugation has expanded far beyond traditional SPDP chemistry, offering a sophisticated toolkit for creating highly stable and effective conjugates. The choice of an alternative to this compound depends entirely on the specific goals of the application.
-
For applications requiring a releasable payload , cleavable linkers remain essential, but alternatives to disulfide bonds, such as pH-sensitive hydrazones or enzyme-cleavable peptide linkers, should be considered for more controlled release.[11][17]
-
For bioconjugates that demand high in vivo stability , such as therapeutic antibodies or imaging agents, non-cleavable linkers are superior.[18] Maleimide-based crosslinkers offer a robust and widely used option, while haloacetyls provide an even more permanent linkage.[6][7]
-
For conjugations in complex biological media or living systems , the bioorthogonality of copper-free click chemistry (SPAAC) is unparalleled, ensuring that the reaction proceeds with high specificity and minimal off-target effects.[9][14]
By carefully weighing the comparative data and understanding the underlying chemistry, researchers can select the optimal crosslinking strategy to advance their therapeutic, diagnostic, and research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biochempeg.com [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 点击化学试剂概述 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Validating Disulfide Bond Integrity in LC-PEG8-SPDP Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability and controlled cleavage of antibody-drug conjugates (ADCs) is paramount for therapeutic efficacy and safety. The LC-PEG8-SPDP linker is a popular choice, offering a balance of plasma stability and intracellular release through its cleavable disulfide bond. This guide provides an objective comparison of methods to validate the integrity of this disulfide bond, supported by experimental data and detailed protocols.
Methods for Validating Disulfide Bond Integrity
The primary methods for assessing the integrity of the disulfide bond in this compound conjugates involve a combination of chromatographic and spectrophotometric techniques. These methods can be used to quantify the extent of cleavage under simulated physiological conditions.
| Analytical Method | Information Provided | Advantages | Limitations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantifies the intact conjugate and its cleaved fragments.[1][2][3] | High resolution, allows for quantification of cleavage efficiency.[3] | May require method development to achieve optimal separation. |
| Mass Spectrometry (MS) | Confirms the identity of the intact conjugate and its fragments by mass.[4][5][6][7][8][9] | High sensitivity and specificity, provides structural information.[5][7] | Can be complex to interpret spectra of heterogeneous mixtures.[6][7] |
| Ellman's Assay | Quantifies the number of free sulfhydryl groups released upon disulfide bond cleavage.[3][10][11][12][13][14] | Simple, rapid, and cost-effective colorimetric assay.[13] | Indirect measurement of cleavage, can be prone to interference.[3] |
| Size Exclusion Chromatography (SEC) | Detects aggregation or fragmentation of the conjugate.[4][15] | Useful for assessing overall conjugate stability and purity.[15] | Does not directly measure disulfide bond cleavage. |
Comparison with Alternative Linker Technologies
The choice of linker is a critical aspect of ADC design.[16][17][18][19] Disulfide linkers like this compound are a type of cleavable linker.[17][20] Here's a comparison with other common linker types:
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Disulfide (e.g., this compound) | Reduction by intracellular glutathione.[14][17] | Moderate to High | Good balance of stability and controlled release; PEG spacer enhances solubility.[14][17] | Potential for off-target cleavage in plasma by free thiols.[14] |
| Peptide (e.g., Valine-Citrulline) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[14] | High | High plasma stability; specific cleavage by tumor-associated proteases.[14] | Efficacy can be dependent on the expression level of specific proteases in the tumor. |
| Hydrazone (Acid-cleavable) | Hydrolysis in the acidic environment of endosomes and lysosomes.[17] | Moderate | Effective for acid-labile payloads. | Can be less stable in systemic circulation compared to other cleavable linkers. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody backbone in the lysosome.[16][19] | Very High | High stability, reduced risk of off-target toxicity.[16][19] | The released payload contains the linker and an amino acid residue, which may affect its activity.[19] |
Experimental Protocols
Protocol 1: In Vitro Disulfide Bond Cleavage Assay using RP-HPLC
Objective: To quantify the rate of disulfide bond cleavage in the presence of a reducing agent.
Materials:
-
This compound conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or TCEP) in PBS.
-
-
Reaction Setup:
-
In separate tubes, mix the conjugate solution with the reducing agent to a final concentration (e.g., 1-10 mM DTT or TCEP).
-
As a control, mix the conjugate solution with PBS without the reducing agent.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube and stop the reaction by adding a quenching agent (if necessary, depending on the downstream analysis) or by immediate analysis.
-
-
RP-HPLC Analysis:
-
Inject the samples onto the RP-HPLC system.
-
Elute the components using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate and the cleaved antibody and payload-linker fragments based on their retention times.
-
Calculate the percentage of intact conjugate remaining at each time point by integrating the peak areas.
-
Protocol 2: Quantification of Free Sulfhydryls using Ellman's Assay
Objective: To determine the number of free sulfhydryl groups generated upon disulfide bond cleavage.
Materials:
-
Cleaved conjugate sample from Protocol 1
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[3]
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of Reagents:
-
Standard Curve Generation:
-
Perform serial dilutions of the cysteine stock solution to create standards of known concentrations (e.g., 0 to 1.5 mM).[10][14]
-
To a set volume of each standard (e.g., 50 µL), add a set volume of the DTNB solution (e.g., 50 µL).[10][14]
-
Plot the absorbance versus the known cysteine concentrations to generate a standard curve.[3][10][14]
-
-
Sample Analysis:
-
To a set volume of the cleaved conjugate sample, add the same volume of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Determine the concentration of free sulfhydryls in the sample by interpolating its absorbance value on the standard curve.
-
Protocol 3: Mass Spectrometry Analysis of Conjugate Integrity
Objective: To confirm the mass of the intact conjugate and identify cleavage products.
Materials:
-
This compound conjugate samples (intact and cleaved)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column for protein separation (e.g., SEC or RP)
Methodology:
-
Sample Preparation:
-
Dilute the conjugate samples to an appropriate concentration for MS analysis.
-
For analysis of subunits, the sample may be denatured and reduced.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Separate the components using a suitable chromatographic method.
-
Acquire mass spectra in the appropriate mass range for the intact conjugate and its expected fragments.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the species present.
-
Compare the observed masses with the theoretical masses of the intact conjugate and expected cleavage products to confirm their identities.
-
Visualizations
Caption: Structure of an this compound conjugate and its cleavage by intracellular reducing agents.
Caption: Experimental workflow for validating the integrity of the disulfide bond in this compound conjugates.
Caption: A decision tree to guide the selection of the appropriate analytical method for disulfide bond validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - HPLC analysis of disulfide bond formation in duplexes containing the (6â4) photoproduct. - Public Library of Science - Figshare [plos.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Protein disulfide bond determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. rsc.org [rsc.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. njbio.com [njbio.com]
- 18. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Mass Spectrometry Analysis of LC-PEG8-SPDP Conjugated Proteins
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation and structural proteomics, the choice of crosslinking chemistry is a critical determinant of experimental success. This guide provides a comprehensive comparison of protein analysis using the heterobifunctional crosslinker LC-PEG8-SPDP, benchmarked against common alternatives. We delve into the mass spectrometry workflows, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Understanding the Landscape of Amine-to-Sulfhydryl Crosslinkers
This compound belongs to a class of reagents designed to connect primary amines (e.g., on lysine (B10760008) residues) to sulfhydryl groups (e.g., on cysteine residues). Its architecture comprises three key features: a succinimidyl ester (the amine-reactive moiety), a pyridyldithiol group (the sulfhydryl-reactive moiety), and a polyethylene (B3416737) glycol (PEG) spacer. The "LC" (long chain) designation refers to an extended spacer arm, and "PEG8" specifies a discrete chain of eight ethylene (B1197577) glycol units, which enhances solubility and reduces potential immunogenicity.[1][2] A key feature of the SPDP chemistry is the disulfide bond formed, which is cleavable under reducing conditions.[3][4]
This guide will compare this compound with two major classes of alternatives:
-
Maleimide-based crosslinkers (e.g., SM(PEG)n): These form stable, non-cleavable thioether bonds.[5]
-
MS-cleavable crosslinkers (e.g., DSSO): These possess bonds that are designed to fragment in the mass spectrometer, simplifying data analysis.[6][7]
Comparative Performance of Crosslinkers
The choice of crosslinker significantly impacts the entire mass spectrometry workflow, from sample preparation to data analysis and interpretation. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives.
| Feature | This compound | SM(PEG)n Series | DSSO (MS-Cleavable) |
| Reactive Groups | NHS ester (amine-reactive), Pyridyldithiol (sulfhydryl-reactive) | NHS ester (amine-reactive), Maleimide (B117702) (sulfhydryl-reactive) | NHS ester (amine-reactive) |
| Bond Formed | Cleavable Disulfide Bond | Stable Thioether Bond | Covalent bond with MS-cleavable site |
| Cleavability | Reducible (e.g., with DTT)[3] | Non-cleavable[5] | MS-cleavable (CID-fragmentation)[8] |
| Spacer Arm | PEGylated, enhances solubility[9] | PEGylated, variable lengths | Hydrocarbon chain with sulfoxide |
| Primary Application | Reversible crosslinking, ADC development[4] | Stable conjugation for in vivo studies | In-situ crosslinking, complex mixture analysis[8] |
| MS Analysis Complexity | Moderate; requires reduction step for certain analyses | High; complex spectra from cross-linked peptides | Low; simplified spectra after in-MS cleavage[6] |
| Performance Metric | This compound | SM(PEG)n Series | DSSO (MS-Cleavable) |
| Crosslinking Efficiency | High, pH-dependent[3] | High, pH-dependent; maleimide can hydrolyze at high pH[5] | High, optimized for in-situ applications[8] |
| Identification of Cross-linked Peptides | Can be challenging in complex mixtures | Very challenging due to combinatorial complexity of fragment ions | Simplified due to cleavage into linear peptides in MS/MS[6][7] |
| Data Analysis Software | General proteomics software (e.g., MaxQuant, Proteome Discoverer) | Specialized software required (e.g., pLink, xQuest) | Specialized software with MS-cleavable support (e.g., XlinkX, MetaMorpheusXL)[10] |
| Confidence in Identification | Moderate to high, depending on sample complexity | Can be lower in complex samples without specialized software | High, due to characteristic fragment doublets[7] |
| Suitability for Quantitative Studies | Yes, with isotopic labeling (e.g., SILAC)[11] | Yes, with isotopic labeling | Yes, can be combined with isobaric tags (e.g., TMT)[12] |
Experimental Protocols
Detailed and robust protocols are essential for reproducible results. The following sections outline the key experimental steps for protein conjugation with this compound and subsequent mass spectrometry analysis.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation with this compound
This protocol is a standard method for conjugating two proteins when one has accessible amines and the other has accessible sulfhydryls.
Materials:
-
This compound
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing protein (Protein B)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein A in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve this compound in an organic solvent like DMSO to prepare a 20 mM stock solution.[3]
-
-
Modification of Protein A:
-
Add a 10-20 fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column, exchanging the buffer to PBS, pH 7.2.
-
-
Conjugation to Protein B:
-
Add the sulfhydryl-containing Protein B to the purified SPDP-activated Protein A. A 1:1 molar ratio is a good starting point, but may require optimization.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unconjugated proteins using size-exclusion chromatography (SEC).
-
Protocol 2: Mass Spectrometry Analysis of this compound Conjugated Proteins
This protocol outlines a general workflow for identifying cross-linked peptides from a conjugated protein sample.
Materials:
-
Conjugated protein sample from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (B52724) (ACN)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
The purified conjugate is denatured, reduced with DTT, and alkylated with IAA.
-
The protein is then digested with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is acidified with formic acid and loaded onto a reverse-phase HPLC column.
-
Peptides are separated using a gradient of increasing acetonitrile concentration.
-
The eluting peptides are ionized by electrospray ionization (ESI) and analyzed in a mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant or Proteome Discoverer.
-
The search parameters should include the mass modification corresponding to the this compound crosslinker on lysine and cysteine residues.
-
Specialized software may be required to confidently identify the cross-linked peptides.
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The selection of a crosslinking reagent is a critical step in the study of protein-protein interactions and the development of bioconjugates. This compound offers the advantage of a cleavable disulfide bond and a hydrophilic PEG spacer, making it a valuable tool for applications such as the generation of antibody-drug conjugates where drug release is desired. However, for applications requiring high stability or the analysis of highly complex mixtures, alternatives such as maleimide-based or MS-cleavable crosslinkers may be more suitable. By understanding the chemical properties of each class of crosslinker and employing optimized mass spectrometry workflows, researchers can confidently probe the intricacies of protein structure and function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Assessing the Biological Activity of Proteins After LC-PEG8-SPDP Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for creating advanced therapeutics, diagnostics, and research tools. The choice of crosslinker is critical, as it directly influences the stability, solubility, and, most importantly, the biological activity of the final conjugate. This guide provides an objective comparison of LC-PEG8-SPDP, a popular heterobifunctional crosslinker, with alternative conjugation chemistries, focusing on the preservation of protein function post-conjugation.
This compound (Succinimidyl 3-(2-pyridyldithio)propionate-PEG8) is a crosslinker featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) and a pyridyldithiol group that reacts with sulfhydryl groups (like cysteine residues). The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can reduce aggregation and improve solubility.[1][2] A key feature of the SPDP linker is the disulfide bond formed, which can be cleaved by reducing agents, allowing for the release of a conjugated molecule under specific conditions.[2][3]
While PEGylation, the process of attaching PEG chains to molecules, can offer significant therapeutic benefits such as increased stability and circulatory half-life, it can also lead to a partial or significant loss of biological activity.[4][5][6][7] This reduction in activity is often attributed to steric hindrance if the conjugation occurs at or near the protein's active or binding sites.[8] Therefore, careful selection of the conjugation strategy and subsequent assessment of the protein's function are paramount.
Comparative Analysis of Protein Conjugation Chemistries
The optimal conjugation strategy depends on the specific protein, the molecule to be conjugated, and the desired outcome of the experiment. This compound represents a "random" conjugation method targeting surface-exposed lysines, which is one of several available approaches. Below is a comparison with other common techniques.
| Feature | SPDP (e.g., this compound) | Maleimide-Thiol Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) | Sortase-Mediated Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) & Thiols (Cysteine) | Thiols (Cysteine) | Azide or Alkyne (non-natural) | N-terminal Glycine or C-terminal LPXTG motif |
| Selectivity | Random (Amine-reactive) / Site-specific (Thiol-reactive) | Generally site-specific (requires available Cysteine) | Highly site-specific | Highly site-specific |
| Bond Type | Cleavable (Disulfide) | Stable (Thioether) | Stable (Triazole) | Stable (Amide) |
| Typical Efficiency | Variable (dependent on accessible amines) | 70-90%[9] | >90%[9] | >90%[9] |
| Reaction pH | 7.2-8.5 (Amine), 6.5-7.5 (Thiol)[9] | 6.5-7.5[9] | Neutral | Neutral |
| Key Advantage | Forms a cleavable linker useful for drug delivery. | High efficiency and specificity for thiols. | Bio-orthogonal, high specificity, and efficiency. | Enzymatic, highly specific, forms native peptide bond. |
| Potential Drawback | Can lead to a heterogeneous mixture of conjugates. Disulfide bond may be unstable in vivo. | Potential for retro-Michael reaction (instability), though next-gen maleimides improve this.[10] | Requires introduction of non-natural amino acids or enzymatic labeling. | Requires specific recognition motifs to be engineered into the protein. |
Quantitative Impact of Conjugation on Protein Bioactivity
The degree to which conjugation affects protein activity is highly variable and depends on the protein, the size of the conjugated molecule (including the PEG chain), and the site of attachment. Site-specific conjugation methods are often preferred to minimize activity loss by directing modifications away from critical functional domains.[8]
| Protein | Conjugation Method/Linker | Molecular Weight of PEG | % Retained Biological Activity | Reference |
| Interferon-α (IFN-α) | Amine-reactive | 12 kDa | 25% | [11] |
| Interferon-α (IFN-α) | Amine-reactive | 40 kDa | 1% | [11] |
| Interferon-α (IFN-α) | POEGMA | 20 kDa | 73% | [11] |
| Interferon-α (IFN-α) | POEGMA | 100 kDa | 24% | [11] |
| Bovine Serum Albumin (BSA) | Mono-conjugated | Not specified | 104% | [11] |
| Bovine Serum Albumin (BSA) | Di-conjugated | Not specified | 35% | [11] |
| Lysozyme | Mono-pegylation | 2 kDa | ~130% | [11] |
| Lysozyme | Mono-pegylation | 5 kDa | ~70% | [11] |
| Lysozyme | Mono-pegylation | 10 kDa | ~10% | [11] |
| Herceptin | POEGMA | Not specified | 86.4% | [12] |
Visualizing Workflows and Pathways
Understanding the experimental process and the mechanism of action is crucial for designing successful conjugation experiments.
Caption: Experimental workflow from protein preparation to bioactivity analysis.
Caption: Signaling pathway for a typical antibody-drug conjugate (ADC).
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reproducible results.
Protocol 1: General Procedure for this compound Conjugation to an Amine-Containing Protein
This protocol describes the first step of modifying a protein (Protein A) that contains primary amines, preparing it to be conjugated to a sulfhydryl-containing molecule.
-
Materials:
-
This compound Crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (e.g., an antibody) at 1-5 mg/mL
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
-
Procedure:
-
Prepare Protein A: Buffer exchange Protein A into the Reaction Buffer to remove any amine-containing contaminants (e.g., Tris). Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 20-25 mM.[13][14]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[13][14]
-
Removal of Excess Linker: Remove non-reacted this compound and reaction byproducts (NHS-ester) by passing the solution through a desalting column equilibrated with the Reaction Buffer.
-
Quantify Modification (Optional but Recommended): The degree of modification can be determined by measuring the concentration of the released pyridine-2-thione upon reduction with DTT. Measure the absorbance at 343 nm.[2][3]
-
Second Conjugation Step: The resulting SPDP-activated Protein A is now ready to react with a sulfhydryl-containing molecule. This mixture is typically incubated for 8-18 hours at room temperature or 4°C.[3][13]
-
Protocol 2: Assessing Biological Activity via a Cell-Based Viability Assay
This protocol provides a general method for assessing the activity of a conjugated cytotoxic protein or antibody-drug conjugate (ADC).
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a Her2-targeted ADC)
-
Cell culture medium and supplements
-
96-well clear-bottom cell culture plates
-
Native (unconjugated) protein and conjugated protein
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Dilutions: Prepare serial dilutions of both the native and conjugated protein in cell culture medium. Include a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add the protein dilutions.
-
Incubation: Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 72-96 hours for many cytotoxic agents).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no treatment" control wells (representing 100% viability).
-
Plot the cell viability (%) against the protein concentration (log scale).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration) for both the native and conjugated protein.
-
The retained biological activity can be calculated as: (% Activity) = (EC50 of Native Protein / EC50 of Conjugated Protein) * 100.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of Protein–Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein–Polymer Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluore.com [confluore.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Complexity: A Comparative Guide to Analytical Techniques for Characterizing LC-PEG8-SPDP Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their therapeutic efficacy and safety. This guide provides an objective comparison of key analytical techniques for the characterization of molecules conjugated using the LC-PEG8-SPDP linker, supported by experimental data and detailed methodologies.
The this compound linker, which incorporates a long-chain polyethylene (B3416737) glycol (PEG) spacer and a terminal pyridyl disulfide, is a valuable tool in bioconjugation. However, the inherent heterogeneity of the resulting conjugates necessitates a multi-pronged analytical approach to thoroughly assess critical quality attributes. This guide will delve into the primary techniques used to characterize these complex molecules, focusing on parameters such as the degree of conjugation, molecular weight, purity, and stability.
Key Analytical Techniques at a Glance
A suite of orthogonal analytical methods is essential for a comprehensive understanding of this compound conjugates. The most commonly employed techniques include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size-Exclusion Chromatography (SEC). Each method provides unique insights into the physicochemical properties of the conjugate.
| Analytical Technique | Key Parameters Measured | Advantages | Limitations |
| Mass Spectrometry (MS) | Intact mass, drug-to-antibody ratio (DAR), identification of conjugation sites, impurity profiling.[1][2][3] | High accuracy and resolution, provides detailed structural information.[3] | Can be complex to interpret for heterogeneous mixtures, potential for ion suppression.[2] |
| Hydrophobic InteractionChromatography (HIC) | Drug-to-antibody ratio (DAR) distribution, separation of species with different drug loads.[4][5][6] | High resolution for different drug-loaded species, non-denaturing conditions preserve protein integrity.[6] | Can be sensitive to buffer conditions, may not be suitable for all conjugates.[] |
| Reversed-Phase HPLC(RP-HPLC) | Drug-to-antibody ratio (DAR), separation of light and heavy chains, purity analysis.[5][8][9] | High resolution, well-established technique, compatible with MS.[8] | Denaturing conditions can alter the native structure of the protein.[8] |
| Size-ExclusionChromatography (SEC) | Detection of aggregates and fragments, determination of hydrodynamic radius.[10][11][12] | Mild, non-denaturing conditions, provides information on the oligomeric state.[12] | Limited resolution for species of similar size, not suitable for DAR determination.[13] |
Delving into the Methodologies
Mass Spectrometry (MS) for Unambiguous Identification
Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates, offering precise molecular weight information.[1][3] For this compound conjugates, MS is crucial for confirming the covalent attachment of the linker and payload, determining the drug-to-antibody ratio (DAR), and identifying the specific sites of conjugation.[2]
Experimental Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation: The conjugate is typically desalted into a volatile buffer (e.g., ammonium (B1175870) acetate) to minimize ion suppression.
-
Chromatography: The sample is injected onto a reversed-phase column (e.g., C4) and eluted with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Mass Spectrometry: The eluent is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the intact conjugate and its different drug-loaded forms.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Heterobifunctional Crosslinkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a heterobifunctional crosslinker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge between the monoclonal antibody (mAb) and the cytotoxic payload, dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform rational ADC design.
Heterobifunctional crosslinkers possess two distinct reactive moieties, enabling a controlled, sequential conjugation process that minimizes the formation of undesirable homodimers.[1] The choice of reactive groups, the nature of the spacer arm, and the cleavability of the linker are critical parameters that influence the stability, solubility, and biological activity of the final bioconjugate.[1]
Classification of Heterobifunctional Crosslinkers
The most prevalent chemistries for ADC development target primary amines (lysine residues) and sulfhydryls (cysteine residues) on the antibody.[1]
-
Amine-to-Sulfhydryl Crosslinkers: This is the most widely used class of crosslinkers in ADC development. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with amines and a maleimide (B117702) group that reacts with sulfhydryls.[2]
-
"Click Chemistry" Crosslinkers: This category encompasses bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offer high specificity and efficiency.[1]
-
Photoreactive Crosslinkers: These linkers incorporate a photoactivatable group that allows for temporal control over the conjugation reaction.[1]
Comparative Analysis of Common Heterobifunctional Crosslinkers
The decision between a cleavable and a non-cleavable linker is fundamental in ADC design and is dictated by the target biology, tumor microenvironment, and the nature of the payload.[3]
Cleavable vs. Non-Cleavable Linkers: A High-Level Comparison
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, pH, or glutathione (B108866) concentration.[4][5] This can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[3][4] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody.[4][6] This generally results in higher plasma stability and a potentially wider therapeutic window but limits the bystander effect.[3][7]
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage.[3] | Proteolytic degradation of the antibody in the lysosome.[3] |
| Released Payload | Typically the unmodified, potent parent drug.[3] | The drug molecule with the linker and a residual amino acid.[3] |
| Plasma Stability | Generally lower, with potential for premature payload release.[3][8] | Generally higher, leading to a more stable ADC.[3][7] |
| "Bystander" Efficacy | High potential due to the release of a membrane-permeable payload.[3] | Low to negligible as the released payload is typically charged and less membrane-permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[3] | Lower potential due to greater stability and a limited bystander effect.[3][7] |
| Therapeutic Window | Potentially narrower.[3][7] | Potentially wider.[3][7] |
Performance Comparison of Specific Heterobifunctional Crosslinkers
Direct head-to-head comparisons of various crosslinkers are challenging as performance is highly dependent on the specific antibody, payload, and experimental conditions. The following table synthesizes data from multiple sources to provide a comparative overview.
| Crosslinker Type | Reactive Moieties | Linkage Formed | Stability | Key Advantages | Potential Disadvantages |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | Amide, Thioether | Thioether is generally stable, but the maleimide-thiol linkage can undergo retro-Michael addition.[1] | Widely used, well-established protocols, good reactivity.[1] | Potential for deconjugation via maleimide exchange with other thiols (e.g., glutathione).[1] |
| PEGylated Maleimide (e.g., Mal-PEG-NHS) | NHS ester, Maleimide | Amide, Thioether | Similar to SMCC, but the PEG spacer can influence stability. | Enhanced hydrophilicity and solubility, reduced aggregation, potentially improved pharmacokinetics.[7] | Cost, potential for increased immunogenicity with longer PEG chains. |
| Next-Generation Maleimides (NGMs) | NHS ester, Modified Maleimide | Amide, Thioether | More stable than traditional maleimides due to modifications that hinder the retro-Michael reaction.[9] | Increased conjugate stability in vivo.[9] | Newer technology with less historical data. |
| Click Chemistry (e.g., NHS-Azide + Alkyne-Drug) | NHS ester, Azide/Alkyne | Amide, Triazole | Very high stability.[1] | Bioorthogonal, high specificity, high yield.[1] | Requires a copper catalyst for CuAAC, which can be toxic to cells (though catalyst-free options exist).[1] |
Visualizing ADC Structure and Mechanisms
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Mechanisms of action for cleavable vs. non-cleavable linkers.
Caption: General workflow for ADC development and evaluation.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[10]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[10]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[10]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[10]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject 20 µL of the prepared ADC sample.[10]
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[10]
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100[]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (e.g., IC50 value) of an ADC on antigen-positive and antigen-negative cancer cell lines.[12][13]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC sample
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add the diluted ADC to the wells and incubate for the desired period (e.g., 72-120 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Incubate for at least 1 hour at 37°C in the dark to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: ADC Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the change in average DAR and the release of free payload over time.[14][15]
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., mouse, rat, human)[14]
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation
-
LC-MS system for DAR analysis and free payload quantification
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[14]
-
Sample Processing:
-
Intact ADC Analysis: Isolate the ADC from the plasma aliquots using immunoaffinity capture beads. Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[14]
-
Free Payload Analysis: Precipitate the plasma proteins (e.g., with acetonitrile) from the supernatant after ADC capture. Analyze the resulting supernatant by LC-MS/MS to quantify the concentration of the released payload.[3]
-
-
Data Analysis:
-
Plot the average DAR as a function of time to assess linker stability.
-
Plot the concentration of free payload as a function of time to determine the rate of drug release.
-
Calculate the ADC half-life in plasma.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of LC-PEG8-SPDP: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents such as LC-PEG8-SPDP are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2] Adherence to these guidelines is essential for maintaining a safe research environment and mitigating potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any airborne particles. Always wear appropriate Personal Protective Equipment (PPE).
| Parameter | Guideline | Rationale |
| Molecular Formula | C31H49N3O13S2 | Provides a basis for calculating molar concentrations and waste neutralization.[1] |
| Molecular Weight | 735.86 g/mol | Informs accurate measurement for experimental use and waste quantification.[1] |
| Form | Powder | Dictates appropriate handling procedures to prevent spills and contamination.[1] |
| Storage Temperature | -20°C | Ensures chemical stability and prevents degradation.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Minimizes risk of skin and eye contact with the chemical. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should be managed as hazardous chemical waste. Never dispose of this chemical in regular trash or down the sanitary sewer.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid this compound, along with contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and chemically resistant solid waste container.
-
Liquid Waste:
-
Organic Solutions: For small volumes of this compound dissolved in volatile organic solvents (e.g., DMSO), absorb the liquid onto an inert material like vermiculite (B1170534) or sand. Place the absorbed material into the solid chemical waste container.[3][4]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.[4] While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable, the entire compound should not be disposed of down the drain.[4]
-
Step 2: Labeling of Waste Containers
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) if applicable.
Step 3: Decontamination of Labware and Surfaces
-
Glassware: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound.[4] Collect this initial solvent rinse as hazardous liquid waste.[4] Following the solvent rinse, wash the glassware with soap and water.[4]
-
Surfaces: Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant.[4] Dispose of the cleaning materials as solid chemical waste.[4]
Step 4: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3] Follow your institution's guidelines for the temporary storage of hazardous waste.[3]
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5] Ensure all required paperwork and manifests are completed accurately.[3]
Emergency Procedures
In case of a spill or exposure, follow these immediate steps:
-
Spill: Evacuate the immediate area and ensure adequate ventilation.[3] Wear appropriate PPE.[3] Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3][5] Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]
References
Essential Safety and Operational Guide for Handling LC-PEG8-SPDP
This guide provides critical safety, handling, and disposal information for LC-PEG8-SPDP, a heterobifunctional crosslinker used in bioconjugation and for creating antibody-drug conjugates (ADCs). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety Information
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to the compound, especially when handling the powder or volatile organic solvents. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield offers broader protection, particularly when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended) | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently, as all disposable gloves have some level of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in a typical bioconjugation reaction.
1. Pre-Handling and Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Storage: Upon receipt, store this compound at -20°C, protected from moisture.[2][3][4] The product is typically shipped at ambient temperature in a sealed bag with a desiccant.[4]
2. Reagent Preparation
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][6]
-
This compound has limited aqueous solubility and must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[4][5][7]
-
Prepare stock solutions immediately before use, as the NHS-ester moiety is susceptible to hydrolysis.[6][8] Do not store stock solutions.[8]
-
All preparation of the powdered compound and initial dissolution in organic solvent should be performed in a certified chemical fume hood.
3. Reaction Procedure
-
The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines at a pH of 7-8.[4][5][7] Common buffers include phosphate, carbonate/bicarbonate, or borate (B1201080) buffers, provided they do not contain primary amines.[4][5][7]
-
The 2-pyridyldithio group reacts with sulfhydryls, also optimally at pH 7-8.[4][5][7] Ensure reaction buffers for this step are free of thiols.[4][7]
-
When the reaction is complete, excess unreacted crosslinker should be removed. This can be achieved through methods such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[9]
4. Post-Handling Decontamination
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[1]
-
Dispose of all contaminated labware and PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
| Waste Type | Disposal Procedure |
| Unused Solid Reagent | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container, typically designated for halogenated or non-halogenated organic waste depending on the solvent used.[1] |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. SPDP-PEG8-acid, 1334177-96-6 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
